molecular formula C10H18O2 B1587902 (E)-2-Decenoic acid CAS No. 334-49-6

(E)-2-Decenoic acid

Cat. No.: B1587902
CAS No.: 334-49-6
M. Wt: 170.25 g/mol
InChI Key: WXBXVVIUZANZAU-CMDGGOBGSA-N
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Description

2-Decenoic acid is a medium-chain, unsaturated fatty acid that serves as a valuable compound in biomedical and microbiological research. This substance is provided as a high-purity reagent strictly for laboratory investigations. A primary research application of 2-Decenoic acid, particularly the cis-2-decenoic acid isomer, is the study of microbial biofilms. Research indicates that this compound is produced by Pseudomonas aeruginosa and functions as a fatty acid messenger that can induce the dispersion of existing biofilms and inhibit new biofilm formation, a significant factor in persistent infectious diseases . This makes it a crucial tool for exploring novel anti-biofilm strategies . Beyond its anti-biofilm properties, 2-Decenoic acid and its structural analogs are utilized in diverse research fields. The trans-2-decenoic acid isomer has been studied for its potential to stimulate nerve cell regeneration . Furthermore, the related compound 10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, has demonstrated potent anti-cancer effects in vitro, inducing apoptosis in human hepatoma cells (HepG2) by modulating the expression of key genes like caspase-3, Bax, and Bcl-2 . Its anti-inflammatory potential is also under investigation, with studies showing it can ameliorate LPS-induced acute lung injury in mice by targeting the MD2-mediated TLR4 inflammatory signaling pathway . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dec-2-enoic acid
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InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+
Source PubChem
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InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
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Isomeric SMILES

CCCCCCC/C=C/C(=O)O
Source PubChem
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID20904657
Record name (E)-2-Decenoic acid
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Molecular Weight

170.25 g/mol
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Physical Description

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour
Record name trans-Dec-2-enoic acid
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Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 5&6-Decenoic acid (mixture)
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Boiling Point

161.00 to 162.00 °C. @ 15.00 mm Hg
Record name trans-Dec-2-enoic acid
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Solubility

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils
Record name (E)-2-Decenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 5&6-Decenoic acid (mixture)
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Density

0.923-0.933, 0.916-0.945
Record name (E)-2-Decenoic acid
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name 5&6-Decenoic acid (mixture)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7
Record name trans-2-Decenoic acid
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Record name 2-Decenoic acid
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Record name Decenoic acid
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Record name 5- AND 6-decenoic acid
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Record name Decenoic acid
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Record name (E)-2-Decenoic acid
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Record name Decenoic acid
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Record name 2-DECENOIC ACID, (E)-
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Melting Point

12.00 °C. @ 760.00 mm Hg
Record name trans-Dec-2-enoic acid
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Foundational & Exploratory

(E)-2-Decenoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(E)-2-Decenoic acid, a monounsaturated fatty acid, is a naturally occurring bioactive compound of significant interest to the scientific community. Primarily identified as a constituent of royal jelly, the exclusive food of queen honeybees, this medium-chain fatty acid and its derivatives play crucial roles in the social structure of honeybee colonies and exhibit a range of pharmacological activities. This technical guide provides a detailed exploration of the natural sources, historical discovery, and key biological interactions of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and bioactivity assessment, and visual representations of its biosynthetic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Natural Sources and Discovery

Primary Natural Source: Royal Jelly

The most significant natural source of this compound is royal jelly, a proteinaceous secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera)[1][2]. Royal jelly is the primary food for queen bees throughout their lives and for all bee larvae for the first few days of their development[3][4]. The unique composition of royal jelly, rich in proteins, vitamins, and lipids, is responsible for the remarkable differences in development and longevity between queen and worker bees.

The fatty acid profile of royal jelly is unique, characterized by a high concentration of medium-chain fatty acids (C8-C12), with (E)-10-hydroxy-2-decenoic acid (10-HDA) being the most abundant and a recognized marker for the quality and authenticity of royal jelly[1][2]. This compound is found alongside 10-HDA and other related fatty acids in this complex matrix[5].

Other Natural Occurrences

Besides royal jelly, this compound and its isomers have been identified in other natural contexts, albeit in lower concentrations. Certain bacteria, such as Streptococcus mutans, have been reported to produce decenoic acids[6]. These compounds are also recognized for their role as flavoring agents in various food products[7].

Historical Discovery and Isolation

The discovery of decenoic acids is intrinsically linked to the study of honeybee biology, particularly the chemical composition of royal jelly and queen bee pheromones. Early investigations into the lipid fraction of royal jelly by Townsend and Lucas in 1940 laid the groundwork for identifying its unique fatty acid components[8][9]. In 1957, Butenandt and Rembold isolated and identified 10-hydroxy-Δ²-decenoic acid as a major constituent of royal jelly[10].

Subsequent research in the late 1950s and early 1960s by scientists such as Callow, Johnston, and Butler led to the isolation and synthesis of "queen substance," which was identified as 9-oxo-(E)-2-decenoic acid, a key pheromone regulating social order in the honeybee colony[11][12][13]. While these studies focused on the more abundant hydroxylated and oxo-derivatives, the presence of this compound as a related constituent in these natural secretions was confirmed through more advanced analytical techniques in later years.

Quantitative Data

The concentration of this compound and its closely related derivatives in royal jelly can vary depending on several factors, including the geographical origin, the subspecies of honeybee, and the season of collection. The table below summarizes the quantitative data for key decenoic acids found in royal jelly from various studies.

Fatty AcidSource (Geographical Location)Concentration Range (% of fresh royal jelly)Analytical MethodReference(s)
10-Hydroxy-2-decenoic acid (10-HDA)USA1.85 - 2.18%HPLC
10-Hydroxy-2-decenoic acid (10-HDA)China1.26 - 2.21%HPLC[7]
10-Hydroxy-2-decenoic acid (10-HDA)Turkey1.02 - 2.38%HPLC[7]
10-Hydroxy-2-decenoic acid (10-HDA)Italy and other European countries0.8 - 3.2%HPLC[7]
10-Hydroxy-2-decenoic acid (10-HDA)Brazil1.58 - 3.10%HPLC[7]
10-Hydroxy-2-decenoic acid (10-HDA)South Korea1.9 - 2.6 g/100g Not specified
9-Oxo-2-decenoic acid (9-ODA)Mated Queen Bee Mandibular Glands144.73 ± 37.38 µ g/queen (1-year-old)GC[14]
9-Oxo-2-decenoic acid (9-ODA)Mated Queen Bee Mandibular Glands153.1 ± 36.28 µ g/queen (2-year-old)GC[14]
9-Oxo-2-decenoic acid (9-ODA)Mated Queen Bee Mandibular Glands173 ± 54.76 µ g/queen (3-year-old)GC[14]

Biosynthesis of Decenoic Acids in Honeybees

The biosynthesis of this compound and other related C10 fatty acids in honeybees occurs primarily in the mandibular glands and is a multi-step process starting from longer-chain fatty acids. The general pathway is outlined below.

G Biosynthesis of Decenoic Acids in Honeybees stearic_acid Stearic Acid (C18:0) hydroxystearic_acid ω-1 Hydroxylation (P450 enzymes) stearic_acid->hydroxystearic_acid hydroxylated_c18 17-Hydroxystearic Acid hydroxystearic_acid->hydroxylated_c18 beta_oxidation β-Oxidation (Chain Shortening) hydroxylated_c18->beta_oxidation c10_hydroxy_acid 10-Hydroxydecanoic Acid beta_oxidation->c10_hydroxy_acid desaturation Desaturation c10_hydroxy_acid->desaturation oxidation Oxidation c10_hydroxy_acid->oxidation e2da This compound desaturation->e2da hda 10-Hydroxy-(E)-2-decenoic Acid (10-HDA) oxidation->hda oda 9-Oxo-(E)-2-decenoic Acid (9-ODA) oxidation->oda e2da->oxidation Further modification

Caption: Generalized biosynthetic pathway of decenoic acids in honeybee mandibular glands.

Experimental Protocols

Extraction and Quantification of this compound from Royal Jelly using HPLC

This protocol is adapted from methodologies described for the quantification of 10-HDA and can be optimized for this compound[7].

4.1.1. Materials and Reagents

  • Fresh or lyophilized royal jelly sample

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Syringe filters (0.45 µm)

4.1.2. Sample Preparation

  • Accurately weigh approximately 100 mg of fresh royal jelly or an equivalent amount of lyophilized powder into a centrifuge tube.

  • Add 10 mL of a methanol/water solution (e.g., 50:50 v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.1.3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and water (acidified with phosphoric acid to pH ~2.5). A typical starting condition is 60:40 methanol:water, which can be adjusted based on the specific column and instrument.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 215 nm

  • Quantification: Prepare a standard curve using serial dilutions of the this compound standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Determination of Antimicrobial Activity using Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain[15][16][17].

4.2.1. Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

4.2.2. Procedure

  • Stock Solution Preparation: Dissolve this compound in DMSO or ethanol to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

G Workflow for Broth Microdilution Assay stock Prepare Stock Solution of This compound dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacteria inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_results Determine MIC (Visual or Spectrophotometric) incubation->read_results

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Biological Activities and Signaling Pathways

Antimicrobial and Anti-biofilm Activity

This compound and its isomers exhibit notable antimicrobial properties, particularly against Gram-positive bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity[10][15][18]. The lipophilic nature of the fatty acid allows it to intercalate into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

G Antimicrobial Mechanism of this compound e2da This compound intercalation Intercalation into Membrane e2da->intercalation membrane Bacterial Cell Membrane (Phospholipid Bilayer) permeability Increased Membrane Permeability membrane->permeability intercalation->membrane leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action of this compound on bacterial cells.

Estrogenic Activity and Signaling Pathway

This compound has been reported to exhibit estrogenic activity through its interaction with estrogen receptors (ERs)[19]. As an agonist, it can bind to these nuclear receptors and initiate a signaling cascade that influences gene expression. The general pathway for estrogen receptor signaling is depicted below.

G Estrogenic Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus e2da This compound er Estrogen Receptor (ER) e2da->er Binds to dimerization ER Dimerization er->dimerization translocation Nuclear Translocation dimerization->translocation ere Estrogen Response Element (ERE) on DNA translocation->ere Binds to transcription Modulation of Gene Transcription ere->transcription

Caption: Generalized signaling pathway of this compound via estrogen receptor activation.

Upon binding of this compound to the estrogen receptor in the cytoplasm, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various physiological effects. Non-genomic actions involving the activation of kinase signaling cascades such as MAPK/ERK and PI3K/AKT have also been associated with estrogen receptor activation and may be triggered by this compound[19][20][21].

Conclusion

This compound is a multifaceted natural compound with a rich history rooted in the fascinating biology of the honeybee. Its presence in royal jelly underscores its importance in developmental biology and social insect communication. For researchers and drug development professionals, its demonstrated antimicrobial and estrogenic activities present intriguing avenues for further investigation. The methodologies and data presented in this guide offer a solid foundation for future studies aimed at elucidating its precise mechanisms of action and exploring its therapeutic potential. A deeper understanding of its biosynthesis could also pave the way for biotechnological production of this valuable fatty acid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Decenoic Acid

This document provides a comprehensive overview of the physicochemical properties of this compound, a monounsaturated medium-chain fatty acid. It is intended to serve as a technical resource for professionals in research and drug development. The information is compiled from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Structure

This compound, also known as trans-2-Decenoic acid, is a C10 unsaturated fatty acid with a double bond in the trans configuration at the C2 position.[1] It is a known intermediate in fatty acid metabolism and has been identified in natural sources such as the royal jelly of honey bees and secretions from bacteria like Streptococcus mutans.[2][3]

IdentifierValue
IUPAC Name (E)-dec-2-enoic acid
Synonyms trans-2-Decenoic Acid, (2E)-dec-2-enoic acid[4]
CAS Number 334-49-6[2][4]
Molecular Formula C₁₀H₁₈O₂
SMILES CCCCCCC/C=C/C(=O)O[2]
InChIKey WXBXVVIUZANZAU-CMDGGOBGSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and developmental contexts.

General Properties
PropertyValueConditionsSource(s)
Molecular Weight 170.25 g/mol [1]
Physical Description Colorless liquid to solid; described as having a fruity, waxy aroma.[2][4][5]
Melting Point 12.00 °C@ 760.00 mm Hg[2][4]
Boiling Point 161.00 - 162.00 °C@ 15.00 mm Hg[2][4]
278.00 - 279.00 °C@ 760.00 mm Hg[4][6]
Density 0.923 - 0.933 g/cm³@ 25.00 °C[2][4][5]
Refractive Index 1.456 - 1.466@ 20.00 °C[2][4][5]
Vapor Pressure 0.001000 mmHg@ 25.00 °C (estimated)[4][5]
Flash Point > 100.00 °C (> 212.00 °F)[4]
logP (o/w) 3.8[2][5]
Solubility Data
SolventSolubilitySource(s)
Water 86.48 mg/L @ 25 °C (estimated)[4][5]
Insoluble[1][4][7]
Oils Soluble[1]
Ethanol (EtOH) Soluble, ≥161.4 mg/mL[4][7][8]
Dimethyl Sulfoxide (DMSO) ≥8.8 mg/mL[7][8]

Spectral Data

Spectral analysis is fundamental for the structural elucidation and identification of this compound.

¹³C NMR Spectroscopy
Chemical Shift (ppm)Intensity
172.42439.00
152.35594.00
120.86684.00
32.39574.00
31.85574.00
29.201000.00
28.04503.00
22.72548.00
14.08497.00
Solvent: CDCl₃, Frequency: 15.09 MHz[2]

Experimental Protocols

The determination of the physicochemical properties of fatty acids like this compound follows standardized analytical procedures. Below are detailed methodologies for key experiments.

Determination of Melting and Boiling Points

A standard protocol for determining the melting and boiling points involves using a Differential Scanning Calorimeter (DSC) for the melting point and a vacuum distillation apparatus for the boiling point at reduced pressure.

  • Melting Point (DSC):

    • A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.

    • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

    • The sample is cooled to a temperature well below its expected melting point and then heated at a controlled rate (e.g., 5 °C/min).

    • The heat flow to the sample is monitored, and the melting point is determined from the onset temperature of the endothermic melting peak.

  • Boiling Point (Vacuum Distillation):

    • The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.

    • A manometer is included in the system to accurately measure the pressure.

    • The system is evacuated to the desired pressure (e.g., 15.00 mm Hg).[2]

    • The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

The solubility of this compound can be determined using the shake-flask method, a standard procedure for assessing the solubility of a substance in a given solvent.

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered or centrifuged to remove the undissolved solute.

  • The concentration of this compound in the clear supernatant is quantified using an appropriate analytical technique, such as gas chromatography (GC) after derivatization to its methyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of fatty acids.

  • Derivatization: The carboxylic acid group is typically converted to a more volatile ester, commonly a fatty acid methyl ester (FAME), via methylation with a reagent like boron trifluoride (BF₃)-methanol.[9]

  • Injection: A small volume of the FAME solution is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas through a long, thin capillary column (e.g., 100-meter fused silica (B1680970) column).[9] The FAMEs are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection (MS): As the separated components exit the column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Sample This compound Derivatization Derivatization to FAME (e.g., BF3-Methanol) Sample->Derivatization GC_Injection GC Injection & Vaporization Derivatization->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection & Ionization GC_Separation->MS_Detection Data_Analysis Data Analysis (Spectrum Matching) MS_Detection->Data_Analysis

General workflow for GC-MS analysis of this compound.

Biological Activity and Signaling

This compound is not merely a metabolic intermediate but also exhibits distinct biological activities. It has been shown to possess estrogenic and neurotrophin-like properties, making it a molecule of interest for drug development.

Estrogenic Activity

Studies have reported that this compound, along with 10-hydroxy-trans-2-decenoic acid also found in royal jelly, demonstrates estrogenic activity. Specifically, it has been shown to inhibit the binding of 17β-estradiol to the estrogen receptor-β (ERβ), suggesting a potential role as a selective estrogen receptor modulator (SERM).[3][7][10]

Neurotrophin-Like Activity

Research has indicated that derivatives of this compound, such as trans-2-decenoic acid ethyl ester (DAEE), can elicit neurotrophin-like effects.[11] These compounds have been found to activate key intracellular signaling pathways that are also triggered by neurotrophins like brain-derived neurotrophic factor (BDNF). The proposed mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the subsequent phosphorylation of the cAMP-response element-binding protein (CREB), a crucial transcription factor for neuronal survival and plasticity.[11][12]

Proposed neurotrophin-like signaling of this compound derivatives.

This guide provides a consolidated source of technical data on this compound. The information presented is intended to support further research and development activities involving this versatile fatty acid.

References

The Central Role of (E)-2-Decenoic Acid Derivatives in Queen Bee Pheromonal Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid derivatives are cornerstone components of the sophisticated chemical language that governs honey bee (Apis mellifera) colony organization and social harmony. Secreted from the queen bee's mandibular glands, these fatty acids form the backbone of a pheromonal bouquet that dictates worker bee behavior, physiology, and the overall reproductive hierarchy of the colony. This technical guide provides an in-depth examination of these critical compounds for researchers, scientists, and drug development professionals.

Chemical Profile and Composition of Queen Pheromones

The primary biologically active forms of this compound found in queen bees are (E)-9-oxodec-2-enoic acid (9-ODA) and (E)-9-hydroxydec-2-enoic acid (9-HDA). These compounds do not act in isolation but are part of a complex mixture known as the Queen Mandibular Pheromone (QMP). QMP is a synergistic blend of five core components.[1][2][3][4] Further research has identified four additional compounds that, in conjunction with QMP, form the nine-component Queen Retinue Pheromone (QRP), which is responsible for the full retinue response in worker bees.[1][2][3]

The production of these pheromones is a dynamic process influenced by the queen's age, mating status, and overall health. For instance, mated, laying queens produce significantly higher concentrations of 9-ODA and other key components compared to virgin queens, signaling their reproductive dominance.[5]

Table 1: Quantitative Composition of Queen Mandibular Pheromone (QMP)

ComponentChemical NameAbbreviationTypical Amount per Queen Equivalent (μg)
(E)-9-Oxodec-2-enoic acid(E)-9-Oxodec-2-enoic acid9-ODA~200
(R)-(-)-9-Hydroxydec-2-enoic acid(R)-(-)-9-Hydroxydec-2-enoic acid(R)-9-HDA~68 (85% of total 9-HDA)
(S)-(+)-9-Hydroxydec-2-enoic acid(S)-(+)-9-Hydroxydec-2-enoic acid(S)-9-HDA~12 (15% of total 9-HDA)
Methyl p-hydroxybenzoateMethyl p-hydroxybenzoateHOB~20
4-Hydroxy-3-methoxyphenylethanol4-Hydroxy-3-methoxyphenylethanolHVA~2

Source:[1][6]

Table 2: Additional Components of Queen Retinue Pheromone (QRP)

ComponentChemical NameAbbreviationGlandular Source
Methyl OleateMethyl (Z)-octadec-9-enoateMOVarious body parts
Coniferyl Alcohol(E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-olCAMandibular Glands
Hexadecan-1-olHexadecan-1-olPAVarious body parts
Linolenic Acid(Z9,Z12,Z15)-octadeca-9,12,15-trienoic acidLEAVarious body parts

Source:[1][2][3]

Physiological and Behavioral Effects on Worker Bees

Queen pheromones, particularly the this compound derivatives, elicit both short-term (releaser) and long-term (primer) effects, fundamentally regulating colony life.[2][7][8]

  • Releaser Effects: These are immediate behavioral responses. The most prominent is the "retinue response," where worker bees are attracted to the queen, forming a circle around her to lick, groom, and antennate her.[1][8] This contact is crucial for disseminating the pheromone throughout the colony.[3] 9-ODA also acts as a long-range sex attractant, drawing drones to the queen during mating flights.[3][8][9]

  • Primer Effects: These are long-term physiological changes. A key primer effect is the inhibition of ovary development in worker bees, ensuring the queen's reproductive monopoly.[8][10][11] The pheromone also suppresses the rearing of new queens, stabilizes the swarm, and stimulates worker activities such as foraging and comb building.[7][8]

Signaling Pathways and Molecular Reception

The perception of this compound derivatives begins at the molecular level with specific odorant receptors (Or) in the antennae of other bees. A functional genomics approach identified AmOr11 as the specific receptor for 9-ODA in honey bees.[9] This receptor shows high specificity and sensitivity for 9-ODA, with an EC50 of approximately 280 nM, and does not respond to other components of the QRP blend.[9] The activation of this receptor in drones initiates the upwind flight towards the queen during mating. In workers, the perception of 9-ODA and the broader QRP blend triggers a cascade of neurophysiological responses that modulate behavior and endocrine pathways, such as the suppression of juvenile hormone titers, which is linked to ovarian development.[8]

Signaling_Pathway cluster_Queen Queen Bee cluster_Worker Worker Bee cluster_Responses Colony-Level Effects Q Queen Mandibular Gland Pheromone QRP Blend (9-ODA, 9-HDA, HOB, HVA, etc.) Q->Pheromone Secretion Antenna Antenna Pheromone->Antenna Chemoreception Receptor Odorant Receptor (e.g., AmOr11 for 9-ODA) Brain Antennal Lobe & Central Brain Processing Receptor->Brain Signal Transduction Endocrine Endocrine System (e.g., Juvenile Hormone Regulation) Brain->Endocrine Neuroendocrine Modulation Behavior Behavioral Centers Brain->Behavior Neural Processing Ovary Ovary Endocrine->Ovary Suppression of Development Primer Primer Effects: - Ovary Inhibition - Suppressed Queen Rearing Ovary->Primer Releaser Releaser Effects: - Retinue Response - Foraging Stimulation Behavior->Releaser

Pheromonal signaling cascade from queen to worker.

Experimental Protocols

The study of queen bee pheromones involves a multi-step process encompassing extraction, identification, and bioassays to determine biological activity.

A. Pheromone Extraction and Chemical Analysis

  • Source Material: Mandibular glands are dissected from queen bees of known age and mating status. Alternatively, whole queen heads or full-body extracts can be used.

  • Solvent Extraction: The glands or tissues are submerged in a non-polar solvent like hexane (B92381) or dichloromethane (B109758) for a set period to extract the lipids and other semi-chemicals.

  • Purification (Optional): Solid-phase extraction (SPE) or thin-layer chromatography (TLC) can be used to clean up the sample and isolate specific compound classes.

  • Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for separating, identifying, and quantifying the individual components of the pheromone blend. The retention times and mass spectra of the sample components are compared to those of synthetic standards. For more detailed structural analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

B. Retinue Bioassay

This laboratory assay quantifies the attractiveness of a substance to worker bees.

  • Preparation of Lures: A small, inert object (e.g., a glass bead or a dead worker bee) is treated with a specific quantity of the test substance (e.g., synthetic 9-ODA, a QMP blend, or a queen extract) dissolved in a solvent. A solvent-only lure serves as the control.

  • Worker Bee Cages: Cages containing a standardized number of young worker bees (typically 50-100) are prepared. Bees are often from colonies selectively bred for high or low responses to pheromones to enhance the assay's sensitivity.[1]

  • Assay Procedure: The prepared lure is introduced into the cage. The number of worker bees actively touching, licking, and antennating the lure (i.e., exhibiting the retinue response) is counted at regular intervals over a specific duration (e.g., 5-15 minutes).

  • Data Analysis: The response to the test lure is compared to the control lure using statistical methods (e.g., ANOVA) to determine if the substance is a significant attractant.

Experimental_Workflow cluster_Extraction Pheromone Extraction & Analysis cluster_Bioassay Behavioral Bioassay cluster_FunctionalGenomics Receptor Identification A1 Dissect Queen Mandibular Glands A2 Solvent Extraction (e.g., Hexane) A1->A2 A3 GC-MS Analysis A2->A3 A4 Identification & Quantification A3->A4 B1 Prepare Test Lures (Synthetic Pheromone + Control) A4->B1 Inform Synthesis B2 Introduce Lure into Worker Bee Cage B1->B2 B3 Record Retinue Response (No. of bees attending lure) B2->B3 B4 Statistical Analysis B3->B4 C5 Electrophysiology Assay (Two-electrode voltage clamp) B4->C5 Confirm Biological Relevance C1 Isolate Antennae from Drones and Workers C2 Microarray / qPCR to identify biased Or expression C1->C2 C3 Clone Candidate Receptors (e.g., AmOr11) C2->C3 C4 Express Receptors in Xenopus Oocytes C3->C4 C4->C5

Integrated workflow for pheromone research.

Conclusion

This compound derivatives, primarily 9-ODA and 9-HDA, are not merely chemical components but are the linchpins of social order within a honey bee colony. As the core of the Queen Mandibular and Retinue Pheromones, they orchestrate a complex array of behaviors and physiological states in worker bees, from reproductive suppression to coordinated foraging. The synergistic action of these fatty acids with aromatic compounds and other lipids highlights the complexity and robustness of this chemical communication system. A thorough understanding of these pathways, from biosynthesis in the queen to reception and signal transduction in the workers, is essential for fields ranging from basic insect sociobiology to the development of novel pest management strategies and agricultural applications.

References

antimicrobial and anti-inflammatory properties of (E)-2-Decenoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antimicrobial and Anti-inflammatory Properties of (E)-2-Decenoic Acid and Related Isomers

Abstract

This compound, a medium-chain fatty acid, and its related isomers have garnered significant scientific attention for their multifaceted biological activities. These molecules, found in natural sources like royal jelly and as bacterial signaling molecules, exhibit potent antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative efficacy, and experimental methodologies used to evaluate these effects. The content is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format to facilitate further investigation and application.

Antimicrobial Properties

Decenoic acid isomers demonstrate significant antimicrobial and, most notably, anti-biofilm capabilities. Their mechanism is often not based on direct bactericidal activity but rather on the modulation of key bacterial processes like biofilm formation, dispersal, and quorum sensing. The cis isomer, in particular, is a well-characterized bacterial signaling molecule that can induce the dispersal of established biofilms and revert antibiotic-tolerant persister cells to a susceptible state.[1][2][3][4]

Mechanism of Action
  • Biofilm Dispersal and Inhibition: cis-2-Decenoic acid (cis-DA), a diffusible signal factor (DSF) produced by Pseudomonas aeruginosa, induces the transition from a biofilm to a planktonic (free-swimming) phenotype.[2][3] This response has been observed across a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1][5] At concentrations as low as 734 μM, cis-DA can prevent biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Quorum Sensing (QS) Modulation: In P. aeruginosa, cis-DA is recognized by the long-chain fatty acid-CoA ligase FadD1.[6] This interaction positively regulates the las, rhl, and pqs quorum-sensing systems, which control virulence and biofilm development.[6][7] By interfering with these cell-to-cell communication pathways, decenoic acid isomers can disrupt coordinated bacterial behavior.[2]

  • Reversion of Persister Cells: Persister cells are a dormant, antibiotic-tolerant subpopulation within a biofilm. cis-DA has been shown to increase the metabolic activity of these cells, effectively "awakening" them and reverting them to an antimicrobial-susceptible state.[3][4] This significantly enhances the efficacy of conventional antibiotics.[3][5]

  • Membrane Permeabilization: There is evidence that cis-DA interacts with the bacterial cell membrane, increasing its permeability.[8] This action can potentiate the effects of other antibiotics by allowing their increased uptake.[8]

Quantitative Antimicrobial Activity

The antimicrobial and anti-biofilm efficacy of decenoic acid isomers is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC). The following table summarizes available data for various isomers against clinically relevant microorganisms.

IsomerMicroorganismTestConcentrationReference
cis-2-Decenoic Acid Staphylococcus aureus (MRSA)Growth Inhibition≥ 500 µg/mL[9]
Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL[9]
Staphylococcus aureus (MRSA)Growth Inhibition2.94 mM[5]
Staphylococcus aureus (MRSA)Biofilm Prevention734 µM[5]
10-Hydroxy-2-decenoic Acid (10-HDA) Staphylococcus aureusMIC23–44 µM[2]
Streptococcus alactolyticusMIC23–44 µM[2]
Staphylococcus intermedius BMIC23–44 µM[2]
Staphylococcus xylosusMIC23–44 µM[2]
Escherichia coliMIC40–43 µM[2]
Pseudomonas aeruginosaMICNo activity[2]
Experimental Protocols

1.3.1 Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method to determine the lowest concentration of a compound that prevents visible microbial growth.[10]

  • Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final density of approximately 10⁵ CFU/mL.[10]

  • Incubation: The plate is incubated at 37°C for 24 hours.[10]

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[10]

1.3.2 Biofilm Inhibition and Dispersal Assay

This protocol uses the crystal violet staining method to quantify the effect of a compound on pre-established biofilms.[10]

  • Biofilm Growth: Bacteria are cultured in 96-well polystyrene plates for 24-72 hours to allow for biofilm formation, with the medium being replaced periodically.

  • Treatment: The growth medium is removed, and the biofilms are washed with a phosphate-buffered saline (PBS) solution. The compound of interest, diluted in fresh medium, is then added to the wells. For dispersal assays, planktonic cell density (OD₆₀₀) in the supernatant can be measured after treatment.[10]

  • Staining: After treatment (e.g., 1-24 hours), the medium is discarded, and the wells are washed again with PBS. The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: Excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid or ethanol. The absorbance is then measured using a plate reader (e.g., at 595 nm), which is proportional to the biofilm biomass.[2]

Anti-inflammatory Properties

Derivatives of this compound, particularly 10-hydroxy-2-decenoic acid (10-HDA) and 9-oxo-2-decenoic acid (9-ODA), exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][12][13]

Mechanism of Action
  • Inhibition of NF-κB Pathway: 10-HDA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[11][14] NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines.[13] 10-HDA specifically inhibits LPS-induced IκB-ζ expression, which is required for the production of certain inflammatory mediators like IL-6.[11]

  • Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another central regulator of inflammation. 10-HDA can downregulate this pathway, reducing the production of inflammatory cytokines.[14] Specifically, it has been shown to inhibit the p38 and JNK signaling pathways without affecting the ERK cascade.[15]

  • PPARγ Activation: 9-ODA is believed to exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[12] Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression.[12]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential is often measured by the compound's ability to inhibit the production of pro-inflammatory mediators. While specific IC₅₀ values for this compound are not widely published, data on related compounds demonstrate potent activity.

CompoundCell LineMediatorActivityReference
10-Hydroxy-2-decenoic Acid (10-HDA) RAW 264.7 MacrophagesIL-6 ProductionDose-dependent inhibition[11]
RAW 264.7 MacrophagesNF-κB ActivationDose-dependent inhibition[11]
WiDr Human Colon Cancer CellsIL-8 ProductionSignificant reduction at 0.5-3.0 mM[16]
WiDr Human Colon Cancer CellsTNF-α, IL-1β ProductionReduced at 3 mM[13][16]
Experimental Protocols

2.3.1 In Vitro Cytokine Release Assay

This protocol describes a method to measure the effect of a test compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.[12]

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 10-HDA) for 1-2 hours.

  • Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) to the wells. A vehicle control (e.g., DMSO) and an unstimulated control are included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release into the supernatant.

  • Quantification: The cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α, IL-6) is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12] The dose-dependent effect of the test compound is then determined.

Visualized Pathways and Workflows

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (p38, JNK) MyD88->MAPK IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds DecenoicAcid This compound Derivatives (10-HDA) DecenoicAcid->MAPK Inhibits DecenoicAcid->IKK Inhibits

Caption: Anti-inflammatory signaling pathway showing inhibition points by decenoic acid derivatives.

antimicrobial_pathway cluster_exterior Extracellular cluster_membrane P. aeruginosa Cell Membrane cluster_interior Intracellular CDA cis-2-Decenoic Acid (cis-DA) FadD1 FadD1 Receptor CDA->FadD1 Binds QS_Systems Quorum Sensing Systems (las, rhl, pqs) FadD1->QS_Systems Positively Regulates Biofilm Biofilm Formation Virulence Factors QS_Systems->Biofilm Controls Dispersion Biofilm Dispersion Increased Motility QS_Systems->Dispersion Induces

Caption: Antimicrobial mechanism of cis-2-Decenoic Acid in P. aeruginosa.

experimental_workflow cluster_antimicrobial Antimicrobial Testing cluster_anti_inflammatory Anti-inflammatory Testing start Start: Test Compound (this compound) mic 1. Broth Microdilution Assay start->mic biofilm 2. Biofilm Inhibition Assay (Crystal Violet) start->biofilm treat 2. Pre-treat with Compound start->treat mic_result Determine MIC mic->mic_result end End: Characterize Properties mic_result->end biofilm_result Quantify Biofilm Mass biofilm->biofilm_result biofilm_result->end culture 1. Culture RAW 264.7 Cells culture->treat stimulate 3. Stimulate with LPS treat->stimulate elisa 4. Measure Cytokines (ELISA) stimulate->elisa elisa_result Determine IC50 / % Inhibition elisa->elisa_result elisa_result->end

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound and its isomers, particularly cis-2-decenoic acid and 10-hydroxy-2-decenoic acid, represent a promising class of bioactive lipids with significant therapeutic potential. Their antimicrobial action, characterized by the disruption of biofilms and modulation of quorum sensing, offers a novel strategy to combat antibiotic-tolerant infections. Furthermore, their ability to suppress key pro-inflammatory pathways like NF-κB and MAPK highlights their potential as anti-inflammatory agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and harness the properties of these versatile fatty acids in drug discovery and development.

References

Unraveling the Multifaceted Mechanism of Action of (E)-2-Decenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid, a medium-chain unsaturated fatty acid, has emerged as a molecule of significant interest for researchers in microbiology, oncology, and neurobiology. This technical guide provides an in-depth exploration of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its influence on key signaling pathways.

Antimicrobial and Biofilm-Modulating Activity

This compound and its isomer, cis-2-decenoic acid (cis-DA), exhibit potent activity against a broad spectrum of microorganisms, not primarily through direct bactericidal or fungicidal effects, but by modulating crucial cellular processes like biofilm formation and quorum sensing.

Inhibition of Biofilm Formation and Induction of Dispersion

One of the most well-documented activities of 2-decenoic acid is its ability to both prevent the formation of biofilms and disperse established ones. This has been observed in a variety of clinically relevant pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and the fungus Candida albicans.[1][2][3][4][5][6][7] The molecule acts as a signaling molecule, mimicking the native diffusible signal factors (DSFs) used by some bacteria to regulate their population density and behavior.[5][6][7]

Quantitative Data on Biofilm Inhibition and Dispersion:

OrganismCompoundConcentrationEffectReference
Pseudomonas aeruginosa PAO1cis-2-Decenoic acid2.5 nMPrevention of biofilm formation in flow cell reactors[2]
Pseudomonas aeruginosa PAO1cis-2-Decenoic acid10 - 620 nMInduction of biofilm dispersal[5][6]
Staphylococcus aureus (MRSA)cis-2-Decenoic acid734 µMPrevention of biofilm formation[2]
Staphylococcus aureus (MRSA)cis-2-Decenoic acid125 µg/mLInhibition of biofilm formation[3]
E. coli & K. pneumoniae (single and dual-species)cis-2-Decenoic acid310 nMPrevention of biofilm formation in catheters[2]
Candida albicanscis-2-Dodecenoic acid & trans-2-Dodecenoic acid30 µM~70% reduction in germ-tube formation[8]
Candida albicanscis-2-Dodecenoic acid & trans-2-Dodecenoic acid300 µM~90% and ~60% reduction in biofilm formation, respectively[8]
Interference with Quorum Sensing

This compound and its analogs can interfere with quorum sensing (QS) systems, which are cell-to-cell communication networks that bacteria use to coordinate gene expression and collective behaviors. In P. aeruginosa, a key opportunistic pathogen, the related molecule cis-2-dodecenoic acid (BDSF) has been shown to down-regulate the expression of QS regulatory genes such as lasR, pqsR, and rhlR. This leads to a decrease in the production of QS signal molecules, including 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL.[9] This disruption of QS signaling subsequently leads to the downregulation of various virulence factors and biofilm formation.[9]

A recent study has identified the long-chain fatty acid-CoA ligase FadD1 in P. aeruginosa as a receptor for cis-2-decenoic acid, suggesting a direct mechanism for how this fatty acid can monitor and influence the QS network.[10]

Reversion of Persister Cells

Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells within a biofilm that are a major cause of chronic and recurrent infections. cis-2-Decenoic acid has been shown to revert these persister cells to an active, antimicrobial-susceptible state by increasing their metabolic activity.[1][2][11] This "reanimation" of persister cells makes them vulnerable to conventional antibiotics, offering a promising strategy to eradicate persistent infections.[1][2][11]

Anti-Cancer Activity

Beyond its antimicrobial properties, (E)-10-hydroxy-2-decenoic acid (10-HDA), a related compound found in royal jelly, has demonstrated notable anti-tumor effects.

Induction of Apoptosis in Cancer Cells

Studies have shown that 10-HDA can induce apoptosis (programmed cell death) in various cancer cell lines, including human hepatoma (HepG2), colorectal adenocarcinoma, and lung cancer cells.[12][13][14] The proposed mechanisms involve the upregulation of pro-apoptotic genes like Bax and caspase-3, and the downregulation of the anti-apoptotic gene Bcl-2.[14] For instance, in HepG2 cells, 10-HDA treatment led to a significant increase in the percentage of apoptotic cells.[14]

Quantitative Data on Anti-Cancer Effects:

Cell LineCompoundConcentrationEffectReference
Human colorectal adenocarcinoma cells10-Hydroxy-2-decenoic acid37.5 µmol/mLPotent anti-proliferative effect[12][13]
Human hepatoma (HepG2) cells10-Hydroxy-2-decenoic acid59.6 µg/mLCC50 (half maximal cytotoxic concentration)[14]
Ehrlich solid tumor (in mice)10-Hydroxy-2-decenoic acid (in combination with cyclophosphamide)2.5 and 5 mg/kgSignificant antitumor effects[12]
Modulation of Signaling Pathways in Cancer

The anti-cancer activity of 10-HDA is associated with the modulation of several key signaling pathways involved in cell growth, proliferation, and survival, including the MAPK, STAT3, and NF-κB pathways.[13]

Neurotrophic-like Activity

The ethyl ester of trans-2-decenoic acid (DAEE) has been shown to possess neurotrophin-like activities, suggesting its potential as a therapeutic agent for neurological disorders.

Activation of Intracellular Signaling Cascades

DAEE activates intracellular signal molecules such as Akt and cAMP-responsive element binding protein (CREB), and stimulates the phosphorylation of ERK1/2 in a concentration- and time-dependent manner.[15] These signaling pathways are crucial for neuronal survival, differentiation, and maintenance of neuronal functions.[15] This suggests that DAEE may mimic the effects of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and epidermal growth factor (EGF).[15]

Experimental Protocols

Microtiter Plate Biofilm Inhibition Assay

This protocol is used to assess the ability of a compound to prevent biofilm formation.[16][17][18][19]

  • Preparation: Prepare serial dilutions of this compound in a suitable growth medium in the wells of a sterile 96-well flat-bottom microtiter plate. Include a solvent control and a negative control (medium only).

  • Inoculation: Inoculate the wells with a bacterial suspension to a final optical density at 600 nm (OD600) of approximately 0.05.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Washing: Gently discard the planktonic culture and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Air-dry the plate and then add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Dispersion Assay

This protocol evaluates the ability of a compound to disperse pre-formed biofilms.[17][18]

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-3) without the addition of the test compound.

  • Washing: After incubation, gently remove the planktonic cells and wash the wells with PBS.

  • Treatment: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

  • Incubation: Incubate for an additional period (e.g., 2-24 hours).

  • Quantification: Quantify the remaining biofilm using the crystal violet staining method described above (steps 5-8).

Signaling Pathways and Visualizations

Disruption of Pseudomonas aeruginosa Quorum Sensing

This compound and its analogs interfere with the intricate quorum sensing network of P. aeruginosa, leading to a reduction in virulence and biofilm formation.

G cluster_QS Quorum Sensing Systems cluster_Signals QS Signal Molecules cluster_Virulence Virulence & Biofilm E2DA This compound Analogues FadD1 FadD1 Receptor E2DA->FadD1 Binds to lasR lasR FadD1->lasR Inhibits rhlR rhlR FadD1->rhlR Inhibits pqsR pqsR FadD1->pqsR Inhibits C12HSL 3-oxo-C12-HSL lasR->C12HSL Controls C4HSL C4-HSL rhlR->C4HSL Controls PQS PQS pqsR->PQS Controls Virulence Virulence Factors C12HSL->Virulence Regulate Biofilm Biofilm Formation C12HSL->Biofilm Regulate C4HSL->Virulence Regulate C4HSL->Biofilm Regulate PQS->Virulence Regulate PQS->Biofilm Regulate

Caption: Inhibition of P. aeruginosa Quorum Sensing by this compound Analogues.

Proposed Mechanism of Apoptosis Induction by 10-HDA

10-Hydroxy-2-decenoic acid (10-HDA) triggers apoptosis in cancer cells through the modulation of key regulatory proteins.

G HDA 10-Hydroxy-2-decenoic Acid (10-HDA) Bcl2 Bcl-2 (Anti-apoptotic) HDA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) HDA->Bax Upregulates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis Induction in Cancer Cells by 10-Hydroxy-2-decenoic Acid.

Neurotrophic-like Signaling Cascade of DAEE

trans-2-Decenoic acid ethyl ester (DAEE) activates signaling pathways associated with neuronal survival and function.

G cluster_pathways Intracellular Signaling DAEE trans-2-Decenoic Acid Ethyl Ester (DAEE) ERK ERK1/2 Phosphorylation DAEE->ERK Akt Akt Activation DAEE->Akt CREB CREB Activation ERK->CREB Akt->CREB Neuronal Neuronal Survival & Function CREB->Neuronal

Caption: Neurotrophic-like Signaling of trans-2-Decenoic Acid Ethyl Ester.

References

(E)-2-Decenoic Acid: A Comprehensive Technical Review of Its Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid, a medium-chain fatty acid, is emerging as a molecule of significant interest to the scientific community. This technical guide provides an in-depth review of the existing research on this compound and its derivatives, with a focus on its diverse biological activities, underlying mechanisms of action, and potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

This compound belongs to a class of unsaturated fatty acids that have demonstrated a range of biological effects. While its close relative, 10-hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly, has been more extensively studied for its health-promoting properties, this compound and its esters are now gaining attention for their own unique pharmacological profiles.[1][2] Research has highlighted their potential in areas such as neuroscience, oncology, and infectious diseases. This guide will synthesize the current understanding of these activities, providing a foundation for future research and development.

Antimicrobial and Anti-Biofilm Activity

Several isomers of decenoic acid have demonstrated significant antimicrobial properties.[3] While data specifically on the minimum inhibitory concentrations (MIC) of this compound is not as abundant as for other isomers, related compounds show potent activity against a range of pathogens. For instance, 10-HDA exhibits broad-spectrum antibacterial activity.[3] The cis-isomer, cis-2-decenoic acid, is a well-characterized bacterial signaling molecule that can induce the dispersal of established biofilms and inhibit their formation at very low concentrations.[3][4] This suggests that this compound may also possess anti-biofilm capabilities, a critical area of research in the face of rising antimicrobial resistance.

The proposed mechanism for the anti-biofilm activity of decenoic acid isomers involves the disruption of bacterial cell-to-cell communication and the expression of virulence factors.[3] Furthermore, studies have shown that these fatty acids can increase the metabolic activity of bacteria, potentially reverting persistent cells to a state more susceptible to conventional antibiotics.[4]

Table 1: Antimicrobial and Anti-Biofilm Activity of Decenoic Acid Isomers

CompoundMicroorganismActivityConcentrationReference
cis-2-Decenoic AcidPseudomonas aeruginosaBiofilm dispersalLow concentrations[3][4]
10-Hydroxy-2-decenoic AcidStaphylococcus aureusAntibacterial23–44 µM[3]
10-Hydroxy-2-decenoic AcidStreptococcus alactolyticusAntibacterial23–44 µM[3]
10-Hydroxy-2-decenoic AcidStaphylococcus intermedius BAntibacterial23–44 µM[3]
(2E)-dodecenalSalmonella choleraesuisAntibacterialIC50 of 6.25 µg/mL[5]
Galagania fragrantissima oil ((2E)-dodecenal)Methicillin-resistant Staphylococcus aureus (MRSA)AntibacterialMIC: 39 µg/mL, MBC: 78 µg/mL[5]

Neurotrophic and Neuroprotective Effects

A significant body of research points to the neurotrophic-like activities of this compound derivatives, particularly the ethyl ester (DAEE).[6][7][8][9] These compounds have been shown to activate key intracellular signaling pathways typically associated with neurotrophins like brain-derived neurotrophic factor (BDNF).

Signaling Pathways

DAEE has been found to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) 1/2 pathway, as well as phosphatidylinositol 3-kinase (PI3K) and the cAMP-response element binding protein (CREB).[6][7] This activation occurs independently of neurotrophin Trk receptors, suggesting a novel mechanism of action.[6] The activation of these pathways is crucial for neuronal survival, differentiation, and synaptic plasticity.

DAEE DAEE MEK MEK DAEE->MEK PI3K PI3K DAEE->PI3K ERK MAPK/ERK1/2 MEK->ERK CREB CREB ERK->CREB PI3K->CREB Synapse Synapse-specific proteins CREB->Synapse BDNF BDNF & NT-3 RNA CREB->BDNF HDA 10-HDA Apoptosis Induction of Apoptosis HDA->Apoptosis Bcl2 Bcl-2 (down) Apoptosis->Bcl2 Bax Bax (up) Apoptosis->Bax Caspase3 Caspase-3 (up) Apoptosis->Caspase3 Tumor Tumor Growth Inhibition Apoptosis->Tumor cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cell Line Selection (e.g., cancer, neuronal, immune) B Treatment with this compound (dose-response and time-course) A->B C Cytotoxicity/Viability Assays (MTT, LDH) B->C D Apoptosis Assays (Annexin V, Caspase activity) B->D E Gene & Protein Expression Analysis (qPCR, Western Blot, ELISA) C->E D->E F Signaling Pathway Analysis (Phospho-protein arrays, Inhibitor studies) E->F G Animal Model Selection (e.g., tumor xenograft, stroke model) F->G Proceed to in vivo H Administration of this compound (route, dose, frequency) G->H I Monitoring of Disease Progression (e.g., tumor size, neurological score) H->I J Histopathological & Immunohistochemical Analysis I->J K Biochemical Analysis of Tissues & Serum I->K

References

Toxicological Profile of (E)-2-Decenoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid, a medium-chain fatty acid, has applications in various industries. This technical guide provides a comprehensive overview of its toxicological profile, synthesizing available data to inform researchers, scientists, and drug development professionals. Due to a notable lack of specific toxicological studies on this compound, this guide incorporates information from safety data sheets, standard toxicological testing guidelines, and studies on structurally related compounds to provide a thorough assessment. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams created using the DOT language illustrate relevant signaling pathways and experimental workflows.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified from safety data sheets are skin and eye irritation. Some sources indicate the potential for severe skin burns and eye damage upon contact.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Toxicological Data

A comprehensive literature search revealed a significant lack of publicly available quantitative toxicological data for this compound. Information regarding acute toxicity (e.g., LD50 values), repeated-dose toxicity (e.g., No-Observed-Adverse-Effect Levels - NOAELs), carcinogenicity, and reproductive toxicity is largely unavailable or has not been determined. The toxicological information presented below is based on general statements from safety data sheets and read-across from structurally similar compounds.

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for this compound have not been determined in the reviewed literature. Safety data sheets generally state that the substance shall not be classified as acutely toxic.

Repeated-Dose Toxicity

There is a lack of data from sub-acute, sub-chronic, or chronic toxicity studies for this compound. For the related compound, 9-decenoic acid, it has been noted that no repeated-dose toxicity data are available, and a read-across approach from 10-undecenoic acid is utilized for risk assessment. This suggests a general data gap for decenoic acid isomers.

Genotoxicity

No specific genotoxicity data (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for this compound were found.

Carcinogenicity and Reproductive Toxicity

Information on the carcinogenic and reproductive toxicity of this compound is not available. Safety data sheets typically state that it shall not be classified as a carcinogen or a reproductive toxicant.

Experimental Protocols

The following sections detail standardized experimental protocols for key toxicological studies that would be relevant for assessing the safety of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Test System: At least five strains of bacteria are used, including four strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (e.g., WP2 uvrA).

  • Method: The test is performed with and without a metabolic activation system (S9 mix from rat liver homogenate) to mimic mammalian metabolism. The test substance is mixed with the bacterial culture and plated on a minimal agar (B569324) medium.

  • Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five different analyzable concentrations of the test substance are used.

  • Procedure: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or other suitable cell lines.

  • Method: The test is conducted with and without metabolic activation (S9 mix).

  • Procedure:

    • Cell cultures are exposed to the test substance at several concentrations for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

    • Cells are treated with a metaphase-arresting agent (e.g., colcemid).

    • Cells are harvested, fixed, and stained.

    • Metaphase cells are examined microscopically for chromosomal aberrations.

  • Evaluation Criteria: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with chromosomal aberrations or a reproducible and statistically significant positive response at one or more concentrations.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD TG 408

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period.

  • Test Species: Typically, rats of a commonly used laboratory strain.

  • Group Size: At least 10 males and 10 females per group.

  • Administration: The test substance is administered orally (e.g., by gavage, in diet, or in drinking water) daily for 90 days.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality, the lowest dose should not produce any evidence of toxicity, and the intermediate dose should produce minimal toxic effects.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Detailed clinical observations, body weight, and food/water consumption.

    • At termination: Hematology, clinical biochemistry, and urinalysis.

  • Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examination is performed on the control and high-dose groups, and on any tissues showing gross abnormalities in other groups.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Potential Signaling Pathways and Experimental Workflows

While direct evidence for the toxicological signaling pathways of this compound is lacking, studies on related compounds provide insights into potential mechanisms of action.

Potential Neurotrophin-like Signaling

A study on trans-2-decenoic acid ethyl ester, a derivative of this compound, has shown activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which is a key component of neurotrophin signaling.

G cluster_0 This compound Derivative Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription_Factors Transcription_Factors ERK1/2->Transcription_Factors Neuronal_Survival_Growth Neuronal_Survival_Growth Transcription_Factors->Neuronal_Survival_Growth DAEE trans-2-decenoic acid ethyl ester DAEE->Receptor

Caption: Potential ERK1/2 signaling pathway activation by a derivative of this compound.

Potential Apoptotic Pathway Induction

Research on the related compound, 10-hydroxy-2-decenoic acid, has demonstrated the induction of apoptosis in human hepatoma cells through the intrinsic pathway.

G cluster_1 10-hydroxy-2-decenoic acid 10HDA 10-hydroxy-2-decenoic acid Bcl2 Bcl-2 (Anti-apoptotic) 10HDA->Bcl2 Bax Bax (Pro-apoptotic) 10HDA->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by a related hydroxy fatty acid.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxic potential of a new chemical entity involves a battery of in vitro and in vivo tests.

G cluster_2 Genotoxicity Assessment Workflow Start Test Substance Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames ChrAberration In Vitro Chromosomal Aberration Test Start->ChrAberration Decision1 In Vitro Positive? Ames->Decision1 ChrAberration->Decision1 Micronucleus In Vivo Micronucleus Test Decision1->Micronucleus Yes NonGenotoxic Non-Genotoxic Decision1->NonGenotoxic No Decision2 In Vivo Positive? Micronucleus->Decision2 Decision2->NonGenotoxic No Genotoxic Genotoxic Decision2->Genotoxic Yes

Caption: A standard workflow for the assessment of genotoxicity.

Conclusion

The available toxicological data for this compound are limited. It is clearly identified as a skin and eye irritant. However, there is a significant data gap regarding its acute and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. The provided experimental protocols outline the standard methods required to fill these data gaps. The potential for this compound and its derivatives to interact with cellular signaling pathways, as suggested by studies on related compounds, warrants further investigation to fully characterize its toxicological profile. For a comprehensive risk assessment, further empirical studies following established guidelines are essential.

Structural Analogs of (E)-2-Decenoic Acid: A Technical Guide to Their Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

(December 16, 2025) - (E)-2-Decenoic acid, a medium-chain fatty acid, and its structural analogs are emerging as a significant class of bioactive molecules with diverse physiological functions. This in-depth technical guide provides a comprehensive overview of the current research on these compounds, tailored for researchers, scientists, and drug development professionals. The guide details their antimicrobial, anti-inflammatory, and anticancer properties, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying signaling pathways.

Core Functions of this compound and Its Analogs

This compound and its derivatives, including hydroxylated and oxidized forms, exhibit a range of biological activities. These compounds are naturally found in sources like royal jelly, a secretion from honeybees, and are also produced by bacteria as signaling molecules.[1][2] Their functions are primarily centered around cellular communication and defense mechanisms.

Antimicrobial and Anti-biofilm Activity

Several structural analogs of this compound have demonstrated potent activity against a spectrum of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of bacterial cell membranes and the inhibition or dispersal of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[1][3][4] The cis-isomer, in particular, acts as a diffusible signal factor in some bacteria, inducing the dispersal of established biofilms.[2][3]

Anti-Inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Analogs of this compound have been shown to modulate inflammatory responses. For instance, 10-hydroxy-2-decenoic acid (10-HDA) can reduce the production of pro-inflammatory cytokines.[5] The anti-inflammatory effects of these fatty acids are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

Anticancer Potential

Emerging research has highlighted the potential of this compound analogs as anticancer agents. Studies on related oxo-fatty acids have demonstrated cytotoxic effects against various cancer cell lines.[8] For example, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial regulation pathway.[9] Similarly, 10-HDA has exhibited anti-cancer effects against human hepatoma cells by inducing apoptosis.[8]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its structural analogs. It is important to note that data for a comprehensive range of analogs is still limited, and further research is warranted.

Table 1: Minimum Inhibitory Concentrations (MIC) of Decenoic Acid Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
cis-2-Decenoic AcidStaphylococcus aureus≥ 500[2]
10-Hydroxy-2-decenoic AcidStaphylococcus aureus23–44 µM[1]
10-Hydroxy-2-decenoic AcidStreptococcus alactolyticus23–44 µM[1]
10-Hydroxy-2-decenoic AcidStaphylococcus intermedius B23–44 µM[1]
2-Hexadecynoic acidMethicillin-resistant S. aureus (MRSA)15.6[10]
2-Hexadecynoic acidClinical isolates of MRSA3.9[10]
(±)-2-methoxy-6-octadecynoic acidClinical isolates of MRSA17-37 (IC50)[11]
(±)-2-methoxy-6-hexadecenoic acidEscherichia coli21 (IC50)[11]

Table 2: Anti-Inflammatory Activity of Decenoic Acid Analogs and Related Fatty Acids

Compound/AnalogAssayCell LineIC50/EffectReference
10-Hydroxy-2-decenoic AcidAttenuated secretion of TNF-α, IL-6, and IL-1βLPS-stimulated RAW 264.7 cellsDose-dependent reduction[5]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic AcidInhibition of IL-1β and TNF-α productionLPS-stimulated RAW 264.7 cellsDown-regulated expression by 52% and 72% (IL-1β) and 66% and 61% (TNF-α) at 100 µM[12]
8-oxo-9-octadecenoic acidInhibition of NO and inflammatory cytokine productionLPS-stimulated RAW 264.7 cellsSignificant suppression[6]

Table 3: Anticancer Activity of Decenoic Acid Analogs and Related Fatty Acids

Compound/AnalogCell LineIC50/EffectReference
10-Hydroxy-2-decenoic AcidHuman lung cancer (A549)22.68 µM[13]
10-Hydroxy-2-decenoic AcidHuman lung cancer (NCI-H460)44.03 µM[13]
10-Hydroxy-2-decenoic AcidHuman lung cancer (NCI-H23)44.79 µM[13]
9-Oxo-(10E,12E)-octadecadienoic acidHuman ovarian cancer (HRA)Induced apoptosis[9]
Compound 31 (pyrazolo[4,3-c]hexahydropyridine derivative)MDA-MB-231 (Breast cancer)4.2 µM[14]
Compound 31 (pyrazolo[4,3-c]hexahydropyridine derivative)MCF-7 (Breast cancer)2.4 µM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique.[15][16]

Protocol:

  • Preparation of Fatty Acid Solutions: Dissolve the fatty acid analogs in a suitable solvent (e.g., 100% ethanol) to create stock solutions. Further dilute with tryptic soy broth (TSB) to achieve a range of concentrations (e.g., 2 to 4000 µg/ml).

  • Bacterial Inoculum Preparation: Culture the test organism (e.g., Staphylococcus aureus) overnight. Dilute the culture to approximately 10⁴ colony-forming units/ml (CFU/ml) in TSB.

  • Assay Setup: In a 96-well microtiter plate, add 100 µl of each fatty acid dilution to respective wells. Add 100 µl of the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates for 24 hours at 37 °C.

  • MIC Determination: Measure the optical density at 595 nm (OD₅₉₅) at 0 and 24 hours. The MIC is the lowest concentration where the difference in OD₅₉₅ is less than 0.05, indicating complete inhibition of bacterial growth.[16]

In Vitro Anti-Inflammatory Assay: Cytokine Release in Macrophages

This protocol measures the effect of a test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[17][18]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the fatty acid analog for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 value if applicable.

Anticancer Activity Assay: Apoptosis in HepG2 Cells

This protocol assesses the ability of a test compound to induce apoptosis (programmed cell death) in the human hepatoma cell line, HepG2.[19][20]

Protocol:

  • Cell Preparation: Plate HepG2 cells in a 6-well plate at a density of 1.5 × 10⁶ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control. Incubate for a designated time period (e.g., 24, 48 hours).

  • Caspase Activation Assay:

    • Wash the cells with room temperature phosphate-buffered saline (PBS).

    • Lyse the cells with ice-cold lysis buffer.

    • Transfer the cell lysate to a 96-well plate.

    • Add a reaction buffer containing DTT and the caspase-3 substrate DEVD-AFC.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence at an excitation of 415 nm and emission of 505 nm. An increase in fluorescence indicates caspase-3 activation, a hallmark of apoptosis.[19]

  • Hoechst Staining for Nuclear Morphology:

    • After treatment, wash the cells with PBS and stain with Hoechst 33258 for 5 minutes.

    • Wash again with PBS and examine the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[20]

Signaling Pathways Modulated by this compound Analogs

The biological effects of this compound and its analogs are mediated through their interaction with and modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex networks.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Some fatty acids have been shown to influence this pathway.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition BAD BAD Akt->BAD Inhibition Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival GSK3b->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition FOXO->Apoptosis_Inhibition BAD->Apoptosis_Inhibition Fatty_Acids This compound Analogs Fatty_Acids->PI3K Modulation? Fatty_Acids->Akt Modulation?

Caption: PI3K/Akt signaling pathway and potential modulation by fatty acid analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and stress responses. Certain fatty acids can influence MAPK signaling.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Fatty_Acids This compound Analogs Fatty_Acids->MAPKKK Modulation? NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation (Degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB NFkB_IkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Fatty_Acids This compound Analogs Fatty_Acids->IKK Inhibition Nrf2_HO1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Fatty_Acids This compound Analogs Fatty_Acids->Keap1 Modulation? Fatty_Acids->ROS Scavenging?

References

(E)-2-Decenoic Acid and its Derivatives in Social Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (E)-2-Decenoic acid serves as a foundational chemical structure for a class of critical semiochemicals that govern the complex social dynamics of various insect species, most notably the honey bee (Apis mellifera). While the parent molecule has limited direct signaling function, its hydroxylated and oxidized derivatives are central to queen pheromones that regulate colony cohesion, reproduction, and social hierarchy. This technical guide provides an in-depth examination of the biosynthesis, chemical profile, and multifaceted roles of these compounds. It details established experimental protocols for their analysis and presents quantitative data on their production and behavioral effects. Furthermore, this document illustrates key biological and experimental pathways using detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Biosynthesis and Chemical Profile of Key Decenoic Acid Derivatives

The chemical language of social insects is largely built upon the modification of common fatty acids. The C10 backbone of this compound is derived from primary metabolic pathways, specifically fatty acid synthesis and subsequent β-oxidation. In honey bees, these pathways are caste-selective, leading to the production of distinct functionalized decenoic acids in queens and workers.[1][2]

The biosynthesis originates from de novo synthesis of C18 fatty acids like stearic acid.[2] This precursor undergoes hydroxylation at either the ω (omega) or ω-1 position. The resulting 18-carbon hydroxy acid is then shortened via β-oxidation to a 10-carbon chain.[1][2] The final enzymatic oxidation steps are caste-specific and produce the key signaling molecules.[1]

Table 1: Key this compound Derivatives in Honey Bee Communication

Compound NameAbbreviationChemical FormulaPrimary Source (Caste)Key Functions
(E)-9-Oxo-2-decenoic Acid9-ODAC₁₀H₁₆O₃Queen (Mandibular Glands)Main component of Queen Mandibular Pheromone (QMP); inhibits worker ovary development; attracts workers (retinue); sex attractant for drones.[3][4][5]
(E)-9-Hydroxy-2-decenoic Acid9-HDAC₁₀H₁₈O₃Queen (Mandibular Glands)Component of QMP; synergistic with 9-ODA; involved in retinue attraction.[1][6]
(E)-10-Hydroxy-2-decenoic Acid10-HDAC₁₀H₁₈O₃Worker (Mandibular Glands)Component of royal jelly and worker jelly; potential role in larval food and antisepsis; weak estrogenic activity.[1][6][7]
10-Hydroxydecanoic Acid10-HDAAC₁₀H₂₀O₃Worker (Mandibular Glands)Found in worker secretions alongside 10-HDA.[6]

Biosynthesis_Pathway

Role in Honey Bee (Apis mellifera) Communication

The most profound role of this compound derivatives is observed in the honey bee colony, where 9-ODA and 9-HDA are the core components of the Queen Mandibular Pheromone (QMP).[3][6] This complex chemical blend is essential for maintaining social order.

Primer and Releaser Effects of QMP:

  • Primer Effects: QMP exerts long-term physiological changes, most notably the inhibition of ovary development in worker bees, ensuring the queen's reproductive dominance.[3][5] It also slows the behavioral maturation of worker bees, delaying the transition from nursing to foraging duties.[4]

  • Releaser Effects: The pheromone elicits immediate behavioral responses. It is responsible for the formation of the "retinue," a court of worker bees that constantly attend to the queen, grooming and feeding her, which facilitates the dissemination of the pheromone throughout the colony.[4][8] Outside the hive, 9-ODA acts as a potent sex pheromone, attracting drones to the virgin queen during nuptial flights.[3][5][8]

Quantitative Data on Production and Perception: The amount of 9-ODA produced by a queen can vary with age, which may influence her perceived quality and the stability of the colony.[9] The olfactory system of honey bees is exquisitely tuned to these compounds. Drones, in particular, have a high density of olfactory sensilla specialized for detecting 9-ODA to facilitate mating.[5]

Table 2: Quantitative Data on 9-ODA in Honey Bee Queens

ParameterValueSpecies / CasteNotesReference(s)
Production
Average 9-ODA amount (1-year-old queen)144.73 ± 37.38 µgA. mellifera (Queen)Amount is highly variable among individuals.[9]
Average 9-ODA amount (2-year-old queen)153.1 ± 36.28 µgA. mellifera (Queen)Differences between age groups were not statistically significant.[9]
Average 9-ODA amount (3-year-old queen)173 ± 54.76 µgA. mellifera (Queen)Variation in 9-ODA content increases significantly with age.[9]
Perception
Receptor for 9-ODAAmOr11A. mellifera (Worker/Drone)A highly specific odorant receptor.[10][11]
Receptor Sensitivity (EC₅₀)280 ± 31 nMAmOr11 expressed in Xenopus oocytesDemonstrates high sensitivity, comparable to other insect pheromone receptors.[5]

Pheromone Signaling Pathway: The perception of 9-ODA begins when the molecule binds to the AmOr11 odorant receptor, which is located on the dendrites of olfactory sensory neurons in the bee's antennae.[10] This binding event initiates an intracellular signal cascade, converting the chemical signal into an electrical one. This nerve impulse travels to the antennal lobe of the bee's brain for processing, ultimately leading to a physiological or behavioral response.[11]

Signaling_Pathway

Role in Other Social Insects

While the role of this compound derivatives is most extensively documented in honey bees, related fatty acid derivatives are crucial in the chemical communication of other social insects, such as termites. However, the specific compounds often differ. For instance, termites utilize compounds like (Z,Z,E)-3,6,8-dodecatrien-1-ol as a trail-following pheromone.[12][13] Although this compound itself is not commonly identified as a primary pheromone in ants or termites, the underlying biosynthetic machinery for producing fatty acid-derived semiochemicals is a conserved evolutionary theme.[14] This highlights a common strategy of adapting metabolic products for complex communication.

Experimental Methodologies

The identification and characterization of this compound derivatives rely on a combination of chemical analysis, electrophysiology, and behavioral bioassays.

Experimental_Workflow

Protocol: Pheromone Extraction and Analysis via GC-MS

This protocol describes the solvent extraction of pheromone glands for the analysis of less volatile compounds like 9-ODA.[15]

  • Gland Dissection:

    • Immobilize the insect (e.g., a honey bee queen) by chilling.

    • Under a dissecting microscope, carefully dissect the mandibular glands using fine forceps and scissors.

  • Solvent Extraction:

    • Immediately place the dissected glands into a 1.5 mL glass vial containing a low volume of high-purity hexane (B92381) (e.g., 50 µL).

    • Allow the glands to extract for a minimum of 30 minutes at room temperature. Agitate gently to ensure thorough extraction.

  • Sample Preparation:

    • Carefully remove the gland tissue from the vial.

    • The resulting hexane extract can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the hexane extract into the GC-MS injector port.

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms) suitable for separating fatty acid derivatives.

    • Temperature Program: An example program: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 10 minutes.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

    • Identification: Compare the resulting mass spectra and retention times to those of an authentic synthetic standard of the suspected compound (e.g., (E)-9-Oxo-2-decenoic acid).

Protocol: Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant, providing a rapid assessment of olfactory activity.

  • Antenna Preparation:

    • Excise an antenna from a live, immobilized insect at its base.

    • Using a sharp blade, carefully cut off the distal tip of the antenna.

  • Electrode Placement:

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling solution).

    • Insert the recording electrode over the cut distal tip and the reference electrode into the base of the antenna.

  • Stimulus Delivery:

    • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

    • Prepare serial dilutions of the synthetic pheromone in a solvent like hexane. Apply a known amount (e.g., 10 µL) to a filter paper strip and allow the solvent to evaporate.

    • Insert the filter paper into a Pasteur pipette (stimulus cartridge).

    • Deliver a puff of air (e.g., 0.5 seconds) through the cartridge into the main airstream directed at the antenna.

  • Data Recording and Analysis:

    • Record the resulting voltage change (depolarization) from the antenna using an amplifier.

    • Measure the peak amplitude of the negative voltage deflection for each stimulus.

    • Subtract the response to a solvent-only control puff to normalize the data. Compare responses across different compounds and concentrations.[16]

Protocol: Behavioral Bioassay (Y-Tube Olfactometer)

This assay assesses the preference of an insect for a chemical cue in a controlled choice experiment.

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer. Connect the two upper arms to separate air sources, each passing through a flow meter and a humidification flask.

    • The base of the 'Y' serves as the insect release point.

  • Stimulus and Control:

    • In one arm (the 'treatment' arm), place a filter paper treated with a known quantity of the synthetic pheromone (e.g., 10 µg of 9-ODA in hexane, solvent evaporated).

    • In the other arm (the 'control' arm), place a filter paper treated with the solvent only.

  • Experimental Procedure:

    • Introduce a single insect (e.g., a worker honey bee) into the base of the Y-tube.

    • Allow the insect to acclimate and then walk upwind.

    • Record which arm the insect first enters and remains in for a predetermined amount of time (e.g., 1 minute). This constitutes a 'choice'.

  • Data Analysis:

    • Test a sufficient number of insects (e.g., n=50). After every few trials, rotate the Y-tube 180 degrees to avoid positional bias.

    • Analyze the choice data using a Chi-square (χ²) test to determine if the preference for the pheromone-baited arm is statistically significant compared to the control.[16]

Conclusion and Future Directions

This compound and its derivatives, particularly 9-ODA, are cornerstones of chemical communication and social regulation in honey bees. Their functions as both primer and releaser pheromones highlight the sophistication of insect chemical signaling. The detailed methodologies provided herein offer a robust framework for researchers investigating these and other semiochemicals.

Future research should focus on elucidating the precise enzymatic machinery responsible for the caste-specific steps in the biosynthesis pathway, which could present novel targets for pest management or bee health applications. Furthermore, exploring the role of minor decenoic acid derivatives and their synergistic interactions will deepen our understanding of the nuanced language that governs insect societies. For drug development professionals, the specific interaction between these pheromones and their receptors (e.g., 9-ODA and AmOr11) serves as a valuable model system for studying ligand-receptor dynamics and designing targeted molecular probes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-2-Decenoic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (E)-2-Decenoic acid, a valuable unsaturated fatty acid, utilizing oleic acid as a readily available starting material. The synthetic route involves a two-step process: the oxidative cleavage of oleic acid to produce nonanal (B32974), followed by a Horner-Wadsworth-Emmons reaction to stereoselectively form the (E)-alkene, which is subsequently hydrolyzed. This methodology offers a reliable pathway for the preparation of this compound for applications in research, chemical synthesis, and drug development.

Introduction

This compound is a medium-chain fatty acid with demonstrated biological activity, making it a molecule of interest for various research and development applications. Its synthesis from oleic acid, an abundant and renewable feedstock, presents a sustainable and cost-effective approach. The key transformations involve the precise cleavage of the C9 double bond in oleic acid and the subsequent stereoselective formation of the α,β-unsaturated carboxylic acid. Ozonolysis with a reductive workup is a well-established method for the oxidative cleavage of alkenes to yield aldehydes.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of (E)-α,β-unsaturated esters from aldehydes due to its high stereoselectivity and the ease of removal of the phosphate (B84403) byproduct.[3][4]

Overall Synthetic Scheme

The synthesis of this compound from oleic acid can be summarized in the following three key steps:

  • Oxidative Cleavage: Reductive ozonolysis of oleic acid to yield nonanal.

  • Olefination: Horner-Wadsworth-Emmons reaction of nonanal with triethyl phosphonoacetate to form ethyl (E)-2-decenoate.

  • Hydrolysis: Saponification of ethyl (E)-2-decenoate to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Nonanal from Oleic Acid via Reductive Ozonolysis

This protocol describes the oxidative cleavage of oleic acid to produce nonanal. Ozonolysis followed by a reductive workup ensures the formation of the aldehyde while minimizing over-oxidation to the carboxylic acid.[1][5]

Materials:

  • Oleic acid (technical grade, ~90%)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Zinc dust (<10 µm, activated)

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (500 mL) with a gas inlet tube and a gas outlet tube

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve oleic acid (28.2 g, 0.1 mol) in a mixture of anhydrous dichloromethane (150 mL) and anhydrous methanol (50 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the completion of the ozonolysis.

  • Once the reaction is complete, purge the solution with nitrogen gas for 15-20 minutes to remove excess ozone.

  • To the cold solution, add activated zinc dust (13.1 g, 0.2 mol) followed by the slow, dropwise addition of glacial acetic acid (12.0 g, 0.2 mol) while maintaining the temperature below -60 °C.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 2 hours.

  • Filter the reaction mixture to remove zinc oxide and unreacted zinc.

  • Wash the filtrate sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude nonanal is purified by fractional distillation under reduced pressure.

Data Presentation:

ParameterValueReference
Starting MaterialOleic Acid-
ProductNonanal-
Typical Yield~50%[6][7]
Boiling Point of Nonanal190-192 °C-
Step 2: Synthesis of Ethyl (E)-2-decenoate via Horner-Wadsworth-Emmons Reaction

This protocol details the stereoselective synthesis of ethyl (E)-2-decenoate from nonanal using a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of the (E)-isomer.[3][8]

Materials:

  • Nonanal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the nonanal is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl (E)-2-decenoate, which can be purified by column chromatography on silica (B1680970) gel.

Data Presentation:

ParameterValueReference
Starting MaterialNonanal-
ProductEthyl (E)-2-decenoate-
Stereoselectivity (E:Z)Typically >95:5[9]
Purification MethodColumn Chromatography-
Step 3: Hydrolysis of Ethyl (E)-2-decenoate to this compound

This final step involves the saponification of the ester to yield the desired carboxylic acid.

Materials:

  • Ethyl (E)-2-decenoate

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Dissolve ethyl (E)-2-decenoate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation:

ParameterValueReference
Starting MaterialEthyl (E)-2-decenoate-
ProductThis compound-
Melting Point14-15 °C-
Molecular Weight170.25 g/mol -

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of this compound from Oleic Acid Oleic_Acid Oleic Acid Ozonolysis 1. O₃, DCM/MeOH, -78°C 2. Zn, Acetic Acid Oleic_Acid->Ozonolysis Reagents Nonanal Nonanal Ozonolysis->Nonanal Product Nonanal_step2 Nonanal HWE Triethyl phosphonoacetate, NaH, THF Nonanal_step2->HWE Reagents Ethyl_E_2_decenoate Ethyl (E)-2-decenoate HWE->Ethyl_E_2_decenoate Product Ethyl_E_2_decenoate_step3 Ethyl (E)-2-decenoate Hydrolysis 1. NaOH, MeOH/H₂O 2. HCl Ethyl_E_2_decenoate_step3->Hydrolysis Reagents E_2_Decenoic_Acid This compound Hydrolysis->E_2_Decenoic_Acid Final Product

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship Start Starting Material: Oleic Acid Intermediate1 Intermediate: Nonanal Start->Intermediate1 Reductive Ozonolysis Intermediate2 Intermediate: Ethyl (E)-2-decenoate Intermediate1->Intermediate2 Horner-Wadsworth-Emmons Reaction FinalProduct Final Product: This compound Intermediate2->FinalProduct Saponification (Hydrolysis)

References

Application Notes and Protocols for the Laboratory Synthesis of (E)-9-Oxo-2-decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(E)-9-Oxo-2-decenoic acid, a crucial component of the queen honeybee pheromone, plays a significant role in regulating the social structure of bee colonies. [1][2] Its synthesis is of interest for research in chemical ecology and the development of environmentally friendly pest management strategies.[1] This document provides detailed protocols for a laboratory synthesis of (E)-9-oxo-2-decenoic acid, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

The synthetic strategy outlined here follows a multi-step route involving a conjugate addition, an oxidation, a Horner-Wadsworth-Emmons reaction, and a final hydrolysis step.[1][2]

Experimental Protocols

This synthesis is divided into four main stages:

  • Synthesis of 7-oxo-octanol

  • Oxidation of 7-oxo-octanol to 7-oxo-octanal

  • Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester

  • Hydrolysis to (E)-9-oxo-2-decenoic acid

Synthesis of 7-oxo-octanol (II)

This step involves a zinc-copper couple catalyzed conjugate addition of 3-buten-2-one with 4-bromo-1-butanol (B1194514) under sonication.[2]

Materials:

  • Zinc (Zn) powder

  • Copper(I) iodide (CuI)

  • Ethanol-water mixture (9:1)

  • 3-buten-2-one

  • 4-bromo-1-butanol

  • Saturated brine solution

  • Ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether:ethyl acetate (B1210297) (9:1) eluent

Procedure:

  • Under a nitrogen atmosphere, prepare a zinc-copper couple by adding zinc (24.0 mmol) and copper(I) iodide (5.0 mmol) to an ethanol-water mixture (9:1, 30 ml) in a 100 ml reaction vessel suitable for sonication.[2]

  • To the resulting suspension, add 3-buten-2-one (10.0 mmol) and 4-bromo-1-butanol (15.0 mmol).[2]

  • Sonicate the reaction mixture for 1 hour.[2]

  • Quench the reaction with a saturated brine solution and filter the mixture.[2]

  • Evaporate the ethanol (B145695) under reduced pressure.[2]

  • Extract the aqueous residue with ether. Wash the combined ether extracts with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (9:1) eluent to yield pure 7-oxo-octanol.[2]

Synthesis of 7-oxo-octanal (III)

This protocol utilizes pyridinium (B92312) chlorochromate (PCC) for the oxidation of 7-oxo-octanol.

Materials:

  • 7-oxo-octanol (II)

  • Anhydrous dichloromethane

  • Pyridinium chlorochromate (PCC)

Procedure:

  • Dissolve 7-oxo-octanol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution.[1]

  • Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Upon completion, filter the mixture through a pad of silica gel to remove the chromium salts.

  • Evaporate the solvent to yield 7-oxo-octanal, which can be used in the next step without further purification.[3]

Synthesis of Ethyl (E)-9-oxo-2-decenoate (IV)

This step employs a Horner-Wadsworth-Emmons reaction.[1]

Materials:

  • 7-oxo-octanal (III) (5.0 mmol)

  • Ethyl-α-dimethylphosphonoacetate (6.0 mmol)

  • Potassium carbonate (10.0 mmol)

  • Water (6 ml)

  • Hexane (B92381)

Procedure:

  • In a suitable flask, combine 7-oxo-octanal (5.0 mmol), ethyl-α-dimethylphosphonoacetate (6.0 mmol), potassium carbonate (10.0 mmol), and water (6 ml).[1][2]

  • Heat the mixture under reflux with stirring for 1 hour.[1][2]

  • After cooling, add 10 ml of water and extract the mixture with hexane (4 x 25 ml).[2]

  • Dry the combined organic extracts and evaporate the solvent.[1]

  • Purify the crude product by column chromatography over silica gel using petroleum ether:ether (4:1) as the eluent to obtain the α,β-unsaturated ester (IV).[2]

Synthesis of (E)-9-oxo-2-decenoic Acid (I)

The final step is the alkaline hydrolysis of the ester.

Materials:

Procedure:

  • Dissolve the α,β-unsaturated ester (IV) (1.98 mmol) and sodium hydroxide (3.37 mmol) in a mixture of water (1 ml) and methanol (4 ml).[1][2]

  • Reflux the solution for 5 hours.[1][2]

  • Evaporate the methanol under reduced pressure and dilute the residue with water.[2]

  • Extract any unreacted material with ether.[2]

  • Neutralize the aqueous phase with dilute HCl and extract with ether (3 x 25 ml).[2]

  • Dry the combined ether extracts and evaporate the solvent.[2]

  • Recrystallize the crude product from methanol to obtain pure (E)-9-oxo-2-decenoic acid.[1][2]

Quantitative Data

The following table summarizes the reported yields for each step of the synthesis.

StepProductStarting MaterialsYield (%)Reference
1. Conjugate Addition7-oxo-octanol3-buten-2-one and 4-bromo-1-butanol73.0%[2]
2. Oxidation7-oxo-octanal7-oxo-octanolN/A[1]
3. Horner-Wadsworth-Emmons ReactionEthyl (E)-9-oxo-2-decenoate7-oxo-octanal and ethyl-α-dimethylphosphonoacetate72.4%[2]
4. Hydrolysis(E)-9-oxo-2-decenoic acidEthyl (E)-9-oxo-2-decenoate65.6%[2]

Note: The yield for the oxidation of 7-oxo-octanol to 7-oxo-octanal was not explicitly stated in the primary reference but is a standard transformation.[1]

Physicochemical and Spectroscopic Data

CompoundMelting Point (°C)Infrared (IR) ν_max (cm⁻¹)¹H NMR (δ, ppm) in CCl₄
7-oxo-octanol N/A3400, 2880, 1720, 970, 720, 6601.2 (m, 8H, (-CH₂-)₄), 2.1 (s, 3H, CH₃CO-), 2.3 (t, 2H, J=7, -CH₂CO-), 3.1 (bs, 1H, -OH), 3.7 (t, 2H, J=7, -CH₂OH)
Ethyl (E)-9-oxo-2-decenoate N/A2880, 1715, 1695, 1660, 1080, 6600.9 (t, 3H, J=6, -CH₃), 1.1-1.3 (m, 6H, (-CH₂-)₃), 1.9 (m, 2H, -CH₂-CH=CH-), 2.1 (s, 3H, CH₃CO-), 2.25 (t, 2H, J=7, -CH₂CO-), 4.0 (q, 2H, -COOCH₂CH₃), 5.5 (d, 1H, J=16, -CH=CH-COOEt), 6.7-6.9 (m, 1H, -CH=CH-COOEt)
(E)-9-oxo-2-decenoic acid 52-543500-2950, 1710, 1690, 1650, 1310, 1280, 9901.1-1.3 (m, 6H, (-CH₂-)₃), 1.85 (m, 2H, -CH₂-CH=CH-), 2.1 (s, 3H, CH₃CO-), 2.25 (t, 2H, J=7, -CH₂CO-), 5.6 (d, 1H, J=16, -CH=CH-COOH), 6.5-6.7 (m, 1H, -CH=CH-COOH), 10.8 (bs, 1H, -COOH)

Experimental Workflow

Synthesis_Workflow A 3-buten-2-one + 4-bromo-1-butanol B 7-oxo-octanol A->B  Zn-Cu couple, Sonication   C 7-oxo-octanal B->C  PCC, CH₂Cl₂   D Ethyl (E)-9-oxo-2-decenoate C->D  Horner-Wadsworth-Emmons   E (E)-9-oxo-2-decenoic acid D->E  NaOH, H₂O/MeOH, Reflux  

Caption: Synthetic workflow for (E)-9-Oxo-2-decenoic acid.

References

Application Notes & Protocols: Extraction and Purification of (E)-2-Decenoic Acid from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-2-Decenoic acid is a medium-chain fatty acid of significant interest due to its diverse biological activities. It is a key component of the honey bee queen's mandibular pheromone (QMP), regulating colony behavior and physiology.[1][2] It has also been isolated from royal jelly, where it, along with other fatty acids, is believed to contribute to the substance's various health-promoting properties, including potential estrogenic activity.[3][4] Furthermore, related decenoic acids are produced by various microorganisms and can play a role in biofilm dispersal.[5][6]

These application notes provide detailed protocols for the extraction, purification, and characterization of this compound from natural sources, with a primary focus on royal jelly and other insect-derived materials.

Natural Sources and Extraction Strategies

This compound is found in several natural products, most notably those associated with honey bees. The choice of extraction method depends on the source matrix, desired purity, and available equipment.

Table 1: Primary Natural Sources of this compound

Natural Source Context / Associated Compounds Key References
Queen Bee Mandibular Glands A key component of Queen Mandibular Pheromone (QMP) along with 9-ODA and 9-HDA. [1][2][7]
Royal Jelly Found alongside other unique fatty acids like 10-hydroxy-trans-2-decenoic acid (10-HDA). [3][4][8]
Edible Insects Present as part of the overall lipid fraction in various insect species. [9][10]

| Certain Bacteria (e.g., Pseudomonas aeruginosa) | Produces cis-2-decenoic acid, an isomer that acts as a biofilm dispersal signal. |[5][6] |

A general workflow for isolating the compound involves initial extraction to obtain a crude lipid fraction, followed by targeted purification steps.

Extraction_Workflow cluster_start Step 1: Extraction cluster_purify Step 2: Purification & Analysis Source Natural Source (e.g., Royal Jelly, Insect Meal) Preprocess Pre-processing (Lyophilization, Homogenization) Source->Preprocess Extract Lipid Extraction (Solvent or SC-CO2) Preprocess->Extract Crude Crude Lipid Extract Extract->Crude Purify Purification (Column Chromatography) Crude->Purify Fractions Collect & Combine Pure Fractions Purify->Fractions Evap Solvent Evaporation Fractions->Evap Pure Pure this compound Evap->Pure Analyze Analysis (GC-MS, HPLC, NMR) Pure->Analyze

Caption: General workflow for extraction and purification.

Experimental Protocols: Extraction

Solvent extraction is the most common method for isolating the lipid fraction containing this compound. The choice of solvent significantly impacts the extraction yield.

Protocol 1: Solvent-Based Lipid Extraction

This protocol is adapted for the extraction of total lipids from royal jelly or homogenized insect meal.

Materials:

  • Homogenized natural product (lyophilized powder is recommended)

  • Extraction Solvents: Hexane (B92381), Ethanol (B145695), Ethyl Acetate (B1210297), or a Chloroform:Methanol mixture (2:1, v/v)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

Methodology:

  • Weigh 5 g of the lyophilized and homogenized sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the chosen extraction solvent (e.g., ethanol for higher yields from insect meal).[9][11]

  • Seal the flask and agitate on an orbital shaker at room temperature for 3-4 hours. For more exhaustive extraction, a Soxhlet apparatus can be used.[12]

  • Filter the mixture through filter paper to separate the solid residue from the solvent extract.

  • Wash the residue with an additional 20 mL of solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.

  • Store the crude extract at -20°C under a nitrogen atmosphere to prevent oxidation.[9]

Table 2: Comparison of Lipid Extraction Yields from Insect Meal Using Different Solvents

Insect Meal Solvent System Extraction Method Lipid Yield (% w/w) Reference
Tenebrio molitor n-Hexane Shaking (3h) 18.6% [11]
Tenebrio molitor Ethanol (EtOH) Shaking (3h) 9.1% [11]
Tenebrio molitor Ethyl Acetate (EtOAc) Shaking (3h) 25.3% [11]
Tenebrio molitor Isopropanol (IPA) Shaking (3h) 21.7% [11]
Acheta domesticus Ethanol (EtOH) Maceration 28.8% [9]

| Tenebrio molitor | Supercritical CO₂ (SC-CO₂) | SFE | 22.1% |[9] |

Experimental Protocols: Purification

Purification of the target acid from the crude lipid extract is critical. Column chromatography is a highly effective method.

Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography

This protocol is designed for the separation of this compound from other fatty acids and impurities in the crude extract.

Materials:

  • Crude lipid extract

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Glacial Acetic Acid

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing tank

  • Rotary evaporator

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Carefully pack the column, ensuring a uniform bed without air bubbles. Add a small layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to remove non-polar impurities.

    • To prevent peak tailing of the carboxylic acid, add 0.5% acetic acid to the mobile phase.[13] This protonates the silica surface, reducing strong interactions.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the this compound.[13][14]

  • Fraction Collection & Monitoring: Collect fractions of the eluate and monitor their composition using TLC. Spot the fractions on a TLC plate and develop in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate with a drop of acetic acid). Visualize spots using an appropriate stain (e.g., potassium permanganate).

  • Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this step.

  • Final Product: The result is purified this compound. Confirm purity using analytical methods described below.

Analytical Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the purity assessment and quantification of fatty acids. Due to the low volatility of carboxylic acids, a derivatization step is required.[15]

Protocol 3: GC-MS Analysis via FAME Derivatization

This protocol details the conversion of the purified acid to its more volatile Fatty Acid Methyl Ester (FAME) for GC-MS analysis.

Materials:

  • Purified this compound sample

  • Boron Trifluoride (BF₃) in Methanol (14% w/v)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC vials with PTFE-lined caps

Methodology:

  • Esterification:

    • Place approximately 5-10 mg of the purified sample into a screw-cap vial.

    • Add 1 mL of 14% BF₃ in methanol.[15][16]

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction of FAME:

    • After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

    • Vortex thoroughly and centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the dried hexane solution to a GC vial.

    • Inject 1 µL into the GC-MS system.

Table 3: Typical GC-MS Parameters for FAME Analysis

Parameter Setting Rationale / Reference
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or a polar cyanopropyl column (e.g., SP-2560) A non-polar column is generally suitable, but a highly polar column is essential for resolving geometric (E/Z) isomers.[15][16]
Injector Splitless mode, 250°C Ensures complete volatilization of the FAMEs.[16]
Carrier Gas Helium, constant flow of 1 mL/min Standard carrier gas for GC-MS.
Oven Program Start at 50°C, ramp to 250°C at 10°C/min, hold for 5 min A temperature program allows for the separation of a range of fatty acids.[11]

| MS Detector | Electron Ionization (EI) at 70 eV, Scan range 40-400 m/z | Standard EI settings for creating a searchable mass spectrum. |

Biological Context: Queen Bee Pheromone Signaling

This compound is a crucial part of the Queen Mandibular Pheromone (QMP), a complex chemical blend that acts as a master regulator within the honey bee colony. The pheromone is distributed among workers through contact and grooming, triggering both immediate behavioral changes (releaser effects) and long-term physiological changes (primer effects).

QMP_Signaling cluster_qmp Queen Mandibular Pheromone (QMP) cluster_effects Pheromonal Effects on Colony Queen Queen Bee ODA 9-Oxo-2-decenoic acid (9-ODA) HDA 9-Hydroxy-2-decenoic acid (9-HDA) E2DA This compound HOB Methyl p-hydroxybenzoate (HOB) Workers Worker Bees ODA->Workers Dissemination via contact & trophallaxis HDA->Workers Dissemination via contact & trophallaxis E2DA->Workers Dissemination via contact & trophallaxis HOB->Workers Dissemination via contact & trophallaxis Retinue Releaser Effect: Attracts Retinue (Grooming & Feeding) Workers->Retinue Ovary Primer Effect: Inhibits Worker Ovary Development Workers->Ovary QueenRearing Primer Effect: Suppresses Rearing of New Queens Workers->QueenRearing

Caption: Role of this compound in QMP signaling.

References

Application Notes and Protocols for the Quantification of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid is a medium-chain fatty acid of significant interest due to its presence in various natural products and its potential biological activities. Accurate quantification of this molecule in diverse matrices, including biological fluids and tissues, is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in physiological and pathological processes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), suitable for researchers in academic and drug development settings.

Methodologies for Quantification

The two primary analytical techniques for the robust quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC), often coupled with tandem mass spectrometry (LC-MS/MS) or utilizing Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution and speed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group in this compound, derivatization is essential to increase its volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity. Common derivatization methods include silylation and esterification.[1][2]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers high resolution and sensitivity for the analysis of a wide range of compounds in complex matrices.[3] For fatty acids, UPLC is often coupled with UV or mass spectrometry detectors. While direct analysis is possible, derivatization can sometimes be employed to enhance detection sensitivity.

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and UPLC-based methods for the quantification of medium-chain fatty acids like this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography (UPLC)
Linearity (r²) > 0.99[4][5]> 0.99[3]
Limit of Detection (LOD) pg to low ng range (0.04-0.42 µmol/L)[5][6]0.3 mg/kg[7]
Limit of Quantification (LOQ) pg to low ng range[6]1.0 mg/kg[7]
Precision (%RSD) < 15%[4][5]< 5%
Accuracy (Recovery %) 80-120%[4][5]95-105%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol describes the extraction, derivatization (silylation), and analysis of this compound from a plasma sample.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., stable isotope-labeled this compound or an odd-chain fatty acid

  • Acetonitrile (B52724), HPLC grade

  • Pyridine (B92270), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • Hexane, GC grade

  • Anhydrous Sodium Sulfate

  • Microcentrifuge tubes, glass GC vials with PTFE-lined caps

2. Sample Preparation (Plasma)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen.

3. Derivatization (Silylation)

  • Ensure the dried extract is completely free of moisture.

  • Add 100 µL of anhydrous pyridine to reconstitute the residue.[8]

  • Add 100 µL of BSTFA + 1% TMCS reagent to the vial.[8]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 60 minutes in a heating block.[8]

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard. A full scan mode (e.g., m/z 50-500) can be used for initial identification.

    • Temperatures: Ion source at 230°C, transfer line at 280°C.

Protocol 2: Quantification of this compound in Honey by UPLC

This protocol is adapted from a validated method for the analysis of (E)-2-decenedioic acid in honey samples and can be applied for this compound.[3]

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS), e.g., methyl 4-hydroxybenzoate[9]

  • Methanol (B129727), HPLC grade

  • Phosphoric acid

  • Deionized water

  • Syringe filters (0.22 µm)

2. Sample Preparation (Honey)

  • Accurately weigh approximately 50 mg of the honey sample into a 25 mL volumetric flask.[9]

  • Add 25 mL of a methanol/water mixture (50:50, v/v).[9]

  • Sonicate for 30 minutes to ensure complete dissolution.[9]

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

  • For analysis with an internal standard, mix an equal volume of the filtered sample solution and a 100 µg/mL solution of the internal standard (e.g., methyl 4-hydroxybenzoate).[9]

3. UPLC Analysis

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase: A mixture of methanol and water containing 0.3% phosphoric acid (e.g., 45:55:0.3, v/v/v).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 30°C.

  • Detector: UV detector set at 210 nm.

  • Injection Volume: 2 µL.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Silylation) cluster_analysis Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 evaporate Evaporate Supernatant centrifuge1->evaporate reconstitute Reconstitute in Pyridine evaporate->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 60°C add_bstfa->heat inject GC-MS Injection heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for GC-MS quantification of this compound in plasma.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis honey Weigh Honey Sample dissolve Dissolve in Methanol/Water honey->dissolve sonicate Sonicate for 30 min dissolve->sonicate filter Filter (0.22 µm) sonicate->filter inject UPLC Injection filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for UPLC-UV quantification of this compound in honey.

Signaling_Pathway cluster_pathway Potential Signaling Involvement cluster_pi3k PI3K/AKT Pathway cluster_bacterial Bacterial Signaling DA This compound (or related fatty acids) PI3K PI3K DA->PI3K Activates Persister Bacterial Persister Cells (Dormant State) DA->Persister Induces AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B Metabolism Enhanced Glucose Metabolism GSK3B->Metabolism Metabolic Increased Metabolic Activity (Antimicrobial Susceptible) Persister->Metabolic Reversion

References

Application Notes and Protocols for the GC-MS Analysis of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid is a medium-chain fatty acid that has garnered research interest due to its biological activities, including its role as a potential signaling molecule in microbial systems. Accurate and sensitive quantification of this compound in various matrices is crucial for understanding its physiological functions and for the development of potential therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, making it an ideal method for the determination of fatty acids after appropriate derivatization.

This document provides a detailed protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, including lipid extraction and derivatization to its fatty acid methyl ester (FAME), followed by GC-MS analysis and data interpretation. The protocols provided are designed to be adaptable to various sample types, including bacterial cultures and other biological matrices.

Experimental Protocols

Sample Preparation: Lipid Extraction from Bacterial Culture

This protocol is designed for the extraction of total lipids, including this compound, from bacterial cultures such as Pseudomonas aeruginosa.

Materials:

Procedure:

  • Harvest bacterial cells from a liquid culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with a 0.9% NaCl solution to remove residual media components.

  • Resuspend the cell pellet in a known volume of deionized water.

  • To the cell suspension, add chloroform and methanol in a ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:cell suspension.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and cell lysis.

  • Add 1 volume of chloroform and 1 volume of deionized water to the mixture, resulting in a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Vortex again for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • The dried lipid extract is now ready for derivatization.

Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis

To enhance the volatility of this compound for GC-MS analysis, the carboxylic acid group is converted to a methyl ester.

Materials:

  • Dried lipid extract

  • 2% Methanolic Sulfuric Acid (H₂SO₄) or 14% Boron Trifluoride-Methanol (BF₃-Methanol)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Heating block or water bath

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • To the dried lipid extract, add 2 mL of 2% methanolic H₂SO₄ or 14% BF₃-Methanol.

  • Add an internal standard at this stage if quantitative analysis is desired (e.g., a known amount of Heptadecanoic acid).

  • Seal the vial tightly and heat at 60-80°C for 1-2 hours in a heating block or water bath.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound methyl ester. These parameters should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-400 amu
Scan ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound is achieved by monitoring characteristic ions of its methyl ester derivative. A calibration curve should be prepared using a certified standard of this compound methyl ester with an appropriate internal standard.

Quantitative Data for this compound Methyl Ester
AnalyteRetention Time (approx.)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] for SIM
This compound methyl ester~10-12 min (on a 30m DB-5ms column)18455, 87, 113, 153

Note: Retention time is an approximation and will vary depending on the specific GC system, column, and conditions.

Mass Spectrum Fragmentation

The mass spectrum of this compound methyl ester is characterized by the molecular ion peak at m/z 184. Key fragment ions useful for identification and quantification in SIM mode include m/z 55 (base peak), 87, 113, and 153.[1][2] The fragmentation pattern is consistent with the structure of a C10 unsaturated fatty acid methyl ester.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Bacterial Culture extraction Lipid Extraction (Chloroform:Methanol) start->extraction drying Solvent Evaporation extraction->drying fame_synthesis FAME Synthesis (Methanolic H2SO4 or BF3-Methanol) drying->fame_synthesis fame_extraction Hexane Extraction fame_synthesis->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Experimental workflow for the GC-MS analysis of this compound.
Proposed Signaling Pathway of cis-2-Decenoic Acid in Pseudomonas aeruginosa

While the topic is this compound, its isomer, cis-2-decenoic acid, is a well-studied signaling molecule in Pseudomonas aeruginosa, where it induces biofilm dispersion.[3][4][5][6] This pathway provides a relevant biological context.

signaling_pathway cluster_synthesis Synthesis cluster_response Cellular Response precursor Fatty Acid Precursor dspI DspI (Enoyl-CoA Hydratase) precursor->dspI cda cis-2-Decenoic Acid (CDA) dspI->cda cda_out Extracellular CDA cda->cda_out receptor Sensor Kinase (PspR - Putative) cda_out->receptor Signal Perception phosphorelay Phosphorelay Cascade receptor->phosphorelay response_regulator Response Regulator phosphorelay->response_regulator gene_expression Altered Gene Expression response_regulator->gene_expression dispersion Biofilm Dispersion gene_expression->dispersion

Proposed signaling pathway of cis-2-Decenoic acid in P. aeruginosa.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (E)-2-Decenoic acid. This compound is an unsaturated fatty acid with various biological activities, making its structural confirmation and purity assessment critical in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of this molecule. This note includes standardized experimental procedures, spectral data interpretation, and tabulated chemical shifts and coupling constants.

Introduction

This compound is a ten-carbon unsaturated fatty acid characterized by a double bond between carbons 2 and 3 in the trans configuration. Its structure dictates its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This application note serves as a comprehensive guide for researchers utilizing NMR to verify the structure and purity of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used deuterated solvent for non-polar to moderately polar compounds like this compound. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width -2 to 14 ppm-10 to 220 ppm
Number of Scans 16-641024-4096
Relaxation Delay (d1) 1-2 seconds2-5 seconds
Acquisition Time (aq) 3-4 seconds1-2 seconds

Data Presentation and Interpretation

The chemical structure of this compound with atom numbering for NMR assignment is shown below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Shimming filter->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq process Fourier Transform & Phasing h1_acq->process c13_acq->process analysis Peak Picking & Integration process->analysis assign Spectral Assignment analysis->assign report report assign->report Final Report

Unlocking the Power of (E)-2-Decenoic Acid: A Potent Tool for Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid , a fatty acid signaling molecule, has emerged as a significant agent in the fight against resilient bacterial biofilms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing this compound in biofilm disruption assays. This molecule, also known as cis-2-decenoic acid (C2DA), not only induces the dispersal of established biofilms but also inhibits their formation and can revert dormant persister cells to a state susceptible to antibiotics.[1][2][3][4][5]

Mechanism of Action and Applications

This compound functions as a cell-to-cell communication signal that triggers a natural biofilm dispersion response in a wide array of Gram-negative and Gram-positive bacteria, and even the fungus Candida albicans.[2][3][6] Its primary mechanisms of action include:

  • Inducing Biofilm Dispersion: It stimulates the transition of bacteria from a sessile biofilm state to a planktonic (free-swimming) phenotype.[2][6]

  • Inhibiting Biofilm Formation: The molecule can interfere with the initial attachment of bacteria to surfaces, a crucial step in biofilm development.[4][5][7]

  • Modulating Persister Cells: It can awaken dormant, antibiotic-tolerant persister cells by increasing their metabolic activity, thereby making them vulnerable to conventional antimicrobial treatments.[2][3]

  • Enhancing Antibiotic Efficacy: When used in combination with antibiotics, this compound can significantly increase their effectiveness in eradicating biofilm-embedded cells.[2][8][9] The mechanism for this synergistic effect may be linked to an increase in bacterial cell membrane permeability.[8]

The signaling pathway of this compound in Pseudomonas aeruginosa involves the regulation of hundreds of genes related to motility, chemotaxis, and cell attachment.[6][10] It has been shown to cause a reduction in the intracellular levels of the secondary messenger molecule cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key regulator of biofilm formation.[10] The sensor/response regulator hybrid DspS (PA4112) has been identified as a sensor for the this compound signal in P. aeruginosa.[10]

Quantitative Data Summary

The following tables summarize the effective concentrations and disruptive effects of this compound against various microbial biofilms as reported in the literature.

Table 1: Effective Concentrations of this compound for Biofilm Inhibition and Disruption

MicroorganismAssay TypeEffective ConcentrationObserved EffectReference
Pseudomonas aeruginosaBiofilm Inhibition1 nM - 1 mMReduction in biofilm growth in flow cell reactors.[1]
Pseudomonas aeruginosaBiofilm Disruption2.5 nM (native concentration)Induction of biofilm dispersion.[10]
Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mLInhibition of biofilm formation.[7][9]
Staphylococcus aureusBiofilm Disruption125 µg/mL~25% dispersal of pre-formed biofilm.[4]
Pseudomonas aeruginosaBiofilm Disruption125 µg/mL~40% dispersal of pre-formed biofilm.[4]
Food-related bacteria (B. subtilis, S. enterica, S. aureus, E. coli)Biofilm Disruption310 nMIncreased number of planktonic cells, indicating dispersal.[11]

Table 2: Synergistic Effects of this compound with Antimicrobials

MicroorganismAntimicrobial AgentThis compound ConcentrationCombined EffectReference
Pseudomonas aeruginosaTobramycin, CiprofloxacinNot specified>1.5 Log enhancement in killing efficacy.[6]
Staphylococcus aureus (MRSA)Daptomycin, Vancomycin, LinezolidSub-inhibitory concentrationsAdditive effect for growth and biofilm inhibition.[7][9]
Vibrio vulnificusCiprofloxacin (1-2 mg/L)150 µMThree-fold reduction in cell growth and ten-fold reduction in biofilm biomass.[12]
Staphylococcus aureusTetracycline, Amikacin, CeftazidimeVariedAdditive and synergistic effects against biofilm.[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol assesses the ability of this compound to prevent the formation of biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus, Mueller-Hinton Broth for E. coli)[13]

  • This compound stock solution (dissolved in ethanol (B145695) or another suitable solvent)

  • Growth medium

  • Phosphate Buffered Saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 10% methanol/7.5% acetic acid destain solution[7]

  • Microplate reader (absorbance at 540-595 nm)[5][7]

Procedure:

  • Prepare serial dilutions of this compound in the growth medium directly in the wells of the 96-well plate.

  • Include a solvent control (medium with the same concentration of the solvent used to dissolve the fatty acid) and a negative control (medium only).

  • Inoculate the wells with a diluted overnight bacterial culture to a final optical density at 600 nm (OD600) of approximately 0.05.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

  • After incubation, measure the turbidity of each well at 540 nm to assess planktonic bacterial growth.[8]

  • Carefully discard the planktonic culture from the wells.

  • Wash the wells gently three times with 150-300 µL of sterile PBS to remove non-adherent cells.[7][8]

  • Heat-fix the adherent biofilm by placing the plate in an oven at 60°C for 1 hour.[7]

  • Stain the biofilms by adding 100-150 µL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.[5][7]

  • Remove the crystal violet solution and wash the wells thoroughly with tap water until the rinse water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 100-200 µL of the destain solution to each well.

  • Measure the absorbance at 540-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Biofilm Disruption Assay

This protocol evaluates the efficacy of this compound in dispersing pre-formed, mature biofilms.

Materials:

  • Same as Protocol 1

  • Stainless steel discs (optional, for forming biofilms on different surfaces)[11]

Procedure:

  • Grow mature biofilms in the wells of a 96-well plate or on stainless steel discs placed in a 24-well plate. To do this, inoculate the wells with a diluted bacterial culture as in Protocol 1.

  • Incubate for an extended period (e.g., 5 days) to allow for the formation of mature biofilms. Replace the medium every 24 hours.[11]

  • After the biofilm maturation period, carefully remove the culture medium.

  • Add fresh medium containing various concentrations of this compound to the wells. Include appropriate controls (medium with solvent and medium alone).

  • Incubate for a defined treatment period (e.g., 1 hour or longer).[11]

  • Following treatment, quantify the remaining biofilm using the crystal violet staining method described in Protocol 1 (steps 6-13).

  • To assess the viability of the remaining bacteria, the biofilm can be scraped, resuspended in PBS, serially diluted, and plated on agar (B569324) plates for colony-forming unit (CFU) counts.[11]

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for a biofilm disruption assay and the proposed signaling pathway for this compound.

Biofilm_Disruption_Assay_Workflow cluster_setup Phase 1: Biofilm Growth cluster_treatment Phase 2: Treatment cluster_quantification Phase 3: Quantification A Inoculate 96-well plate with bacterial culture B Incubate for 24-72h to form mature biofilm A->B C Remove planktonic cells and add fresh media B->C D Add this compound at various concentrations C->D E Incubate for treatment period (e.g., 1-24h) D->E F Wash wells with PBS E->F G Crystal Violet Staining F->G H Solubilize stain G->H I Measure Absorbance (e.g., at 590nm) H->I J Determine % Biofilm Disruption I->J Data Analysis

Caption: Experimental workflow for the this compound biofilm disruption assay.

C2DA_Signaling_Pathway C2DA This compound (C2DA) DspS DspS Sensor Kinase (PA4112) C2DA->DspS Binds to c_di_GMP Decreased c-di-GMP levels DspS->c_di_GMP Leads to Gene_Expression Altered Gene Expression c_di_GMP->Gene_Expression Regulates Motility Increased Motility (Flagellar synthesis) Gene_Expression->Motility Attachment Decreased Adhesion (EPS production) Gene_Expression->Attachment Dispersion Biofilm Dispersion Motility->Dispersion Attachment->Dispersion

Caption: Proposed signaling pathway for this compound-induced biofilm dispersion.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Decenoic acid, a medium-chain fatty acid, and its isomers have garnered significant attention for their antimicrobial properties.[1] These fatty acids are naturally occurring signaling molecules in some bacteria and have demonstrated potential in inhibiting microbial growth and disrupting biofilms, making them promising candidates for novel therapeutic agents.[1][2][3] The primary mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity, which leads to the leakage of intracellular contents and eventual cell death.[4] This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound, focusing on determining its minimum inhibitory and bactericidal concentrations, as well as its anti-biofilm activity.

Data Presentation

Quantitative data from the described protocols should be summarized for clear comparison. The following table provides a template for presenting the antimicrobial efficacy data of this compound against various microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Biofilm Inhibition (%) at Sub-MICBiofilm Disruption (%) at Sub-MIC
Staphylococcus aureus
Pseudomonas aeruginosa
Escherichia coli
Candida albicans

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of the stock solution is critical for reproducible results. Due to the hydrophobic nature of fatty acids, a suitable solvent is necessary for complete solubilization.[4]

Materials:

Procedure:

  • Weigh a precise amount of this compound into a sterile conical tube.

  • Add the chosen solvent (e.g., 100% ethanol) to achieve a high-concentration stock solution (e.g., 10 mg/mL).[4]

  • Vortex the tube vigorously to dissolve the fatty acid. Gentle warming in a water bath (37-50°C) may aid in the dissolution.[4]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[4]

  • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[4]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)[4]

  • Sterile 96-well microtiter plates[4]

  • This compound stock solution

  • Positive control (broth with inoculum, no fatty acid)[4]

  • Negative control (broth only)[4]

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at the optimal temperature with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6]

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution (at a starting concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well in the dilution series.[4]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control wells.[4]

    • Seal the plate and incubate at the appropriate temperature for 16-24 hours.[4][6]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[4] Growth can also be assessed by measuring the optical density at 600 nm (OD600) with a microplate reader.[6]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]

Materials:

  • MIC plate from Protocol 2

  • Agar plates with appropriate growth medium

  • Sterile pipette tips or loops

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.[4]

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[7][8]

Protocol 4: Biofilm Inhibition and Disruption Assay

This assay, using crystal violet staining, quantifies the ability of this compound to prevent biofilm formation and disrupt pre-formed biofilms.[1][9]

Materials:

  • Test microorganism

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution

  • 0.1% Crystal Violet solution[1][9]

  • 30% Acetic acid or ethanol[1][9]

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in the wells of a 96-well plate as described in the MIC protocol, typically at sub-inhibitory concentrations.

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).[9]

  • After incubation, gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.[1]

  • Proceed with the crystal violet staining steps outlined below.

Procedure for Biofilm Disruption:

  • Inoculate the wells of a 96-well plate with the standardized bacterial suspension and incubate to allow for biofilm formation (e.g., 24 hours).

  • After incubation, remove the planktonic cells by washing the wells.

  • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate for a further period (e.g., 24 hours).

  • After the second incubation, wash the wells to remove any dislodged cells.

Crystal Violet Staining and Quantification:

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[1][9]

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[1]

  • Allow the plate to air dry completely.

  • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or ethanol to each well.[1][9]

  • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570-595 nm.[1][9] The absorbance is proportional to the amount of biofilm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_acid Prepare (E)-2-Decenoic Acid Stock Solution mic_assay MIC Assay (Broth Microdilution) prep_acid->mic_assay biofilm_assay Biofilm Assays (Inhibition & Disruption) prep_acid->biofilm_assay prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->biofilm_assay mic_determination Determine MIC mic_assay->mic_determination mbc_assay MBC Assay (Subculturing) mbc_determination Determine MBC mbc_assay->mbc_determination biofilm_quantification Quantify Biofilm (Crystal Violet) biofilm_assay->biofilm_quantification mic_determination->mbc_assay From wells with no visible growth

Caption: Experimental workflow for antimicrobial efficacy testing.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_biofilm Biofilm Regulation membrane_disruption Membrane Disruption leakage Leakage of Intracellular Contents membrane_disruption->leakage cell_death Cell Death leakage->cell_death signaling Interference with Cell-to-Cell Signaling (e.g., DSF pathway) dispersal Induction of Biofilm Dispersal signaling->dispersal biofilm_reduction Reduced Biofilm Formation dispersal->biofilm_reduction fatty_acid This compound fatty_acid->membrane_disruption fatty_acid->signaling

Caption: Proposed mechanisms of antimicrobial action.

References

Unlocking the Potential of (E)-2-Decenoic Acid: A Guide to In Vitro and In Vivo Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid and its isomers, particularly cis-2-decenoic acid, have emerged as significant fatty acid signaling molecules with potent anti-biofilm and antimicrobial-sensitizing properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the multifaceted effects of this compound in both laboratory and preclinical settings.

This guide outlines established in vitro and in vivo experimental models to explore the mechanisms of action of this compound, focusing on its impact on bacterial biofilms, persister cells, and virulence. The provided protocols and data summaries are designed to facilitate the design and execution of robust experiments to evaluate its therapeutic potential.

In Vitro Experimental Models

A variety of in vitro models are essential for dissecting the specific effects of this compound on microbial physiology. These assays are crucial for determining effective concentrations, understanding mechanisms of action, and assessing potential for combination therapies.

Table 1: In Vitro Biofilm Inhibition and Dispersion Activity of 2-Decenoic Acid Isomers
OrganismIsomerConcentrationEffectReference
Pseudomonas aeruginosacis-2-decenoic acid1 nM - 1 mMInduces biofilm dispersion.[1]
Pseudomonas aeruginosacis-2-decenoic acid100 nMEnhances killing of biofilm bacteria when combined with antimicrobials.[2]
Pseudomonas aeruginosacis-2-decenoic acidNot specifiedInhibits biofilm formation.[3]
Staphylococcus aureuscis-2-decenoic acid≥ 125 µg/mLInhibits biofilm formation.[4]
Staphylococcus aureuscis-2-decenoic acid≥ 500 µg/mLInhibits bacterial growth.[4]
Escherichia colicis-2-decenoic acid310 nMReverts persister cells to an antimicrobial-susceptible state.[2]
Candida albicanscis-2-decenoic acidNot specifiedInduces biofilm dispersion.[3][5]
Mixed-species biofilms (E. coli and Klebsiella pneumoniae)cis-2-decenoic acidNot specifiedEradicates biofilms on catheters when combined with antimicrobials.[2]
Protocol 1: Static Biofilm Inhibition Assay (Crystal Violet Method)

This protocol details a common method for quantifying the ability of this compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Crystal Violet solution (0.1% w/v)

  • Acetic acid (30% v/v) or ethanol (95% v/v)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1) in fresh medium.

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Treatment: Add 100 µL of growth medium containing serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove loosely attached cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

Protocol 2: Biofilm Dispersion Assay

This protocol is designed to assess the ability of this compound to disperse pre-formed biofilms.

Materials:

  • Same as Protocol 1

  • Flow cell system (for more dynamic studies) or static microtiter plates

Procedure:

  • Biofilm Formation: Grow biofilms in the wells of a 96-well plate or in a flow cell system as described in Protocol 1 for 24-48 hours.

  • Washing: Gently remove the planktonic cells and replace the growth medium with fresh medium.

  • Treatment: Add fresh medium containing various concentrations of this compound to the wells with established biofilms. Include a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 2, 6, 24 hours) to allow for dispersion.

  • Quantification of Remaining Biofilm: After the incubation period, quantify the remaining biofilm using the crystal violet staining method as described in Protocol 1 (steps 5-9).

  • (Optional) Quantification of Dispersed Cells: Collect the supernatant from the wells at different time points and measure the optical density (OD₆₀₀) to quantify the dispersed bacterial cells.

Protocol 3: Persister Cell Eradication Assay

This protocol evaluates the efficacy of this compound in sensitizing highly tolerant persister cells to antibiotics.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound

  • Antibiotic of choice (e.g., ciprofloxacin, tobramycin)

  • Centrifuge and sterile tubes

  • Agar (B569324) plates for colony forming unit (CFU) counting

Procedure:

  • Generation of Persister Cells: Grow a stationary phase planktonic culture (e.g., 24 hours) or a mature biofilm (e.g., 48-72 hours). Treat the culture/biofilm with a high concentration of an antibiotic (e.g., 100x MIC) for a specified time (e.g., 24 hours) to kill the susceptible population, leaving the persister cells.

  • Washing: Wash the persister cells three times with sterile saline or PBS to remove the antibiotic.

  • Treatment: Resuspend the persister cells in fresh medium containing:

    • This compound alone

    • Antibiotic alone

    • A combination of this compound and the antibiotic

    • A no-treatment control

  • Incubation: Incubate the treated persister cells for a defined period (e.g., 24 hours).

  • Quantification of Viable Cells: Serially dilute the cell suspensions and plate them on appropriate agar plates. Incubate the plates until colonies are visible and count the CFUs to determine the number of viable cells in each treatment group. A significant reduction in CFUs in the combination treatment group compared to the single-agent groups indicates sensitization of persister cells.[2][6]

Signaling Pathways

This compound and its cis-isomer influence several key bacterial signaling pathways, primarily those involved in the transition between planktonic and biofilm lifestyles.

A key mechanism of action for cis-2-decenoic acid in Pseudomonas aeruginosa involves the modulation of intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a critical second messenger that governs biofilm formation. High levels of c-di-GMP promote biofilm formation, while low levels favor motility and a planktonic state. Cis-2-decenoic acid has been shown to induce a reduction in c-di-GMP levels, leading to biofilm dispersion.[7] This process involves a sensor/response regulator hybrid protein, DspS (PA4112), which is required for cis-DA signal sensing.[7] Downstream effectors of this pathway include proteins like BdlA, AmrZ, RbdA, and DipA, which are also involved in dispersion induced by other cues like nitric oxide.[7]

G cisDA cis-2-Decenoic Acid DspS DspS (PA4112) Sensor/Response Regulator cisDA->DspS Sensing Downstream_Effectors Downstream Effectors (BdlA, AmrZ, RbdA, DipA) DspS->Downstream_Effectors Signal Transduction c_di_GMP c-di-GMP Levels Downstream_Effectors->c_di_GMP Reduction Biofilm_Dispersion Biofilm Dispersion Downstream_Effectors->Biofilm_Dispersion Induces c_di_GMP->Biofilm_Dispersion Inhibits Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation Promotes

In Vivo Experimental Models

Translating in vitro findings to a more complex biological system requires the use of in vivo models. These models are crucial for evaluating the efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties of this compound in a whole-organism context.

Table 2: In Vivo Models for Studying Anti-Infective Properties
Animal ModelInfection ModelPathogenKey FindingsReference
RatSubcutaneous catheter infectionMethicillin-resistant S. aureus (MRSA)An RNAIII-inhibiting peptide, which targets a quorum sensing system, reduced biofilm formation in vivo and prevented MRSA infections. While not directly testing 2-decenoic acid, this model is relevant for testing quorum sensing inhibitors.[8]
MouseNot specifiedP. aeruginosaA combination of quorum quenching metabolites with antimicrobials enhanced the susceptibility of P. aeruginosa.[3] This suggests a potential for in vivo synergy with this compound.
MouseType 2 Diabetes Model (High-fat-diet/streptozotocin induced)Not applicable10-hydroxy-2-decenoic acid (a related fatty acid) showed hypoglycemic effects through the PI3K/AKT/GSK3β signaling pathway.[9] This highlights the potential for systemic effects of decenoic acid derivatives.
Protocol 4: Murine Cutaneous Abscess Model

This model is suitable for evaluating the efficacy of this compound in treating localized skin and soft tissue infections, a common manifestation of S. aureus infections.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Staphylococcus aureus strain (e.g., USA300)

  • This compound formulation (e.g., topical cream, injectable solution)

  • Anesthetic

  • Syringes and needles

  • Calipers

  • Tissue homogenizer

  • Agar plates for CFU counting

Procedure:

  • Inoculum Preparation: Grow S. aureus to mid-logarithmic phase, wash, and resuspend in sterile PBS to the desired concentration (e.g., 10⁷ - 10⁸ CFU/100 µL).

  • Infection: Anesthetize the mice and shave a small area on the dorsum. Inject the bacterial suspension subcutaneously.

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with the this compound formulation. Administer the treatment as planned (e.g., topically to the abscess site, systemically via injection) for a defined duration (e.g., 3-7 days). Include a vehicle control group.

  • Monitoring: Monitor the mice daily for clinical signs of infection and measure the abscess size using calipers.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

  • Bacterial Load Determination: Excise the abscesses, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial load in the infected tissue.

  • (Optional) Histopathology: Fix a portion of the abscess tissue in formalin for histological analysis to assess inflammation and tissue damage.

Protocol 5: Foreign Body Infection Model

This model mimics infections associated with medical devices, such as catheters or implants, where biofilms play a critical role.

Materials:

  • Mice or rats

  • Small sterile catheter segments or other implant materials

  • Bacterial strain of interest

  • Surgical instruments

  • Sutures

  • This compound formulation

Procedure:

  • Implant Preparation: Pre-coat the sterile implant material by incubating it with a bacterial suspension to allow for initial attachment and biofilm formation.

  • Surgical Implantation: Anesthetize the animal and make a small subcutaneous incision. Surgically place the pre-colonized implant into the subcutaneous space and suture the incision.

  • Treatment: Administer the this compound formulation systemically or locally around the implant site, starting at a defined time post-implantation. Include a control group receiving the vehicle.

  • Monitoring: Monitor the animals for signs of infection at the surgical site.

  • Endpoint Analysis: After the treatment period, euthanize the animals.

  • Implant Analysis: Aseptically remove the implant. To quantify the biofilm, sonicate the implant in sterile PBS to dislodge the bacteria and perform CFU counting on the resulting suspension.

  • Tissue Analysis: Excise the tissue surrounding the implant to determine the extent of local infection and inflammation through CFU counting and histopathology.

Pharmacokinetics and Pharmacodynamics Considerations

Currently, there is limited specific data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[10][11] Future studies should aim to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is crucial for determining appropriate dosing regimens and predicting its in vivo efficacy and potential toxicity. Key considerations for future research include:

  • Bioavailability: Assessing the extent and rate of absorption after different routes of administration (e.g., oral, topical, intravenous).

  • Distribution: Determining the tissue distribution of the compound, particularly its ability to reach sites of infection.

  • Metabolism: Identifying the metabolic pathways and potential for drug-drug interactions.

  • Excretion: Characterizing the routes and rate of elimination from the body.

  • PK/PD Modeling: Integrating PK and PD data to establish a relationship between drug concentration and its antimicrobial/anti-biofilm effects, which can help optimize dosing strategies.

Conclusion

The experimental models and protocols outlined in this document provide a comprehensive framework for the investigation of this compound as a potential therapeutic agent. By systematically evaluating its in vitro and in vivo activities, researchers can elucidate its mechanisms of action, determine its efficacy against clinically relevant pathogens, and pave the way for its development as a novel anti-infective. The strong anti-biofilm and persister-cell-sensitizing properties of the related cis-2-decenoic acid suggest that this compound warrants thorough investigation as a potential solution to the growing challenge of antibiotic-resistant infections.

References

Application Notes and Protocols for the Formulation of (E)-2-Decenoic Acid in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

(E)-2-Decenoic acid, a medium-chain fatty acid, is emerging as a molecule of significant interest for various therapeutic applications. This document provides detailed application notes and protocols for the formulation of this compound to harness its therapeutic potential in antimicrobial/antibiofilm therapies, neuroprotection, and wound healing. The information presented herein is intended to guide researchers and drug development professionals in creating effective and stable formulations for preclinical and clinical evaluation.

This compound and its isomers have demonstrated notable biological activities. The cis isomer, in particular, is a known bacterial signaling molecule that can disperse existing biofilms and inhibit their formation.[1] Studies suggest that 2-decenoic acid can increase the metabolic activity of microbes, thereby enhancing the efficacy of conventional antibiotics.[1] Furthermore, derivatives of trans-2-decenoic acid have been shown to possess neurotrophin-like activities, suggesting potential applications in neurodegenerative diseases and nerve injury.[2][3] The modification of biomaterials like chitosan (B1678972) with 2-decenoic acid has also been explored for promoting tissue regeneration and preventing infections in wound care.[4][5]

II. Therapeutic Applications and Formulation Goals

The formulation strategy for this compound is dictated by its intended therapeutic application. The primary goals are to ensure the stability of the fatty acid, enhance its bioavailability at the target site, and provide a suitable vehicle for administration.

Therapeutic ApplicationFormulation GoalKey Considerations
Antimicrobial/Antibiofilm Localized delivery to the site of infection (e.g., catheters, wounds). Combination therapy with antibiotics.Biocompatibility of the formulation. Sustained release to maintain inhibitory concentrations. Penetration into the biofilm matrix.
Neuroprotection Systemic or targeted delivery to the central or peripheral nervous system.Ability to cross the blood-brain barrier (for CNS applications). Stability in circulation. Formulation for parenteral administration.
Wound Healing Topical application to the wound bed. Promotion of tissue regeneration and prevention of infection.Maintenance of a moist wound environment. Biocompatibility and non-toxicity to dermal cells. Controlled release of the active agent.

III. Formulation Strategies and Protocols

Due to its lipophilic nature, the formulation of this compound requires careful selection of excipients to ensure proper solubilization and delivery. Here, we present three distinct formulation approaches tailored for different therapeutic applications.

A. Chitosan-Based Nanofiber Membrane for Wound Healing

This formulation utilizes the biocompatible and biodegradable properties of chitosan to create a nanofiber membrane that can be loaded with this compound for topical application in wound healing.[4][5][6][7] The fatty acid modification enhances the hydrophobicity of the membrane, which can help in controlling the release of other potential hydrophobic drugs and prevent bacterial attachment.[1][7]

Table 1: Composition of this compound-Modified Chitosan Nanofiber Membrane

ComponentFunctionRepresentative Concentration
ChitosanBiopolymer matrix, promotes healing3% (w/v) in trifluoroacetic acid/dichloromethane
(E)-2-Decenoyl chlorideAcylating agent for chitosan modificationVariable, dependent on desired degree of substitution
Pyridine (B92270)Catalyst and solventSufficient quantity for reaction
  • Synthesis of (E)-2-Decenoyl Chloride:

    • React this compound with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an appropriate solvent under anhydrous conditions.

    • Purify the resulting (E)-2-decenoyl chloride by distillation or other suitable methods.

  • Fabrication of Electrospun Chitosan Membranes:

    • Prepare a chitosan solution (e.g., 3% w/v) in a suitable solvent system (e.g., trifluoroacetic acid/dichloromethane).

    • Electrospin the chitosan solution to fabricate nanofiber membranes.

  • Acylation of Chitosan Membranes:

    • Immerse the electrospun chitosan membranes in pyridine.

    • Add the synthesized (E)-2-decenoyl chloride to the pyridine solution containing the membranes.

    • Allow the reaction to proceed for a specified time to achieve the desired degree of acylation.

    • Wash the modified membranes thoroughly with suitable solvents (e.g., ethanol, water) to remove unreacted reagents and byproducts.

    • Dry the acylated chitosan membranes under vacuum.

experimental_workflow_chitosan_membrane cluster_synthesis Synthesis of (E)-2-Decenoyl Chloride cluster_fabrication Membrane Fabrication cluster_acylation Acylation E2DA This compound AcylChloride (E)-2-Decenoyl Chloride E2DA->AcylChloride Reaction ChlorinatingAgent Chlorinating Agent ChlorinatingAgent->AcylChloride AcylChloride_input (E)-2-Decenoyl Chloride AcylChloride->AcylChloride_input ChitosanSol Chitosan Solution Electrospinning Electrospinning ChitosanSol->Electrospinning ChitosanMembrane Chitosan Membrane Electrospinning->ChitosanMembrane ChitosanMembrane_input Chitosan Membrane ChitosanMembrane->ChitosanMembrane_input ReactionVessel Acylation Reaction AcylChloride_input->ReactionVessel ChitosanMembrane_input->ReactionVessel Pyridine Pyridine Pyridine->ReactionVessel Washing Washing & Drying ReactionVessel->Washing FinalProduct Modified Membrane Washing->FinalProduct signaling_pathway_biofilm_inhibition E2DA This compound Formulation BacterialCell Bacterial Cell E2DA->BacterialCell Interacts with QS Quorum Sensing (QS) System E2DA->QS Inhibits BiofilmDispersal Biofilm Dispersal E2DA->BiofilmDispersal Induces BacterialCell->QS Regulates BiofilmFormation Biofilm Formation QS->BiofilmFormation Promotes AntibioticSusceptibility Increased Antibiotic Susceptibility QS->AntibioticSusceptibility Decreases BiofilmDispersal->AntibioticSusceptibility Leads to signaling_pathway_neuroprotection DAEE This compound Derivative (e.g., DAEE) Neuron Neuron DAEE->Neuron Acts on MEK MEK Neuron->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Regulates NeuronalSurvival Neuronal Survival & Function GeneExpression->NeuronalSurvival Promotes

References

Application Notes and Protocols for the Biocatalytic Synthesis of trans-2-Decenoic Acid from Decanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-2-Decenoic acid is a medium-chain fatty acid with significant applications in the pharmaceutical, food, and healthcare industries. It is a key precursor for the synthesis of valuable compounds such as 10-hydroxy-2-decenoic acid (10-HDA), a major bioactive component of royal jelly.[1] This document outlines the biocatalytic synthesis of trans-2-decenoic acid from decanoic acid using engineered Escherichia coli as a whole-cell biocatalyst. This biological approach offers an environmentally friendly and efficient alternative to traditional chemical synthesis.[1][2] The methodology leverages a modified β-oxidation pathway in E. coli to achieve the desired conversion.[3][4]

Metabolic Pathway and Biocatalyst Design

The biocatalytic conversion of decanoic acid to trans-2-decenoic acid is accomplished through a three-enzyme cascade engineered within an E. coli host.[1][3] The core of this system is the overexpression of specific enzymes and the knockout of competing metabolic pathways to direct the carbon flux towards the synthesis of the target product.[3][5]

Key Enzymes in the Synthetic Pathway:

  • Acyl-CoA Synthetase (FadD): This enzyme activates the substrate, decanoic acid, by converting it to decanoyl-CoA.[1][6]

  • Acyl-CoA Dehydrogenase (FadE): This flavoenzyme catalyzes the rate-limiting step, introducing a trans double bond between the α and β carbons of decanoyl-CoA to form trans-2-decenoyl-CoA.[1][6][7]

  • Acyl-CoA Thioesterase (YdiI): The final step involves the hydrolysis of the thioester bond in trans-2-decenoyl-CoA by this enzyme to release the free fatty acid, trans-2-decenoic acid.[1][6]

To optimize the production of trans-2-decenoic acid, the engineered E. coli strain incorporates the following genetic modifications:

  • Overexpression: The genes fadD, fadE, and ydiI are overexpressed, often using a dual plasmid system, to enhance the activity of the synthetic cascade.[3][6]

  • Gene Knockout: To prevent the degradation of the product and intermediates via the native β-oxidation pathway, key genes such as fadR, fadB, and fadJ are knocked out.[3][5]

Logical Relationship of the Biocatalytic Pathway

Biocatalytic_Pathway Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA FadD (Acyl-CoA Synthetase) Trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->Trans_2_Decenoyl_CoA FadE (Acyl-CoA Dehydrogenase) Trans_2_Decenoic_Acid trans-2-Decenoic Acid Trans_2_Decenoyl_CoA->Trans_2_Decenoic_Acid YdiI (Acyl-CoA Thioesterase)

Caption: Enzymatic cascade for the conversion of decanoic acid.

Data Presentation

Optimized Fermentation Parameters

The following table summarizes the optimized conditions for the whole-cell biocatalytic production of trans-2-decenoic acid in a fed-batch fermentation process.[6][8][9]

ParameterOptimized Value
BiocatalystEngineered E. coli BL21(DE3)
Culture MediumLB Medium (or other suitable rich medium)
Seed Culture Time20 hours
Inoculum Size1% (v/v)
Culture Temperature37°C
Induction Temperature30°C
Inducer (IPTG) Conc.5.60 g/L
Substrate (Decanoic Acid) Feed Rate0.15 g/L
MnCl₂ Concentration0.10 mM
Production Titers of trans-2-Decenoic Acid

This table presents a comparison of reported production titers from different studies utilizing engineered E. coli.

Engineered StrainFermentation TimeProduction TiterReference
Engineered E. coliNot specified1.982 ± 0.110 g/L[6][9]
E. coli BL21(DE3)ΔfadBJR66 hours1.45 g/L[10]
Engineered E. coliNot specified312 mg/L[4]

Experimental Protocols

Protocol 1: Preparation of Engineered E. coli Biocatalyst

This protocol describes the preparation of the seed culture for the main fermentation.

Materials:

  • Engineered E. coli strain (harboring plasmids for overexpression of fadD, fadE, and ydiI)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid maintenance

  • Sterile culture tubes and flasks

  • Shaking incubator

Procedure:

  • From a glycerol (B35011) stock, streak the engineered E. coli strain onto an LB agar (B569324) plate containing the selective antibiotics. Incubate overnight at 37°C.

  • Inoculate a single colony from the plate into a 15 mL sterile tube containing 5 mL of LB medium supplemented with the appropriate antibiotics.

  • Incubate the culture at 37°C with vigorous shaking (e.g., 220 rpm) for approximately 20 hours to generate the seed culture for the main fermentation.[6][9]

Protocol 2: Whole-Cell Biocatalytic Conversion

This protocol details the main fermentation and bioconversion process.

Materials:

  • Seed culture from Protocol 1

  • Fermentation medium (e.g., LB or a defined production medium)

  • Decanoic acid (substrate)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Manganese (II) chloride (MnCl₂)

  • Baffled flasks or a bioreactor

  • Shaking incubator or bioreactor setup

Procedure:

  • Inoculate the main fermentation medium with 1% (v/v) of the seed culture.[6]

  • Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Reduce the temperature to 30°C to prepare for induction.[6]

  • Induce protein expression by adding IPTG to a final concentration of 5.60 g/L.[6][9]

  • Supplement the medium with MnCl₂ to a final concentration of 0.10 mM.[6][9]

  • Begin the fed-batch addition of the substrate, decanoic acid, at a constant rate of 0.15 g/L.[6][9]

  • Continue the fermentation for 24-72 hours. Monitor cell growth (OD₆₀₀) and product formation periodically.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_ferm Fermentation & Bioconversion cluster_analysis Product Analysis Inoculation Inoculate Single Colony Seed_Culture Grow Seed Culture (20h, 37°C) Inoculation->Seed_Culture Main_Culture Inoculate Main Culture (1%) Seed_Culture->Main_Culture Growth Grow to OD600 0.6-0.8 (37°C) Main_Culture->Growth Induction Induce with IPTG (5.6 g/L) Add MnCl2 (0.1 mM) Lower Temp to 30°C Growth->Induction Bioconversion Feed Decanoic Acid (0.15 g/L) Ferment for 24-72h Induction->Bioconversion Sampling Collect Culture Broth Bioconversion->Sampling Extraction Extract Fatty Acids Sampling->Extraction Derivatization Derivatize to FAMEs Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

References

Application Notes and Protocols: Chemical Modification of Chitosan with 2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan (B1678972), a natural biopolymer derived from chitin, is a versatile material in biomedical applications due to its biocompatibility, biodegradability, and inherent antimicrobial properties.[1] However, its application can be limited by its hydrophilic nature. Chemical modification of chitosan with fatty acids, such as 2-decenoic acid, can enhance its physicochemical properties, creating a more hydrophobic and potent antimicrobial material.[1] 2-decenoic acid is a medium-chain fatty acid that has been shown to inhibit biofilm formation and disperse existing biofilms, making it a promising agent in preventing device-associated infections.[1][2][3]

This document provides detailed protocols for the synthesis and characterization of 2-decenoic acid-modified chitosan, as well as methods for evaluating its biological activity.

Data Summary

The following tables summarize key quantitative data from studies on chitosan modified with 2-decenoic acid and other acyl chains for comparison.

Table 1: Physicochemical Properties of Acylated Chitosan Membranes

PropertyAs-Spun ChitosanHexanoic Acid ModifiedDecanoic Acid Modified2-Decenoic Acid Modified
Contact Angle (°) N/A (dissolves)-134.53 ± 2.12-
Initial Mass Loss (TGA) ~10%~2-5%~2-5%~2-5%
Degradation Onset (TD) (°C) 263.3215.43216.6212.34

Data sourced from Wells et al., 2021.[1]

Table 2: Antimicrobial Activity of Acylated Chitosan Membranes

OrganismModificationBiofilm ReductionPlanktonic Reduction
S. aureus2-Decenoic Acid~10-fold~4-fold
P. aeruginosa2-Decenoic Acid~2-3-fold-
A. baumannii2-Decenoic Acid~2-fold~3-fold (at 48h)

Data represents dual-loaded membranes with bupivacaine (B1668057) from Harrison et al., 2024.[4]

Table 3: Cytocompatibility of Modified Chitosan

Cell LineChitosan ModificationCell Viability (%)
NIH3T3 FibroblastsAcylated MembranesNo cytotoxic effects observed
Mouse Balb/c 3T3 FibroblastsHigh Molecular Weight Chitosan~120%
Human Dermal FibroblastsNitrogen Plasma Treated Chitosan70-90%

Data compiled from multiple sources.[1][5][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Decenoyl Chloride

This protocol is adapted from standard methods for converting carboxylic acids to acyl chlorides.[7][8]

Materials:

  • trans-2-Decenoic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Glassware (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve trans-2-decenoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) to the stirred solution via a dropping funnel. Gas evolution (CO, CO2, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting 2-decenoyl chloride is a yellow oil and is typically used in the next step without further purification.

Protocol 2: O-Acylation of Electrospun Chitosan Membranes

This protocol describes the modification of pre-fabricated electrospun chitosan membranes.[1][9]

Materials:

  • Electrospun chitosan membranes

  • 2-Decenoyl chloride (from Protocol 1)

  • Anhydrous pyridine (B92270)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

  • Ethanol (B145695)

  • Deionized water

  • Glass reaction vessel with a lid

Procedure:

  • Place the electrospun chitosan membrane in a glass reaction vessel.

  • Add a solution of anhydrous pyridine (and optionally DMF).

  • Add 2-decenoyl chloride to the vessel. The molar ratio of acyl chloride to chitosan glucosamine (B1671600) units can be varied to control the degree of substitution.

  • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-24 hours.[9]

  • After the reaction, decant the pyridine solution and wash the membrane extensively with ethanol to remove unreacted reagents and byproducts.

  • Subsequently, wash the membrane with deionized water to remove pyridine salts.

  • Freeze-dry the modified membrane to preserve its nanofibrous structure.

Characterization Protocols

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To confirm the successful acylation of chitosan.

Procedure:

  • Acquire FTIR spectra of unmodified chitosan and 2-decenoic acid-modified chitosan using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Scan in the range of 4000-400 cm⁻¹.

  • Interpretation: Look for the appearance of a new ester carbonyl peak around 1730-1740 cm⁻¹ and an increase in the intensity of C-H stretching peaks around 2850-2950 cm⁻¹ in the modified chitosan spectrum, which are indicative of the attached fatty acid chains. A decrease in the broad -OH stretching band (around 3360 cm⁻¹) may also be observed.

Protocol 4: Contact Angle Measurement

Purpose: To assess the change in surface hydrophobicity.

Procedure:

  • Place a dried sample of the modified chitosan membrane on the stage of a contact angle goniometer.

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the angle between the solid surface and the tangent of the droplet at the solid-liquid-vapor interface.[10]

  • Perform measurements at multiple locations on the surface to ensure uniformity.

  • Interpretation: An increase in the water contact angle compared to unmodified chitosan (which is typically hydrophilic) indicates a successful increase in surface hydrophobicity.

Protocol 5: Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability of the modified chitosan.

Procedure:

  • Place a small, known weight of the dried sample into a TGA crucible.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to approximately 600 °C.

  • Record the mass loss as a function of temperature.

  • Interpretation: Compare the thermograms of modified and unmodified chitosan. Modified chitosan often shows a lower initial mass loss due to reduced water absorption by the hydrophobic surface.[1] The onset temperature of thermal degradation may also shift, indicating a change in thermal stability.

Biological Activity Protocols

Protocol 6: Antimicrobial Biofilm Inhibition Assay

This protocol is adapted for testing against S. aureus and P. aeruginosa.[2]

Materials:

  • 2-Decenoic acid-modified chitosan membrane samples

  • Unmodified chitosan and a sterile non-adherent dressing as controls

  • Bacterial strains (S. aureus, P. aeruginosa)

  • Tryptic Soy Broth (TSB) or appropriate bacterial growth medium

  • 96-well microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Microplate reader

Procedure:

  • Culture bacteria overnight in TSB.

  • Dilute the overnight culture to a starting concentration of ~1x10⁶ CFU/mL.

  • Place small, sterile discs of the modified and control membranes into the wells of a 96-well plate.

  • Add the diluted bacterial suspension to each well.

  • Incubate the plate at 37 °C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

  • Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

  • Wash away excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

  • Read the absorbance of the solubilized stain using a microplate reader (e.g., at 570 nm).

  • Interpretation: A lower absorbance value for the wells containing the modified chitosan compared to the controls indicates inhibition of biofilm formation.

Protocol 7: Cytocompatibility Assay (MTT Assay)

Purpose: To assess the in vitro cytotoxicity of the modified chitosan on a relevant cell line, such as NIH3T3 fibroblasts.

Materials:

  • 2-Decenoic acid-modified chitosan membrane samples

  • Unmodified chitosan and tissue culture plastic as controls

  • Fibroblast cell line (e.g., NIH3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or isopropanol

  • 96-well cell culture plates

Procedure:

  • Prepare extracts of the sterile membrane samples by incubating them in cell culture medium for 24 hours at 37 °C.

  • Seed fibroblasts into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to attach overnight.

  • Remove the culture medium and replace it with the prepared material extracts. Include positive (e.g., phenol) and negative (fresh medium) controls.

  • Incubate the cells for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO or isopropanol.

  • Measure the absorbance of the solution in a microplate reader (e.g., at 570 nm).

  • Interpretation: Cell viability is calculated as a percentage relative to the negative control. High viability (e.g., >80-90%) indicates good cytocompatibility.[5]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization cluster_application Application & Biological Evaluation 2-Decenoic_Acid 2-Decenoic Acid 2-Decenoyl_Chloride 2-Decenoyl Chloride 2-Decenoic_Acid->2-Decenoyl_Chloride Acyl Chloride Formation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->2-Decenoyl_Chloride Modified_Chitosan 2-Decenoic Acid Modified Chitosan 2-Decenoyl_Chloride->Modified_Chitosan Chitosan Chitosan Chitosan->Modified_Chitosan Acylation Pyridine Pyridine (catalyst) Pyridine->Modified_Chitosan FTIR FTIR Modified_Chitosan->FTIR Verify Covalent Bonding Contact_Angle Contact Angle Modified_Chitosan->Contact_Angle Assess Hydrophobicity TGA TGA Modified_Chitosan->TGA Evaluate Thermal Stability Antimicrobial_Assay Antimicrobial Assay Modified_Chitosan->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay Modified_Chitosan->Cytotoxicity_Assay Biomedical_Device Biomedical Device (e.g., Wound Dressing) Antimicrobial_Assay->Biomedical_Device Cytotoxicity_Assay->Biomedical_Device

Caption: Experimental workflow from synthesis to application.

G Modified_Chitosan Modified Chitosan Surface (+ charge from Chitosan) (hydrophobic 2-DA chains) Bacterial_Membrane Bacterial Cell Membrane (- charge) Modified_Chitosan->Bacterial_Membrane Electrostatic Interaction & Hydrophobic Insertion Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Cell_Death Inhibition of Biofilm Formation & Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

References

Troubleshooting & Optimization

optimizing fermentation conditions for (E)-2-Decenoic acid production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation-based production of (E)-2-Decenoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production using engineered microbial systems, such as Escherichia coli.

Issue Potential Cause Recommended Action
Low or No this compound Titer Suboptimal Induction Conditions: Incorrect inducer concentration or induction at an inappropriate cell density.Optimize the inducer (e.g., IPTG) concentration and the optical density (OD600) at which induction is initiated. A typical starting point is an IPTG concentration of around 1.0 mM.[1]
Improper Fermentation Temperature: Temperature can affect enzyme activity and cell growth.Each microbial strain has an optimal temperature range for growth and production. For engineered E. coli, a common seed culture temperature is 37°C, with a subsequent induction temperature of 30°C for protein expression and catalysis.[2][3][4]
Inadequate Nutrient Supply: Depletion of essential nutrients in the fermentation medium can limit cell growth and product formation.Ensure the medium is well-balanced with carbon, nitrogen, vitamins, and minerals. Consider fed-batch strategies to maintain optimal nutrient levels.[5]
Poor Precursor (Decanoic Acid) Availability: The substrate may not be efficiently taken up by the cells or may be toxic at high concentrations.Optimize the feeding strategy for decanoic acid. A controlled substrate flow can prevent toxicity and improve conversion. For example, a substrate flow of 0.15 g/L has been shown to be effective.[2][3]
Cell Lysis or Poor Growth Substrate Toxicity: High concentrations of decanoic acid can be detrimental to cell membranes.Implement a gradual feeding strategy for the decanoic acid substrate.
Metabolic Burden: Overexpression of the biosynthetic pathway enzymes can stress the cells.Adjust the inducer concentration and induction timing to balance protein expression with cell health.
Contamination: Presence of unwanted microorganisms can compete for nutrients and produce inhibitory compounds.Ensure strict aseptic techniques throughout the entire process, from media preparation to fermentation.
Inconsistent Batch-to-Batch Results Variability in Inoculum: Differences in the age, density, or health of the seed culture.Standardize the seed culture preparation, including culture time (e.g., 20 hours) and inoculum size (e.g., 1% v/v).[2][3]
Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or aeration.Calibrate and monitor all probes and control systems to maintain consistent conditions throughout the fermentation run.[5]
Difficulty in Product Extraction/Quantification Inefficient Extraction from Broth: The product may be difficult to separate from the fermentation medium and cell debris.Utilize appropriate solvent extraction methods.
Inaccurate Analytical Method: The chosen method may lack the required sensitivity or specificity.Employ validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical microbial host for producing this compound?

A1: Engineered Escherichia coli is a commonly used host for the biocatalytic conversion of decanoic acid to this compound.[2][3] Specific strains may have knockouts in the fatty acid β-oxidation pathway (e.g., fadB, fadJ, fadR) to prevent degradation of the product and precursor.[2]

Q2: What is the general biosynthetic pathway for this compound in engineered microbes?

A2: The biocatalytic synthesis of trans-2-decenoic acid relies on a modified fatty acid β-oxidation pathway.[2] The key enzymatic steps involve:

  • Activation of Decanoic Acid: Acyl-CoA synthetase (FadD) activates decanoic acid to decanoyl-CoA.

  • Dehydrogenation: Acyl-CoA dehydrogenase (FadE) introduces a double bond to form trans-2-decenoyl-CoA.

  • Thioester Hydrolysis: A specific acyl-CoA thioesterase (like YdiI) hydrolyzes trans-2-decenoyl-CoA to release this compound.[2]

Q3: What are the key fermentation parameters to optimize for maximizing this compound production?

A3: Key parameters to optimize include seed culture time, culture temperature, inoculum amount, induction temperature, substrate (decanoic acid) feeding concentration, inducer concentration, and the concentration of specific metal ions like MnCl₂.[2][3]

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the standard analytical methods for the accurate quantification of this compound.[6][7] For GC-MS analysis, derivatization to a more volatile ester form may be necessary.[7]

Data Presentation

Table 1: Optimized Fermentation Conditions for this compound Production in Engineered E. coli
ParameterOptimized ValueReference
Seed Culture Time20 hours[2][3]
Seed Culture Temperature37 °C[4]
Inoculum Amount1% (v/v)[2][3]
Induction Temperature30 °C[2][3][4]
Substrate (Decanoic Acid) Flow0.15 g/L[2][3]
Inducer (IPTG) Concentration5.60 g/L[2][3]
MnCl₂ Concentration0.10 mM[2][3]
Resulting Titer 1.982 ± 0.110 g/L [2][3]

Experimental Protocols

Protocol 1: Fermentation of Engineered E. coli for this compound Production

This protocol is a general guideline based on optimized conditions reported in the literature.[2][3][4]

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered E. coli strain into a sterile test tube containing 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic. b. Incubate at 37°C with shaking at 200 rpm for 12-16 hours. c. Use this starter culture to inoculate a larger volume of LB broth (e.g., 100 mL in a 500 mL flask) with the same antibiotic. d. Incubate at 37°C with shaking at 200 rpm for 20 hours to generate the seed culture.

2. Fermenter Inoculation and Growth Phase: a. Prepare the fermentation medium (e.g., Terrific Broth) in a sterilized fermenter. b. Inoculate the fermenter with 1% (v/v) of the seed culture. c. Maintain the culture temperature at 37°C and pH at 7.0. Provide adequate aeration and agitation.

3. Induction and Production Phase: a. When the optical density at 600 nm (OD₆₀₀) of the culture reaches a predetermined level (e.g., 0.6-0.8), lower the temperature to 30°C. b. Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 5.60 g/L). c. Simultaneously, begin the controlled feeding of the decanoic acid substrate at a rate of 0.15 g/L. d. Add MnCl₂ to a final concentration of 0.10 mM. e. Continue the fermentation for a specified period (e.g., 72 hours), maintaining the temperature at 30°C.

4. Sampling and Analysis: a. Collect samples aseptically at regular intervals to monitor cell growth (OD₆₀₀) and product concentration. b. Prepare the samples for analysis by centrifuging to remove cells, followed by extraction of the supernatant with an organic solvent (e.g., ethyl acetate). c. Quantify the this compound concentration using a validated HPLC or GC-MS method.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis seed_culture 1. Seed Culture (20h, 37°C) inoculation 3. Inoculation (1% v/v) seed_culture->inoculation fermenter_prep 2. Fermenter Setup & Sterilization fermenter_prep->inoculation growth 4. Growth Phase (37°C) inoculation->growth induction 5. Induction (IPTG) & Substrate Feeding (30°C) growth->induction sampling 6. Sampling induction->sampling extraction 7. Product Extraction sampling->extraction quantification 8. HPLC/GC-MS Quantification extraction->quantification

Caption: Experimental workflow for this compound production.

biosynthesis_pathway Decanoic_Acid Decanoic Acid (Substrate) FadD FadD (Acyl-CoA Synthetase) Decanoic_Acid->FadD Decanoyl_CoA Decanoyl-CoA FadD->Decanoyl_CoA ATP, CoA FadE FadE (Acyl-CoA Dehydrogenase) Decanoyl_CoA->FadE Trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA FadE->Trans_2_Decenoyl_CoA FAD -> FADH2 YdiI YdiI (Acyl-CoA Thioesterase) Trans_2_Decenoyl_CoA->YdiI E_2_Decenoic_Acid This compound (Product) YdiI->E_2_Decenoic_Acid H2O -> CoA

References

Technical Support Center: Stereospecific Synthesis of (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific synthesis of (E)-2-Decenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during the synthesis of this important α,β-unsaturated carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis is resulting in a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the (E) isomer?

A1: Achieving high (E)-selectivity is a common challenge. The choice of reaction and reaction conditions is critical. Here are some key strategies:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is generally the preferred method for obtaining (E)-alkenes.[1][2][3] Stabilized phosphonate (B1237965) ylides, such as those derived from triethyl phosphonoacetate, strongly favor the formation of the thermodynamically more stable (E)-isomer.[2]

  • Doebner-Knoevenagel Condensation: This reaction between an aldehyde (octanal) and malonic acid, typically in pyridine (B92270) with a piperidine (B6355638) catalyst, can also yield the (E)-isomer due to the thermodynamic stability of the product.[4][5][6]

  • Wittig Reaction: Standard Wittig reactions using non-stabilized ylides often favor the (Z)-isomer.[7] To favor the (E)-isomer, a stabilized ylide is necessary. However, the HWE reaction is generally more reliable for E-selectivity.[7]

Troubleshooting Poor E/Z Ratio:

  • Reaction Choice: If you are using a standard Wittig reaction, consider switching to the Horner-Wadsworth-Emmons reaction.

  • Base and Solvent in HWE: Ensure anhydrous conditions and appropriate base selection (e.g., NaH, K2CO3). The choice of solvent can also influence selectivity.

  • Temperature: Running the reaction at optimal temperatures can improve selectivity. For HWE reactions, starting at a low temperature and slowly warming to room temperature is common.

Q2: I'm having difficulty purifying the this compound from the (Z)-isomer and other reaction byproducts. What are the best purification methods?

A2: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method.

    • Silica (B1680970) Gel: Standard silica gel chromatography can separate E and Z isomers, although it may require careful solvent system optimization.

    • Silver Nitrate (B79036) Impregnated Silica Gel: Impregnating silica gel with silver nitrate can significantly improve the separation of E/Z isomers due to the differential interaction of the silver ions with the π-bonds of the alkenes.[8]

  • Crystallization: If the desired (E)-isomer is a solid and the (Z)-isomer is an oil (or they have significantly different solubilities), fractional crystallization can be an effective purification technique.

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC is a powerful tool for separating isomers.[8] Silver-ion HPLC (Ag+-HPLC) is particularly effective for separating unsaturated compounds.[9][10]

Troubleshooting Purification:

  • Co-elution: If isomers are co-eluting during column chromatography, try a less polar solvent system or switch to a silver nitrate-impregnated stationary phase.

  • Byproduct Removal: In HWE reactions, the phosphate (B84403) byproduct is water-soluble and can be easily removed with an aqueous workup.[3][11] In Wittig reactions, the triphenylphosphine (B44618) oxide byproduct can sometimes be difficult to remove and may require careful chromatography or crystallization.[12]

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors, from reagent quality to reaction conditions.

  • Reagent Quality: Ensure that the starting aldehyde (octanal) is pure and free of carboxylic acid impurities (which can result from air oxidation). The phosphonate reagent or Wittig salt should also be of high purity.

  • Reaction Conditions:

    • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion. If not, consider increasing the reaction time or temperature.

    • Side Reactions: In the Doebner-Knoevenagel condensation, side reactions can occur if the temperature is too high or the reaction time is too long.[13] For Wittig and HWE reactions, ensure you are using an appropriate base to avoid side reactions with the carbonyl starting material.[6]

  • Workup and Extraction: Ensure proper pH adjustment during the workup to fully protonate the carboxylate and allow for efficient extraction into the organic phase. Multiple extractions may be necessary.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical quantitative data for common synthetic routes to (E)-α,β-unsaturated acids, providing a basis for method selection.

Reaction Typical Yield Stereoselectivity (E:Z) Key Advantages Common Challenges
Horner-Wadsworth-Emmons 75-95%[12]>95:5High (E)-selectivity; water-soluble byproduct simplifies purification.[1][12]Phosphonate reagents can be more expensive.[12]
Doebner-Knoevenagel 70-85%[13]Predominantly (E)Uses inexpensive reagents (malonic acid).[5]Requires pyridine as solvent/catalyst which can be difficult to remove; potential for decarboxylation side reactions.[4][6]
Wittig (with stabilized ylide) 60-85%[12]Good to excellent (E)Wide functional group tolerance.Triphenylphosphine oxide byproduct can complicate purification.[12]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound Ethyl Ester

This protocol is a general procedure adapted from established methods for HWE reactions.

  • Preparation of the Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the cooled suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C. Add octanal (B89490) (1.0 equivalent) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (E)-2-decenoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol (B145695) and water. Add sodium hydroxide (B78521) (2-3 equivalents) and heat the mixture to reflux for 1-2 hours.

  • Acidification and Extraction: Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be done by column chromatography or crystallization.

Protocol 2: Doebner-Knoevenagel Condensation for this compound

This protocol is based on the Doebner modification of the Knoevenagel condensation.[4][6]

  • Reaction Setup: In a round-bottom flask, dissolve malonic acid (1.2 equivalents) and octanal (1.0 equivalent) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (or a temperature specified by a particular procedure, e.g., 80-100 °C) and stir for 2-4 hours. The reaction progress can be monitored by the evolution of CO2.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl to neutralize the pyridine and precipitate the product.

  • Isolation: Collect the crude product by filtration. If the product is oily, extract it with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography or crystallization.

Visualizations

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Troubleshooting_Stereoselectivity Start Poor E/Z Stereoselectivity CheckMethod Which reaction was used? Start->CheckMethod Wittig Wittig Reaction CheckMethod->Wittig Wittig HWE HWE Reaction CheckMethod->HWE HWE Other Other (e.g., Knoevenagel) CheckMethod->Other Other Sol_Wittig Use a stabilized ylide. Consider switching to HWE reaction for better E-selectivity. Wittig->Sol_Wittig Sol_HWE Check reaction conditions: - Anhydrous solvent? - Appropriate base (NaH, K₂CO₃)? - Optimized temperature? HWE->Sol_HWE Sol_Other Ensure reaction reaches thermodynamic equilibrium. Consider pyridine/piperidine conditions. Other->Sol_Other

Caption: Troubleshooting guide for poor stereoselectivity.

References

solubility and stability issues of (E)-2-Decenoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (E)-2-Decenoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as trans-2-Decenoic acid, is a medium-chain unsaturated fatty acid. In research, it is often studied for its potential biological activities, including its role as a signaling molecule.

Q2: How should I store this compound to ensure its stability?

For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to minimize oxidation.[1] One supplier suggests that it is stable for at least four years under these conditions.[2] For solutions in organic solvents, storage at -80°C is recommended for up to 6 months.[3]

Q3: Is this compound sensitive to light?

Yes, as an unsaturated fatty acid, this compound is susceptible to photodegradation.[1] It is advisable to protect it from light by using amber-colored vials or storing it in the dark.[1]

Q4: What are the primary factors that can cause the degradation of this compound during experiments?

The main factors contributing to the degradation of this compound are:

  • Oxidation: The double bond in the molecule is prone to oxidation, which can be accelerated by exposure to oxygen, light, and metal ions.[1]

  • Temperature: Higher temperatures can increase the rate of degradation reactions.[1] While some studies on other unsaturated fatty acids show minimal thermal degradation at temperatures up to 160°C for short durations, prolonged exposure to high heat should be avoided.[4][5]

  • pH: Extreme pH conditions can potentially affect the stability of the carboxylic acid group and the double bond. While specific data for this compound is limited, acidic conditions have been shown to increase the degradation of other organic molecules.

Q5: What are the expected degradation products of this compound?

The primary degradation pathway is oxidation of the double bond, which can lead to the formation of hydroperoxides, aldehydes, ketones, and shorter-chain fatty acids.[1]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers

Problem: this compound is observed to be poorly soluble or precipitates when added to aqueous buffers or cell culture media.

Cause: this compound is a fatty acid with a long hydrocarbon chain, making it inherently hydrophobic and poorly soluble in water.[6][7]

Solutions:

  • Use of Organic Solvents: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO or ethanol (B145695).[2][6][7] Subsequently, dilute the stock solution into the aqueous buffer or media with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <0.5% for DMSO in cell culture) to avoid solvent-induced artifacts or cytotoxicity.[8]

  • Complexation with a Carrier Protein: For cell-based assays, complexing this compound with fatty acid-free bovine serum albumin (BSA) is a highly effective method to improve its solubility and facilitate its delivery to cells.[3]

  • pH Adjustment: The solubility of carboxylic acids can be pH-dependent. Increasing the pH of the aqueous solution can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. However, ensure the final pH is compatible with your experimental system.

  • Sonication: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can aid in dissolution.[3]

Issue 2: Inconsistent or Non-reproducible Experimental Results

Problem: High variability is observed between replicate experiments.

Cause: This can be due to several factors, including inconsistent solution preparation, degradation of the compound, or precipitation in the experimental system.

Solutions:

  • Standardized Solution Preparation: Always follow a consistent and validated protocol for preparing your this compound solutions.

  • Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment to minimize degradation.

  • Visual Inspection: Before each use, visually inspect your solutions for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide for poor solubility.

  • Control for Degradation: If you suspect degradation is an issue, consider including a positive control with a freshly opened vial of this compound in your experiments.

Issue 3: Unexpected Cytotoxicity in Cell-Based Assays

Problem: Cells show signs of stress or death at concentrations where biological effects are expected.

Cause: High concentrations of fatty acids can be toxic to cells, a phenomenon known as lipotoxicity.[3] Additionally, degradation products or impurities in the this compound sample could be cytotoxic.

Solutions:

  • Dose-Response Experiments: Perform a thorough dose-response curve to determine the optimal concentration range for your specific cell type and assay.

  • Use of a Carrier Protein: Delivering this compound complexed to BSA can often mitigate cytotoxicity compared to using a high concentration of an organic solvent.

  • Purity Check: Ensure the purity of your this compound. If in doubt, you may need to re-purify the compound or obtain a new batch from a reputable supplier.

  • Vehicle Control: Always include a vehicle control (the solvent or carrier used to dissolve the this compound) in your experiments to ensure that the observed effects are not due to the delivery vehicle itself.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥8.8 mg/mL[6][7]
30 mg/mL[2]
100 mg/mL (with sonication)[3]
Ethanol (EtOH)≥161.4 mg/mL[6][7]
20 mg/mL[2][4]
Water<3.01 mg/mL[6]
Insoluble[7]
Dimethylformamide (DMF)30 mg/mL[2][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Complexed with Bovine Serum Albumin (BSA) for Cell-Based Assays

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[3]

  • Prepare a Fatty Acid Stock Solution: Prepare a concentrated stock solution of this compound in ethanol (e.g., 100 mM) as described in Protocol 1.

  • Prepare a BSA Solution: Prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS). Gently warm the solution to 37°C to aid dissolution.

  • Complexation: While gently vortexing the BSA solution, slowly add the desired volume of the this compound stock solution to achieve the desired final concentration and molar ratio of fatty acid to BSA (a common starting point is a 3:1 to 6:1 molar ratio).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.

  • Use: The fatty acid-BSA complex is now ready to be added to your cell cultures.

Visualizations

experimental_workflow_solubility start Start: Weigh this compound add_solvent Add Solvent (e.g., DMSO, Ethanol) start->add_solvent dissolve Vortex/Sonicate for complete dissolution add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute_aqueous Dilute in Aqueous Buffer/ Cell Culture Medium stock_solution->dilute_aqueous check_precipitation Check for Precipitation dilute_aqueous->check_precipitation working_solution Clear Working Solution check_precipitation->working_solution No troubleshoot Troubleshoot Solubility (See Guide) check_precipitation->troubleshoot Yes

Caption: Workflow for preparing solutions of this compound.

stability_troubleshooting_workflow start Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep check_storage Verify Storage Conditions (-20°C, protected from light) check_solution_prep->check_storage check_age Assess Age of Stock Solution check_storage->check_age prepare_fresh Prepare Fresh Working Solution check_age->prepare_fresh is_consistent Are Results Now Consistent? prepare_fresh->is_consistent issue_resolved Issue Resolved is_consistent->issue_resolved Yes suspect_degradation Suspect Degradation of Stock is_consistent->suspect_degradation No new_stock Prepare New Stock from Fresh Compound suspect_degradation->new_stock

Caption: Troubleshooting workflow for inconsistent experimental results.

References

troubleshooting inconsistent results in (E)-2-Decenoic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-2-Decenoic acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a medium-chain fatty acid. It and structurally similar compounds, such as 9-oxo-2-decenoic acid (9-ODA) and 10-hydroxy-2-decenoic acid (10-HDA), are known to possess various biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Research suggests that these compounds can modulate key signaling pathways involved in inflammation and cell proliferation, such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, as well as the NF-κB and MAPK signaling pathways.[1][2]

Q2: How should I prepare a stock solution of this compound for my bioassay?

Due to its limited solubility in aqueous solutions, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 100 mg/mL.[] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the best practices for storing this compound?

This compound should be stored at -20°C to ensure its stability and prevent degradation.[] As with other unsaturated fatty acids, it is susceptible to oxidation, so it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to minimize freeze-thaw cycles.

Q4: Can this compound interfere with common assay readouts?

Yes, fatty acids can potentially interfere with certain types of assays. For instance, in fluorescent assays, the lipophilic nature of fatty acids might lead to non-specific binding to fluorescent probes or cellular membranes, which could alter the fluorescence signal.[4][5] In colorimetric assays, such as the MTT assay, high concentrations of lipids could potentially interfere with the reduction of the tetrazolium salt. Therefore, it is essential to include appropriate vehicle controls and to validate the assay for potential interference from the compound itself.

Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Problem 1: High variability between replicate wells in my cell-based assay.

  • Question: I am observing significant variability in the results between my replicate wells when treating cells with this compound. What could be the cause?

  • Answer: High variability can stem from several factors. Firstly, ensure your this compound stock solution is fully dissolved and homogenous before diluting it into the culture medium. Inadequate mixing can lead to inconsistent concentrations across different wells. Secondly, consider the stability of the compound in your culture medium. Medium-chain fatty acids can be metabolized by cells or may degrade over longer incubation periods. It is advisable to minimize the incubation time or replenish the medium with a fresh compound if the experiment allows. Finally, inconsistent cell seeding density is a common source of variability in cell-based assays. Ensure your cell suspension is homogenous and that you are using calibrated pipettes for cell plating.

Problem 2: My dose-response curve is not behaving as expected (e.g., it's flat or has an unusual shape).

  • Question: I am not seeing a clear dose-dependent effect of this compound in my assay. Why might this be happening?

  • Answer: An unexpected dose-response curve can be due to several reasons. Check the concentration range you are testing. It's possible that the effective concentration is outside of your tested range. Perform a broad-range dose-finding study to identify the optimal concentration window. Another possibility is cytotoxicity at higher concentrations, which can mask any specific effects of the compound. It is recommended to perform a cell viability assay in parallel to your functional assay to rule out toxicity. Also, confirm the purity and identity of your this compound using appropriate analytical methods, as impurities could interfere with the assay.

Problem 3: I am getting inconsistent results between different experimental days.

  • Question: My results with this compound are not reproducible from one experiment to the next. What should I check?

  • Answer: Day-to-day variability is a common challenge in bioassays. To minimize this, standardize your protocol as much as possible. This includes using the same passage number of cells for each experiment, as cellular responses can change with prolonged culturing. Ensure that all reagents, including the this compound stock solution, are prepared fresh or have been stored properly to prevent degradation. Variations in incubation times, temperature, and CO2 levels can also contribute to inconsistent results, so careful monitoring and control of these parameters are crucial.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 100 mg/mL[]
Storage Temperature -20°C[]
Calculated CC50 of 10-HDA in HepG2 cells 59.6 µg/mL[6]
Calculated CC50 of 10-HDA in THLE-3 cells 106.4 µg/mL[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a method used for the structurally similar compound 10-hydroxy-2-decenoic acid (10-HDA).[6]

  • Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest concentration of the test compound).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Anti-Inflammatory Assay (Cytokine Release Assay)

This protocol is based on a method for evaluating the anti-inflammatory effects of 9-oxo-2-decenoic acid (9-ODA).[1]

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Visualizations

experimental_workflow General Experimental Workflow for this compound Bioassays cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) treatment Treat Cells with This compound prep_stock->treatment prep_cells Seed Cells in Multi-well Plate prep_cells->treatment incubation Incubate for a Defined Period treatment->incubation assay_specific Perform Specific Assay (e.g., MTT, ELISA) incubation->assay_specific data_analysis Measure Readout and Analyze Data assay_specific->data_analysis

Caption: A generalized workflow for conducting bioassays with this compound.

signaling_pathway Potential Signaling Pathways Modulated by this compound Analogs cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_responses Cellular Responses E2DA This compound and Analogs PPARg PPARγ E2DA->PPARg NFkB NF-κB Pathway E2DA->NFkB MAPK MAPK Pathway E2DA->MAPK Inflammation ↓ Pro-inflammatory Gene Expression PPARg->Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis in Cancer Cells NFkB->Apoptosis MAPK->Inflammation MAPK->Apoptosis

Caption: Putative signaling pathways influenced by this compound and its analogs.

troubleshooting_logic Troubleshooting Logic for Inconsistent Bioassay Results cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Potential Solutions start Inconsistent Results check_solution Homogeneity of Stock Solution start->check_solution check_cells Consistent Cell Seeding start->check_cells check_protocol Standardized Protocol start->check_protocol investigate_purity Compound Purity and Identity start->investigate_purity investigate_stability Compound Stability in Media check_solution->investigate_stability solution_mix Thorough Mixing check_solution->solution_mix solution_qc Cell Counting and QC check_cells->solution_qc solution_sop Strict Adherence to SOP check_protocol->solution_sop solution_fresh Fresh Media/ Compound investigate_stability->solution_fresh investigate_toxicity Potential Cytotoxicity solution_viability Parallel Viability Assay investigate_toxicity->solution_viability solution_analytical Analytical Validation investigate_purity->solution_analytical

Caption: A logical flowchart for troubleshooting inconsistent bioassay results.

References

overcoming limitations in the large-scale production of (E)-2-Decenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during the large-scale production of (E)-2-Decenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale production of this compound?

A1: The two primary methods for producing this compound are chemical synthesis and biocatalytic synthesis.

  • Chemical Synthesis: This approach often involves multi-step reactions, such as the Wittig reaction, but can be associated with hazardous reagents, complex reaction conditions, and significant waste generation, which can pose challenges for industrial-scale applications.[1][2]

  • Biocatalytic Synthesis: This method utilizes engineered microorganisms, like Escherichia coli, to convert substrates such as decanoic acid into this compound.[3][4] This approach is gaining attention due to its potential for being more environmentally friendly, highly specific, and safer compared to traditional chemical methods.[3]

Q2: What are the main challenges in the downstream processing and purification of this compound?

A2: Downstream processing of this compound, particularly from fermentation broths, presents several challenges:

  • Biomass Removal: The initial step requires separating the product from the microbial biomass, which is typically done by centrifugation.[4]

  • Product Isolation: Due to the relatively low concentrations of the desired product in the fermentation broth, efficient isolation methods like liquid-liquid extraction are necessary.[4]

  • Purification: Achieving high purity often requires removing impurities with similar physicochemical properties. This can be accomplished through techniques such as distillation, precipitation, and chromatography.[4]

Q3: How can the production of this compound be accurately quantified?

A3: Accurate quantification of this compound and its isomers is typically performed using gas-liquid chromatography (GLC). For more complex mixtures, a pre-fractionation step using techniques like silver-ion thin-layer chromatography (Ag-TLC), silver-ion solid-phase extraction (Ag-SPE), or high-performance liquid chromatography (HPLC) can be used to separate cis and trans isomers before GLC analysis. For detailed analysis in biological samples, gas chromatography-mass spectrometry (GC-MS) after derivatization is a sensitive and reliable method.

Troubleshooting Guides

Biocatalytic Production
Problem Possible Cause Suggested Solution
Low Product Yield Suboptimal fermentation conditions.Optimize parameters such as seed culture time and temperature, inoculation amount, and induction temperature.[3][4]
Inefficient substrate uptake or conversion.Ensure proper expression and activity of key enzymes. Consider metabolic engineering to enhance the biosynthetic pathway.[4]
Product inhibition or toxicity.Implement in-situ product removal strategies, such as solvent extraction, to prevent the accumulation of inhibitory concentrations of the product.[4]
Foaming in Bioreactor High cell density or accumulation of surfactant-like byproducts.Use antifoaming agents. Optimize feeding strategies to prevent substrate accumulation.[4]
Inconsistent Batch-to-Batch Production Variability in inoculum quality.Standardize inoculum preparation procedures, including culture age and cell density.
Fluctuations in fermentation parameters.Ensure tight control and monitoring of pH, temperature, and dissolved oxygen levels.
Chemical Synthesis
Problem Possible Cause Suggested Solution
Low Yield in Wittig Reaction Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Ensure the use of appropriate stoichiometry of reagents.
Side reactions.Control the reaction temperature and use purified reagents. Consider alternative bases or solvents.
Difficulty in Product Purification Presence of geometric isomers (cis/trans).Employ column chromatography with silica (B1680970) gel for purification.[1][5] Consider recrystallization to obtain the pure (E)-isomer.[5]
Residual starting materials or reagents.Optimize the work-up procedure, including quenching and extraction steps, to effectively remove unreacted components.[1][5]

Data Presentation

Table 1: Optimization of Fermentation Conditions for Biocatalytic Production of this compound

ParameterOptimized ValueResulting Titer (g/L)
Seed Culture Time20 h-
Seed Culture Temperature37 °C-
Inoculation Amount1%1.212 ± 0.017
Induction Temperature30 °C1.226 ± 0.022
Substrate (Decanoic Acid) Flow Addition0.15 g/L-
Inducer (IPTG) Concentration5.60 g/L1.296 ± 0.019 (at 5 g/L)
MnCl₂ Concentration0.10 mM-
Overall Optimized Titer - 1.982 ± 0.110 [3][6]

Data adapted from studies on trans-2-decenoic acid production using engineered E. coli.[3][6]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound

This protocol is based on the whole-cell biocatalysis of decanoic acid to this compound using an engineered E. coli strain.

1. Strain Cultivation and Induction:

  • Prepare a seed culture of the engineered E. coli strain in LB medium and grow at 37°C.[3]
  • Inoculate the production medium with 1% of the seed culture.[3]
  • Incubate at 37°C with shaking until the OD₆₀₀ reaches a desired level (e.g., 0.8-1.2).
  • Induce protein expression by adding an optimized concentration of IPTG (e.g., 5.60 g/L) and continue the culture at a reduced temperature (e.g., 30°C) for a specified duration (e.g., 20 hours).[3][7]

2. Whole-Cell Biocatalysis:

  • Harvest the cells by centrifugation and resuspend them in a suitable buffer.
  • Add the substrate, decanoic acid, at an optimized feed concentration (e.g., 0.15 g/L).[3]
  • The reaction mixture may also be supplemented with metal ions like MnCl₂ (0.10 mM).[3]
  • Incubate the reaction mixture at 30°C with shaking for the desired reaction time.

3. Extraction and Analysis:

  • After the reaction, acidify the mixture to protonate the fatty acid.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Analyze the extracted product using GC or GC-MS for quantification.

Protocol 2: Chemical Synthesis via Wittig-type Reaction

This protocol outlines a general procedure for synthesizing an α,β-unsaturated ester, which can then be hydrolyzed to this compound.

1. Oxidation of the Alcohol:

  • Dissolve the starting alcohol (e.g., 7-oxo-octanol) in a suitable solvent like anhydrous dichloromethane.[5]
  • Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).[5]
  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[5]
  • Filter the reaction mixture through a pad of silica gel and evaporate the solvent to obtain the corresponding aldehyde (e.g., 7-oxo-octanal).[5]

2. Wittig-type Reaction:

  • Combine the aldehyde, a phosphonate (B1237965) ylide (e.g., ethyl-α-dimethylphosphonoacetate), and a base (e.g., potassium carbonate) in an aqueous medium.[1][5]
  • Heat the mixture under reflux with stirring for a specified time (e.g., 1 hour).[1][5]
  • After cooling, add water and extract the mixture with a nonpolar solvent like hexane.[1]
  • Dry the combined organic extracts and evaporate the solvent to yield the crude α,β-unsaturated ester.[1]

3. Hydrolysis to the Carboxylic Acid:

  • Dissolve the crude ester and a base (e.g., sodium hydroxide) in a mixture of water and methanol (B129727).[1][5]
  • Reflux the solution for several hours (e.g., 5 hours).[1][5]
  • Evaporate the methanol and dilute the residue with water.
  • Wash with an organic solvent to remove any unreacted ester.
  • Acidify the aqueous phase with dilute HCl and extract the product with an organic solvent.[1][5]
  • Dry the combined organic extracts and evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization.[5]

Visualizations

Biocatalytic_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing strain Engineered E. coli Strain seed Seed Culture strain->seed fermentation Fermentation seed->fermentation induction Induction (IPTG) fermentation->induction biocatalysis Whole-Cell Biocatalysis induction->biocatalysis centrifugation Centrifugation biocatalysis->centrifugation extraction Solvent Extraction centrifugation->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the biocatalytic production of this compound.

Chemical_Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification start_material Starting Alcohol oxidation Oxidation (PCC) start_material->oxidation aldehyde Aldehyde Intermediate oxidation->aldehyde wittig Wittig Reaction aldehyde->wittig ester Unsaturated Ester wittig->ester hydrolysis Hydrolysis (NaOH) ester->hydrolysis extraction Extraction hydrolysis->extraction column_chrom Column Chromatography extraction->column_chrom recrystallization Recrystallization column_chrom->recrystallization final_product This compound recrystallization->final_product

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Logic cluster_biocatalysis Biocatalytic cluster_chemical Chemical Synthesis start Low Product Yield? check_fermentation Check Fermentation Conditions start->check_fermentation Bio check_reaction Monitor Reaction (TLC) start->check_reaction Chem check_enzyme Check Enzyme Activity check_fermentation->check_enzyme check_toxicity Check Product Toxicity check_enzyme->check_toxicity check_reagents Check Reagent Purity & Stoichiometry check_reaction->check_reagents check_purification Optimize Purification check_reagents->check_purification

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: High-Purity (E)-2-Decenoic Acid Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity (E)-2-Decenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route employed. For syntheses involving a Wittig or Horner-Wadsworth-Emmons reaction, impurities may include unreacted starting materials such as octanal (B89490) and phosphonate (B1237965) or phosphine (B1218219) oxide byproducts. If the synthesis involves the oxidation of (E)-2-decenal, residual aldehyde or over-oxidized products could be present. Isomeric impurities, particularly the (Z)-isomer, can also be a significant issue.

Q2: How can I minimize isomerization of the double bond during purification?

A2: Isomerization of the C2-C3 double bond in this compound can be promoted by exposure to high temperatures, strong acids, or strong bases. To minimize this, it is advisable to:

  • Avoid excessive heat during solvent evaporation by using a rotary evaporator at moderate temperatures.

  • Use neutral or slightly acidic conditions for purification. If a preceding reaction was basic, neutralize the mixture before purification.

  • When performing distillation, use high vacuum to lower the boiling point and minimize thermal stress.

Q3: My this compound shows significant peak tailing during silica (B1680970) gel chromatography. What can I do to improve the peak shape?

A3: Peak tailing for carboxylic acids on silica gel is a common issue due to strong interactions between the acidic proton and the silica surface. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to protonate the silica surface, reducing unwanted interactions and resulting in a more symmetrical peak shape.

Q4: Can I use distillation for the final purification of this compound?

A4: While distillation is a viable method, it should be performed with caution. High temperatures can lead to isomerization or polymerization. Therefore, vacuum distillation is highly recommended to lower the boiling point. For instance, the related cis-2-decenoic acid has been purified by distillation at 102-103°C under a vacuum of 0.5 torr.[1] Wiped-film evaporation under high vacuum (e.g., <5 mbar) and elevated temperatures (e.g., 150-180°C) can also be an effective technique to minimize thermal degradation and isomerization.[1]

Q5: What are the best methods to assess the purity and isomeric ratio of my final product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound.

  • HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (containing a small amount of acid like phosphoric acid for better peak shape) is a common setup. Detection is typically done using a UV detector at around 210-220 nm.

  • GC-MS: Due to the low volatility of the carboxylic acid, a derivatization step to form a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is usually required before analysis. This method is also excellent for quantifying the ratio of (E) and (Z) isomers.

  • NMR: ¹H NMR spectroscopy is also a valuable tool for determining isomeric purity by analyzing the coupling constants of the vinylic protons. For the (E)-isomer, the coupling constant between the two vinylic protons (at C2 and C3) is typically around 15-16 Hz.

Troubleshooting Guides

Crystallization
Problem Possible Cause(s) Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or its solubility is too high at the cooling temperature.- Use a larger volume of solvent.- Switch to a lower-boiling point solvent.- Consider a solvent pair where the compound has high solubility in one and low solubility in the other.
Poor Crystal Recovery - Too much solvent was used.- The cooling process was too rapid, leading to very small crystals.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the mother liquor and attempt a second crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Choose a solvent in which the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb some product).- Perform a second recrystallization.
Silica Gel Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation from Non-polar Impurities The mobile phase is too polar, causing all compounds to elute too quickly.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture).- Use a longer column for increased resolution.
Product is Retained Too Strongly on the Column The mobile phase is not polar enough to elute the acidic compound from the polar silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Significant Peak Tailing Strong interaction between the carboxylic acid group and the silica stationary phase.- Add 0.1-1% acetic acid or formic acid to the mobile phase to improve the peak shape.
Co-elution of Geometric Isomers (E/Z) The polarity difference between the isomers is insufficient for separation with the chosen solvent system.- Use a less polar solvent system to increase the differential retention of the isomers.- Consider using a silver nitrate-impregnated silica gel column, which can enhance the separation of unsaturated isomers.

Data Presentation

Table 1: Comparison of Purification Methods for Unsaturated Carboxylic Acids (Representative Data)

Purification Method Typical Yield (%) Achievable Purity (%) Key Considerations
Crystallization 60-85%>98%Highly dependent on solvent selection and impurity profile. A portion of the product is lost in the mother liquor.
Silica Gel Chromatography 70-95%>99%Excellent for removing impurities with different polarities. Yield can be affected by irreversible adsorption or the collection of mixed fractions.
Vacuum Distillation 50-80%>99%Ideal for removing non-volatile impurities. Risk of thermal isomerization or polymerization, which can be minimized under high vacuum.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of crude this compound containing both non-polar and polar impurities.

1. Stationary Phase and Column Preparation:

  • Select a glass column of appropriate size (a general rule is to use 30-50 times the weight of the crude sample in silica gel).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 98:2 hexane/ethyl acetate).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a uniform bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the sand layer using a pipette.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 98:2 hexane/ethyl acetate with 0.5% acetic acid) to remove non-polar impurities.

  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate with 0.5% acetic acid) to elute the this compound.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Ideal solvents for this compound are those in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Commonly used solvent systems for fatty acids include hexane, ethanol, methanol, or mixtures such as hexane/ethyl acetate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.

3. Crystallization:

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

5. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound (Contains isomers, starting materials, and byproducts) Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional, for insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cooling in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing Drying Drying Under Vacuum Washing->Drying PureProduct High-Purity This compound Drying->PureProduct

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

ChromatographyWorkflow Start Start: Crude Sample ColumnPrep Column Preparation (Silica Gel Slurry) Start->ColumnPrep SampleLoading Sample Loading (Dissolved in minimal solvent) ColumnPrep->SampleLoading Elution Gradient Elution (Increasing Polarity) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct High-Purity Product SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound using silica gel column chromatography.

TroubleshootingLogic ImpureProduct Impure this compound IdentifyImpurity Identify Impurity Type (TLC, GC-MS, NMR) ImpureProduct->IdentifyImpurity PolarImpurity Polar Impurities (e.g., phosphine oxide) IdentifyImpurity->PolarImpurity NonPolarImpurity Non-polar Impurities (e.g., starting aldehyde) IdentifyImpurity->NonPolarImpurity IsomericImpurity (Z)-Isomer IdentifyImpurity->IsomericImpurity Chromatography Silica Gel Chromatography (Gradient Elution) PolarImpurity->Chromatography NonPolarImpurity->Chromatography Crystallization Recrystallization (Appropriate Solvent) IsomericImpurity->Crystallization AgNO3Chromatography AgNO3-Silica Chromatography IsomericImpurity->AgNO3Chromatography PureProduct High-Purity Product Chromatography->PureProduct Crystallization->PureProduct AgNO3Chromatography->PureProduct

Caption: A logical workflow for troubleshooting the purification of this compound based on impurity type.

References

interference and matrix effects in (E)-2-Decenoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference and matrix effects during the quantitative analysis of (E)-2-Decenoic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1] In the analysis of this compound from biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can be co-extracted with the analyte.[1] During LC-MS/MS analysis, these co-eluting components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, which can lead to an underestimation or overestimation of its actual concentration.[1]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1] It is recommended to evaluate the matrix effect at both low and high concentrations and in at least six different lots of the biological matrix.[1]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?

A3: A stable isotope-labeled internal standard is a synthetic version of the analyte where one or more atoms have been substituted with a heavy isotope (e.g., ¹³C, ²H).[1] A SIL-IS for this compound is considered the gold standard for correcting variations in extraction recovery and matrix effects.[1] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it behaves similarly during sample preparation and chromatographic separation.[1] However, it can be differentiated by the mass spectrometer due to its different mass.[1] By adding a known quantity of the SIL-IS to each sample before extraction, it can accurately correct for both extraction losses and matrix-induced ion suppression or enhancement, resulting in more precise and accurate quantification.[1]

Q4: Which sample preparation method is most effective for minimizing matrix effects for this compound in plasma?

A4: The choice of sample preparation is critical for minimizing matrix effects.[1] While Protein Precipitation (PPT) is a simple method, it is often less effective at removing interfering components.[1] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective for complex matrices like plasma or serum.[1] SPE, particularly methods that specifically target the removal of phospholipids, can significantly reduce ion suppression.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, potentially leading to inaccurate quantification of this compound due to interference and matrix effects.

Problem 1: Poor reproducibility and inconsistent recovery of this compound.

  • Possible Cause: Inefficient or inconsistent sample preparation leading to variable matrix effects between samples.[1]

  • Solution:

    • Optimize Sample Preparation: For complex matrices like plasma, consider using more rigorous cleanup techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) instead of simple Protein Precipitation (PPT).[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Add a SIL-IS for this compound at the beginning of the sample preparation process to account for variability in extraction recovery and matrix effects.[1]

    • Ensure Complete Protein Precipitation: If using PPT, optimize the ratio of the precipitating solvent (e.g., acetonitrile, methanol) to the sample.[1]

Problem 2: Significant ion suppression or enhancement observed in the mass spectrometer.

  • Possible Cause: Co-elution of matrix components with this compound that interfere with the ionization process. Phospholipids are a common cause of ion suppression in plasma and serum samples.[1]

  • Solution:

    • Improve Chromatographic Separation: Modify the HPLC/UHPLC gradient to better separate this compound from interfering matrix components. A longer, shallower gradient can enhance resolution.[1]

    • Advanced Sample Cleanup: Employ more robust sample cleanup techniques like SPE, specifically methods designed to remove phospholipids.[1]

    • Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if it is compatible with the analyte, as it can be less prone to ion suppression.[2]

Problem 3: The calibration curve is non-linear or has a poor correlation coefficient.

  • Possible Cause: Uncompensated matrix effects that differ with analyte concentration.[1]

  • Solution:

    • Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This ensures that the calibrators and the samples experience similar matrix effects.[3]

Problem 4: Poor peak shape (e.g., tailing, splitting, or broadening).

  • Possible Cause: Column overload, contamination, temperature fluctuations, or improper injection techniques.[2]

  • Solution:

    • Check for Column Contamination: Flush the column or try replacing it if contamination is suspected.[4]

    • Optimize Injection Solvent: Ensure the injection solvent is not significantly stronger than the mobile phase at the start of the gradient.[4]

    • Reduce Injection Volume/Concentration: High concentrations of the analyte can lead to peak fronting.

Data Presentation

Table 1: Typical GC-MS Parameters for this compound (as a Methyl Ester Derivative)

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1 mL/min
Oven Temperature ProgramInitial temperature of 75°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature220 °C
Mass Range50-550 amu
Scan ModeFull Scan or Selected Ion Monitoring (SIM)

Note: These parameters are typical and should be optimized for the specific instrument and application.

Table 2: Typical LC-MS/MS Parameters for this compound

ParameterValue
Liquid Chromatograph
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A0.1% formic acid in water
Mobile Phase BAcetonitrile
Gradient Elution0-2.5 min: 10% B; 2.5-16 min: 10-50% B; 16-16.2 min: 50-10% B; Hold at 10% B until 18 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI) in negative ion mode
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
MRM TransitionsTo be determined by direct infusion of a standard solution

Note: These parameters are typical and should be optimized for the specific instrument and application.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation (PPT)

  • To 50 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Add 100 µL of cold isopropanol (B130326) to precipitate the proteins.[5]

  • Vortex the mixture and then centrifuge at 13,400 RPM for 5 minutes.[5]

  • Transfer 100 µL of the supernatant to a new vial for analysis.[5]

Protocol 2: Derivatization for GC-MS Analysis (Fatty Acid Methyl Ester - FAME Synthesis)

  • To the dried extract from the sample preparation step, add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

  • Tightly cap the tube and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.

  • Vortex for 1 minute and then centrifuge at 3,000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cartridge) according to the manufacturer's instructions.

  • Load the Sample: Load the pre-treated plasma sample (e.g., after protein precipitation and dilution) onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the Analyte: Elute the this compound and the internal standard with an appropriate elution solvent.

  • Dry-down and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

Visualizations

TroubleshootingWorkflow start Inaccurate or Inconsistent Results for This compound Analysis check_peak Assess Peak Shape and Retention Time start->check_peak peak_issues Poor Peak Shape (Tailing, Splitting) or Retention Time Shift? check_peak->peak_issues check_recovery Evaluate Analyte Recovery recovery_issues Low or Variable Recovery? check_recovery->recovery_issues check_matrix Quantify Matrix Effects matrix_issues Significant Ion Suppression or Enhancement? check_matrix->matrix_issues peak_issues->check_recovery No solve_peak Troubleshoot Chromatography: - Check for column contamination - Optimize injection solvent - Adjust mobile phase peak_issues->solve_peak Yes recovery_issues->check_matrix No solve_recovery Optimize Sample Preparation: - Use LLE or SPE - Ensure complete protein precipitation - Use a SIL-IS recovery_issues->solve_recovery Yes solve_matrix Mitigate Matrix Effects: - Improve chromatographic separation - Use advanced sample cleanup (e.g., SPE) - Use matrix-matched calibrators matrix_issues->solve_matrix Yes end Accurate and Reproducible Results matrix_issues->end No solve_peak->end solve_recovery->end solve_matrix->end

Caption: Troubleshooting workflow for this compound analysis.

SamplePrepWorkflow start Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (LLE) add_is->lle spe Solid-Phase Extraction (SPE) add_is->spe centrifuge_ppt Centrifugation ppt->centrifuge_ppt add_solvent Add Extraction Solvent & Vortex lle->add_solvent condition_spe Condition SPE Cartridge spe->condition_spe collect_supernatant Collect Supernatant centrifuge_ppt->collect_supernatant dry_reconstitute Evaporate to Dryness and Reconstitute in Mobile Phase collect_supernatant->dry_reconstitute centrifuge_lle Centrifugation add_solvent->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic collect_organic->dry_reconstitute load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analyte wash_spe->elute elute->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze

Caption: Sample preparation workflow for this compound analysis.

References

optimizing dosage and delivery of (E)-2-Decenoic acid in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (E)-2-Decenoic acid in animal studies. The information is designed to assist scientists and drug development professionals in optimizing dosage, delivery, and experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary research applications?

This compound is a medium-chain fatty acid. In research, it is often studied for its role as a signaling molecule, particularly in the context of bacterial biofilm dispersion where it can induce the breakdown of these microbial communities.[1][2][3][4] It has also been identified as a component of royal jelly and is investigated for its potential estrogenic activity.[5]

2. What are the recommended vehicles for in vivo administration of this compound?

Due to its oily nature and limited solubility in aqueous solutions, this compound requires specific formulations for in vivo delivery. Commonly used vehicles include:

  • DMSO and co-solvent mixtures: A popular method involves dissolving the compound first in a small amount of DMSO, followed by dilution with other co-solvents and a final saline solution. Examples of such mixtures include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]

    • 10% DMSO and 90% Corn Oil.[5][6]

  • Carrier oils: For oral administration, mixing with a palatable carrier oil is a viable option.[7]

3. How can I improve the solubility of this compound in my formulation?

If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[5][6] It is crucial to ensure the final solution is clear and homogenous before administration.

4. What are the typical routes of administration for this compound in animal studies?

The most common route of administration is oral gavage, which allows for precise dosage delivery.[7] Intraperitoneal injection is another possible route, though less common for this specific compound. The choice of administration route will depend on the specific aims of your study.

5. Is there any information on the pharmacokinetics of this compound in animal models?

While specific pharmacokinetic data for this compound is limited, studies on its derivative, 10-hydroxy-2-decenoic acid, have been conducted in rats and mice.[8] Additionally, pharmacokinetic studies of other structurally similar fatty acids can provide insights into expected absorption, distribution, metabolism, and excretion profiles.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the formulation. Low solubility in the chosen vehicle.- Gently heat the solution while stirring.- Use sonication to aid dissolution.[5][6]- Adjust the co-solvent ratios, potentially increasing the proportion of DMSO or PEG300.
Animal distress or aversion during oral gavage. Unpalatable vehicle or irritation from the compound.- Ensure the gavage needle is the correct size for the animal to minimize injury.[7]- Consider formulating with a more palatable carrier oil for voluntary oral administration if precise dosing is not compromised.
Inconsistent experimental results between animals. Inaccurate dosing due to improper gavage technique or animal movement.- Ensure animals are properly restrained during administration.[7]- Verify the calculated dosage volume for each animal based on its accurate weight.[7]- Check for any signs of regurgitation after dosing.
Observed toxicity or adverse effects. The dosage may be too high.- Review the available toxicity data for similar compounds to establish a safe starting dose.[10]- Conduct a dose-response study to determine the no-observed-adverse-effect level (NOAEL) for your specific animal model and experimental conditions.[10]
Lack of a clear biological effect. - Insufficient dosage.- Poor bioavailability with the chosen formulation and route of administration.- The compound may not be active in the specific pathway being investigated.- Perform a dose-escalation study to see if a biological effect can be achieved at higher, non-toxic doses.- Re-evaluate the formulation to enhance absorption.- Confirm the compound's mechanism of action and its relevance to your experimental model through in vitro studies.

Quantitative Data Summary

Table 1: In Vivo Formulation Protocols for this compound and its Isomer

Formulation ProtocolComponentsAchieved SolubilityReference
Protocol 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5]
Protocol 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[5]
Protocol 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5]
Protocol 4 (for cis-isomer)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL[6]

Experimental Protocols

General Oral Gavage Protocol for Rodent Studies

This protocol is adapted from established guidelines for oral administration in animal models.[7]

  • Animal Weighing: Accurately weigh each animal to calculate the precise dosage volume.

  • Gavage Needle Selection: Choose a proper-sized, ball-tipped gavage needle appropriate for the species and size of the animal to prevent esophageal injury.

  • Restraint: Gently but firmly restrain the animal to prevent movement and ensure accurate administration.

  • Needle Insertion: Carefully insert the gavage needle into the esophagus.

  • Compound Administration: Slowly administer the formulated this compound.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or lethargy, immediately following the procedure.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Study of this compound cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis formulation Formulation of this compound dosage_calc Dosage Calculation per Animal Weight formulation->dosage_calc Vehicle Selection animal_restraint Animal Restraint dosage_calc->animal_restraint oral_gavage Oral Gavage animal_restraint->oral_gavage post_admin_obs Post-Administration Observation oral_gavage->post_admin_obs data_collection Data Collection (e.g., blood, tissue) post_admin_obs->data_collection analysis Biochemical/Histological Analysis data_collection->analysis

Caption: Workflow for in vivo studies of this compound.

signaling_pathway Proposed Signaling Pathway for Estrogenic Activity of this compound E2DA This compound ERb Estrogen Receptor-β (ERβ) E2DA->ERb Binds to Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (Estrogenic Effects) Gene_Transcription->Biological_Response Leads to

Caption: Estrogenic signaling of this compound.

References

resolving peak tailing and broadening in HPLC analysis of (E)-2-Decenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (E)-2-Decenoic acid, focusing on resolving peak tailing and broadening to ensure accurate quantification and method reliability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in the analysis of an acidic compound like this compound?

Peak tailing, an asymmetry where the latter half of a peak is broader than the first, is a frequent problem in HPLC.[1][2] For an acidic analyte like this compound, the causes can be broadly categorized as either chemical or physical.

Chemical Causes: The most common chemical cause is secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1][3] For silica-based reversed-phase columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface are often the culprit.[4][5] this compound has a carboxylic acid functional group which can become deprotonated (negatively charged) depending on the mobile phase pH. These negatively charged analyte molecules can then interact ionically with any ionized, acidic silanol groups on the stationary phase, causing a secondary retention mechanism that leads to tailing peaks.[1][6]

Physical Causes: Physical issues relate to the path of the analyte through the HPLC system. Common problems include:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to distorted peaks.[4][5]

  • Column Bed Deformation: The formation of a void at the column inlet or channeling within the packing material can create alternative flow paths for the analyte, resulting in peak tailing.[7] A partially blocked column inlet frit can also cause this issue.[1]

  • Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the analyte band to spread before and after separation, leading to broader, tailing peaks.[5][8]

Fig 1. Chemical Interaction Causing Peak Tailing cluster_0 High pH (Above pKa) cluster_1 Low pH (Below pKa) Analyte_Ionized This compound (Anion) R-COO⁻ Silanol_Ionized Silica Surface Ionized Silanol (-SiO⁻) Analyte_Ionized->Silanol_Ionized Ionic Interaction (Secondary Retention) Tailing Result: Peak Tailing Analyte_Neutral This compound (Neutral) R-COOH Silanol_Neutral Silica Surface Protonated Silanol (-SiOH) Symmetry Result: Symmetrical Peak Interaction_Repulsed No Ionic Interaction

Caption: Chemical interactions leading to peak tailing for acidic analytes.

Q2: How can I distinguish between chemical and physical causes of peak tailing?

A simple diagnostic test can help determine whether the issue is chemical (related to analyte-specific interactions) or physical (related to the HPLC system).[2]

Experimental Protocol: Diagnostic Injection Test

Objective: To differentiate between chemical and physical sources of peak tailing.

Methodology:

  • Prepare a Neutral Standard: Create a standard solution of a neutral, non-polar compound like Toluene in the mobile phase.

  • Analyze this compound: Equilibrate the system with your current method and inject your this compound sample. Record the chromatogram and note the peak shape.

  • Analyze Neutral Standard: Without changing any HPLC parameters, inject the Toluene standard and record the chromatogram.

  • Evaluate Peak Shapes: Calculate the tailing factor (Tf) or asymmetry factor (As) for both peaks. A value greater than 1.2 is generally considered tailing.[7]

Interpretation of Results:

  • Symmetrical Toluene Peak (Tf ≈ 1): If the Toluene peak is sharp and symmetrical while your analyte peak tails, the problem is likely chemical. This indicates secondary interactions between this compound and the stationary phase.[2]

  • Tailing Toluene Peak (Tf > 1.2): If both peaks exhibit tailing, the issue is likely physical, pointing to a problem with the column or the broader HPLC system (e.g., column void, extra-column volume).[2]

Q3: My peak tailing seems to be chemical. How can I optimize my mobile phase to improve the peak shape?

For ionizable compounds like this compound, mobile phase pH is a critical parameter for achieving good peak shape.[9][10] The goal is to ensure the analyte is in a single, un-ionized state to prevent secondary interactions.

Role of pH: The pKa of this compound's carboxylic group is approximately 4.8.

  • At pH > pKa: The acid is primarily in its deprotonated (ionized) form (R-COO⁻), which can interact with residual silanols, causing tailing.

  • At pH < pKa: The acid is in its protonated (neutral) form (R-COOH), which is more hydrophobic and interacts primarily with the reversed-phase stationary phase, leading to better peak shape.[7]

A general rule is to set the mobile phase pH at least 1-2 units below the analyte's pKa.[9][11] For this compound, a mobile phase pH between 2.5 and 3.5 is ideal to suppress ionization and minimize silanol interactions.[12]

Experimental Protocol: Mobile Phase pH Optimization

Objective: To improve peak symmetry by adjusting mobile phase pH.

Methodology:

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 4.5, 3.5, 3.0, 2.5) using a suitable buffer system like phosphate (B84403) or acetate. Ensure the buffer concentration is adequate (20-50 mM) to control the pH effectively.[6][13]

  • Systematic Analysis: For each pH level, mix the aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) at your method's ratio.

  • Equilibrate and Inject: Thoroughly equilibrate the column with each new mobile phase before injecting the this compound standard.

  • Analyze and Compare: Record the chromatogram for each pH condition. Measure the retention time, peak width, and tailing factor.

Expected Outcome: As the mobile phase pH is lowered, you should observe a significant improvement in peak symmetry.

Mobile Phase pHAnalyte StateExpected Peak ShapeTailing Factor (As) - Representative
5.5Mostly IonizedSignificant Tailing> 2.0
4.5Partially IonizedModerate Tailing1.5 - 2.0
3.5Mostly NeutralMinor Tailing1.2 - 1.5
2.5Fully NeutralSymmetrical1.0 - 1.2
Q4: I've optimized the pH, but still see some peak broadening. What else could be the cause?

If the peak is broad but not necessarily tailing, or if tailing persists after pH optimization, consider these factors:

1. Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and broadening.[14][15] The strong solvent carries the analyte band down the column prematurely, leading to a broadened peak.[13]

  • Solution: Ideally, dissolve your sample in the mobile phase itself.[5] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[14]

2. Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, especially if operated outside their recommended pH range.[16][17]

  • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase).[7] If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[7]

3. Sub-optimal Flow Rate or Temperature:

  • Flow Rate: Each column has an optimal flow rate. A rate that is too low can lead to peak broadening due to diffusion.[18]

  • Temperature: Temperature affects mobile phase viscosity and reaction kinetics. Inconsistent temperature can lead to peak shape variations.[16] Increasing the temperature can sometimes improve peak shape by enhancing mass transfer.

4. Extra-Column Volume: As mentioned earlier, long or wide tubing, or poorly made connections, contribute to extra-column band broadening.[5]

  • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum, especially between the column and the detector.[8]

Fig 2. Troubleshooting Workflow for Peak Shape Issues Start Peak Tailing or Broadening Observed Q_Overload Is the peak shape concentration-dependent? Start->Q_Overload A_Overload Dilute sample or reduce injection volume. Q_Overload->A_Overload Yes Q_Physical Does a neutral compound (e.g., Toluene) also tail? Q_Overload->Q_Physical No A_Overload->Q_Physical A_Physical System Issue: - Check for column void - Inspect frits/tubing - Minimize extra-column volume Q_Physical->A_Physical Yes Q_Chemical Chemical/Method Issue Q_Physical->Q_Chemical No End Symmetrical Peak Achieved A_Physical->End A_pH Adjust mobile phase pH to 2.5 - 3.5 Q_Chemical->A_pH A_Solvent Ensure sample solvent is weaker than or matches mobile phase Q_Chemical->A_Solvent A_Column Consider a modern, high-purity, end-capped column or a polar-embedded column Q_Chemical->A_Column A_pH->End A_Solvent->End A_Column->End

Caption: A logical workflow for diagnosing and resolving peak shape problems.

Q5: What type of HPLC column is recommended for analyzing organic acids like this compound?

The choice of column is crucial for minimizing peak tailing.

  • High-Purity, End-capped Silica Columns: Modern C18 columns are made with high-purity silica and are "end-capped." End-capping is a process that chemically treats most of the residual silanol groups, making them much less interactive with polar and ionizable analytes.[1][3] This is an excellent first choice.

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain. This design provides an alternative interaction site that can shield analytes from residual silanols, often resulting in improved peak shapes for acidic and basic compounds.[8][19]

  • Specialty Organic Acid Columns: Several manufacturers offer columns specifically designed for the analysis of organic acids.[19][20][21] These columns are optimized to work well with highly aqueous mobile phases at low pH, conditions typically required for retaining and separating small, polar organic acids.[20]

References

storage and handling conditions to prevent degradation of (E)-2-Decenoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-2-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: For long-term stability, it is recommended to store pure this compound at -20°C.[1][2] Under these conditions, it can remain stable for several years.[2] For shorter periods, storage at 4°C is acceptable for up to two years.[1] If the compound is dissolved in a solvent, it is best to store it at -80°C for up to six months or at -20°C for one month to minimize degradation.[1]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is sensitive to light. Exposure to direct sunlight should be avoided to prevent photo-oxidation.[1] It is advisable to store it in a light-protected container, such as an amber vial.

Q3: What is the recommended atmosphere for storing this compound?

A3: To minimize the risk of oxidation due to its unsaturated nature, storing this compound under an inert atmosphere, such as nitrogen or argon, is recommended. This is particularly important for long-term storage.

Q4: What are the signs of degradation of this compound?

A4: Degradation of this compound, primarily through oxidation, can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones. These degradation products may result in a change in the physical appearance of the compound (e.g., color change, precipitation) or the appearance of additional peaks in analytical chromatograms (e.g., HPLC, GC).

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2][3] It is poorly soluble in water.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC/GC analysis Degradation of the compound due to improper storage or handling.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Prepare fresh solutions for analysis. 3. Perform a stability study to identify degradation products.
Inconsistent experimental results Partial degradation of this compound leading to lower effective concentration.1. Use a fresh, properly stored sample. 2. Quantify the concentration of your stock solution before each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation in stock solution Poor solubility or degradation product formation.1. Ensure the solvent is appropriate and the concentration is not above its solubility limit. 2. Gentle warming or sonication may help in redissolving the compound if it has precipitated out of a cooled solution.[4] 3. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared.
Discoloration of the compound Oxidation or contamination.1. Discard the discolored sample. 2. Ensure the storage container is properly sealed and stored under an inert atmosphere if possible.

Data Presentation: Storage and Stability

The following table summarizes the recommended storage conditions and expected stability of this compound.

Form Storage Temperature Atmosphere Light Condition Expected Stability Reference
Pure (Neat Oil)-20°CInert (e.g., Argon, Nitrogen)Dark (Amber Vial)≥ 4 years[2]
Pure (Neat Oil)4°CInert (e.g., Argon, Nitrogen)Dark (Amber Vial)Up to 2 years[1]
In Solvent (e.g., DMSO, Ethanol)-80°CSealed VialDark (Amber Vial)Up to 6 months[1]
In Solvent (e.g., DMSO, Ethanol)-20°CSealed VialDark (Amber Vial)Up to 1 month[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade water
  • Phosphoric acid
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • From the stock solution, prepare working standards at different concentrations (e.g., 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

3. Sample Preparation for Stress Testing:

  • Thermal Stress: Incubate a known concentration of this compound solution at elevated temperatures (e.g., 40°C, 60°C) for specific time intervals (e.g., 24, 48, 72 hours).
  • Photolytic Stress: Expose a solution of this compound to UV light (e.g., 254 nm) for defined periods.
  • Oxidative Stress: Treat a solution of this compound with a mild oxidizing agent (e.g., 3% hydrogen peroxide) for a set duration.
  • Acid/Base Hydrolysis: Adjust the pH of the this compound solution using dilute HCl or NaOH and incubate at room temperature or elevated temperature for specific time points.

4. HPLC Analysis:

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid), for example, in a 70:30 (v/v) ratio. The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

5. Data Analysis:

  • Inject the stressed samples and compare the chromatograms with that of a non-stressed standard solution.
  • Quantify the remaining this compound and any major degradation products by comparing peak areas to a calibration curve generated from the working standards.
  • Calculate the percentage of degradation for each stress condition.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound is lipid peroxidation, which is a free-radical chain reaction.

DegradationPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Unsaturated_Fatty_Acid This compound (RH) Fatty_Acid_Radical Fatty Acid Radical (R.) Unsaturated_Fatty_Acid->Fatty_Acid_Radical Initiator Initiator (e.g., UV light, heat, metal ions) Initiator->Unsaturated_Fatty_Acid abstracts H Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO.) Fatty_Acid_Radical->Peroxy_Radical reacts with Another_UFA Another this compound (RH) Peroxy_Radical->Another_UFA abstracts H from Lipid_Hydroperoxide Lipid Hydroperoxide (ROOH) Peroxy_Radical->Lipid_Hydroperoxide New_Fatty_Acid_Radical New Fatty Acid Radical (R.) Another_UFA->New_Fatty_Acid_Radical Secondary_Products Secondary Products (Aldehydes, Ketones) Lipid_Hydroperoxide->Secondary_Products decomposes to cluster_propagation cluster_propagation Radical_1 Radical Non_Radical_Product Non-Radical Product Radical_1->Non_Radical_Product Radical_2 Radical Radical_2->Non_Radical_Product

Caption: Oxidative degradation pathway of this compound.

Experimental Workflow

A typical workflow for assessing the stability of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of this compound Prepare_Standards Prepare Working Standards Prepare_Stock->Prepare_Standards Thermal Thermal Stress Prepare_Stock->Thermal Photolytic Photolytic Stress Prepare_Stock->Photolytic Oxidative Oxidative Stress Prepare_Stock->Oxidative pH_Stress pH Stress (Acid/Base) Prepare_Stock->pH_Stress HPLC_Analysis HPLC Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Oxidative->HPLC_Analysis pH_Stress->HPLC_Analysis Quantify Quantify Degradation HPLC_Analysis->Quantify Report Report Quantify->Report Generate Report

Caption: Workflow for stability testing of this compound.

References

selecting appropriate control groups for (E)-2-Decenoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2-Decenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in mammalian cells?

A1: this compound is known to act as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPARα by ligands like this compound leads to the transcription of target genes involved in fatty acid oxidation.[1]

Q2: What are the common applications of this compound in research?

A2: In addition to its role as a PPARα agonist in metabolic research, this compound and its isomers are studied in the context of bacterial biofilm formation and dispersion.[3][4] Specifically, the cis-isomer, (Z)-2-Decenoic acid, is a signaling molecule produced by Pseudomonas aeruginosa that can induce biofilm dispersion.[4]

Q3: What is a suitable vehicle for dissolving this compound for in vitro experiments?

A3: For in vitro experiments, this compound can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.[5] It is crucial to use a vehicle control in your experiments with the same final concentration of the solvent used to dissolve the fatty acid.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo administration, this compound can be prepared in a vehicle mixture. A common formulation involves dissolving the compound in a solution containing DMSO, PEG300, Tween-80, and saline. Another option is to use corn oil as a vehicle. As with in vitro studies, a vehicle-only control group is essential.

Q5: What are typical concentrations of this compound to use in cell culture?

A5: The optimal concentration of this compound will depend on the cell type and the specific assay. For its effects on bacterial biofilms, the related molecule (Z)-2-decenoic acid has been shown to be effective in the nanomolar range.[4] For PPARα activation in mammalian cells, a dose-response experiment is recommended to determine the effective concentration range for your specific cell line and endpoint.

Troubleshooting Guides

Issue 1: High background or off-target effects observed in my cell-based assay.

Possible Cause: The observed effects may not be specific to the intended target of this compound.

Troubleshooting Steps:

  • Vehicle Control: Ensure you have a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. The final concentration of DMSO in cell culture should generally be kept at or below 0.5%, as higher concentrations can be cytotoxic to some cell lines.[6][7][8][9] A dose-response curve for the vehicle on your specific cell line is recommended to determine the maximum tolerated concentration.[9]

  • PPARα Specificity Control: To confirm that the effects are mediated by PPARα, include a control group where cells are co-treated with this compound and a specific PPARα antagonist, such as GW6471.[10] If the effects of this compound are blocked by the antagonist, it provides strong evidence for PPARα-dependent activity.

  • Negative Control Compound: Consider using a structurally similar but biologically inactive fatty acid as a negative control. While a perfect inactive analog of this compound is not commercially available, other isomers of decenoic acid, such as 3-decenoic acid or 9-decenoic acid, could be tested for their activity in your system.[11][12][13][14] Any effects observed with these analogs might indicate non-specific effects related to the fatty acid structure.

Issue 2: Poor solubility or precipitation of this compound in culture medium.

Possible Cause: Fatty acids have limited solubility in aqueous solutions.

Troubleshooting Steps:

  • Use of a Carrier Protein: For in vitro experiments, it is highly recommended to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA).[15] This mimics the physiological transport of fatty acids and improves their solubility and delivery to cells. A common starting point is a 5:1 molar ratio of fatty acid to BSA.[16]

  • BSA Control: When using BSA to deliver this compound, it is critical to include a control group treated with BSA alone at the same concentration. This accounts for any effects the BSA itself may have on the cells.[15]

  • Proper Preparation of Fatty Acid-BSA Complexes: Ensure proper preparation of the fatty acid-BSA solution. This typically involves dissolving the fatty acid in a small amount of ethanol, then adding it to a BSA solution while stirring.[17]

Quantitative Data Tables

Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Experiments

VehicleMaximum Recommended ConcentrationNotes
DMSO≤ 0.5% (v/v)Cell line dependent; a toxicity test is recommended.[6][7][8][9]
Ethanol≤ 0.1% (v/v)Can have metabolic effects on cells.

Table 2: Properties of Selected PPARα Modulators for Control Experiments

CompoundTypeEC50 / IC50Notes
GW7647AgonistEC50: ~6 nM (human PPARα)A potent and selective PPARα agonist.[18]
WY-14643AgonistEC50: ~1.5 µMA commonly used selective PPARα agonist.[19]
FenofibrateAgonistEC50: ~30 µMA clinically used PPARα agonist.[19]
GW6471AntagonistIC50: ~0.24 µMA potent and selective PPARα antagonist.[19]

Experimental Protocols

Protocol 1: PPARα Reporter Gene Assay

This protocol outlines a general procedure for assessing the activation of PPARα by this compound using a luciferase reporter assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in the appropriate growth medium.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A transfection control plasmid (e.g., expressing β-galactosidase) should also be included for normalization.

  • Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Prepare serial dilutions of this compound and control compounds (e.g., a known PPARα agonist like GW7647, and a vehicle control). If using a PPARα antagonist (e.g., GW6471), prepare a treatment group with the antagonist alone and another with the antagonist plus this compound.

    • Add the treatment solutions to the cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay kit.

    • Measure the activity of the transfection control (e.g., β-galactosidase assay).

  • Data Analysis:

    • Normalize the luciferase activity to the transfection control activity for each well.

    • Plot the normalized luciferase activity against the concentration of the compounds to generate dose-response curves.

Protocol 2: Bacterial Biofilm Inhibition Assay

This protocol provides a method to assess the ability of this compound to inhibit the formation of bacterial biofilms.[20][21][22]

  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) overnight in a suitable broth medium.

    • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Treatment and Biofilm Formation:

    • In a 96-well microtiter plate, add the diluted bacterial culture to each well.

    • Add serial dilutions of this compound to the experimental wells. Include a vehicle control and a media-only (negative) control.

    • Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently remove the planktonic bacteria by washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).

    • Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Data Analysis:

    • Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader.

    • Compare the absorbance of the treated wells to the vehicle control to determine the percentage of biofilm inhibition.

Mandatory Visualizations

Experimental_Workflow_for_PPARa_Activation cluster_Preparation Preparation cluster_Cell_Culture Cell Culture cluster_Analysis Analysis A Prepare this compound Stock (in DMSO) F Treat Cells with Compounds A->F B Prepare Vehicle Control (DMSO) B->F C Prepare Positive Control (e.g., GW7647) C->F D Prepare Specificity Control (e.g., GW6471) D->F E Seed Cells E->F G Measure Endpoint (e.g., Gene Expression, Reporter Assay) F->G H Data Analysis G->H

Caption: Workflow for assessing PPARα activation.

Signaling_Pathway_of_PPARa_Activation cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2DA This compound PPARa_RXR_inactive PPARα-RXR (inactive) E2DA->PPARa_RXR_inactive Binds and Activates PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Initiates

Caption: PPARα signaling pathway activation.

Control_Group_Selection_Logic Start Start Experiment Design Q1 Is the solvent for this compound also present in the untreated control? Start->Q1 A1_Yes Proceed Q1->A1_Yes Yes A1_No Add Vehicle Control (Solvent Only) Q1->A1_No No Q2 Is the effect specific to PPARα activation? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed Q2->A2_Yes Yes A2_No Add PPARα Antagonist Control (e.g., GW6471) Q2->A2_No No Q3 Are the effects due to general fatty acid properties? A2_Yes->Q3 A2_No->Q3 A3_Yes Proceed Q3->A3_Yes Yes A3_No Add Negative Control (Structurally Similar Inactive Analog) Q3->A3_No No End Robust Experimental Design A3_Yes->End A3_No->End

Caption: Logic for selecting appropriate control groups.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (E)-2-Decenoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decenoic acids, a family of medium-chain fatty acids, are attracting considerable interest in the scientific community for their diverse and potent biological activities. These molecules, originating from natural sources like royal jelly and bacterial signaling systems, offer promising avenues for the development of novel therapeutic agents. This guide provides an objective comparison of the bioactivity of (E)-2-Decenoic acid and its key isomers, supported by experimental data, to inform research and drug development efforts. The focus is on their antimicrobial, anti-biofilm, and quorum sensing modulatory effects.

Comparative Analysis of Bioactivity

The biological efficacy of decenoic acid isomers varies significantly based on the geometry and position of the double bond within the ten-carbon chain. The most extensively studied isomers include the geometric isomer (Z)-2-decenoic acid and positional isomers such as 3-decenoic acid and 9-decenoic acid. Their activities are often quantified by their Minimum Inhibitory Concentration (MIC) and their ability to disrupt microbial biofilms.

Antibacterial and Antifungal Activity

The direct antimicrobial properties of decenoic acid isomers have been evaluated against a range of pathogenic bacteria and fungi. The MIC, the lowest concentration of a substance that prevents visible microbial growth, is a standard measure of this activity.

IsomerMicroorganismTypeMIC (µg/mL)MIC (µM)Reference
This compound Data not readily available
(Z)-2-Decenoic Acid Staphylococcus aureusGram-positive Bacteria~500 (growth inhibition)~2937[1]
Pseudomonas aeruginosaGram-negative BacteriaNo growth inhibition-[1]
10-Hydroxy-2-decenoic Acid (10-HDA) Staphylococcus aureusGram-positive Bacteria-23–44[1]
Streptococcus alactolyticusGram-positive Bacteria-23–44[1]
Staphylococcus intermedius BGram-positive Bacteria-23–44[1]
Staphylococcus xylosusGram-positive Bacteria-23–44[1]
Escherichia coliGram-negative Bacteria-40–43[1]
Pseudomonas aeruginosaGram-negative BacteriaNo activity-[1]
3-Decenoic Acid Data not readily available
9-Decenoic Acid Data not readily available

Note: Data for this compound, 3-decenoic acid, and 9-decenoic acid is limited in directly comparable MIC studies.

Biofilm Inhibition and Dispersion

A key area of interest is the ability of these fatty acids to interfere with microbial biofilms—structured communities of microorganisms that are notoriously resistant to conventional antibiotics.

IsomerActivityEffective ConcentrationTarget OrganismsReference
(Z)-2-Decenoic Acid (cis-DA) Biofilm dispersion and inhibition2.5 nM - 10 nMGram-positive & Gram-negative bacteria, Candida albicans[2][3][4]
This compound (trans-DA) Anti-biofilm activityData not specifiedStreptococcus mutans[1]
10-Hydroxy-2-decenoic Acid (10-HDA) Downregulation of biofilm-essential genesData not specifiedGeneral antibacterial[1]

Signaling Pathways and Mechanisms of Action

The bioactivity of decenoic acid isomers stems from their ability to modulate key microbial signaling pathways, particularly those involved in virulence and community behavior.

(Z)-2-Decenoic Acid: A Diffusible Signal Factor

(Z)-2-decenoic acid, also known as cis-2-decenoic acid (cis-DA), is a well-characterized bacterial signaling molecule, specifically a diffusible signal factor (DSF), first identified in Pseudomonas aeruginosa.[1] It plays a crucial role in cell-to-cell communication, inducing the dispersal of established biofilms and inhibiting their formation at very low nanomolar concentrations.[2][3][4] This cross-kingdom signaling molecule is effective against a wide array of Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans.[4] The proposed mechanism involves triggering a shift from a sessile (biofilm) to a planktonic (free-swimming) lifestyle. Furthermore, cis-DA can revert dormant "persister" cells—which are highly tolerant to antibiotics—to a metabolically active state, thereby restoring their susceptibility to conventional antimicrobial agents.

dsf_pathway DSF Signaling Pathway in P. aeruginosa cis_da (Z)-2-Decenoic Acid (DSF) receptor Sensor Kinase (e.g., PA1396) cis_da->receptor Binds phospho Phosphorylation Cascade receptor->phospho Activates response_reg Response Regulator phospho->response_reg gene_exp Altered Gene Expression response_reg->gene_exp Regulates phenotype Phenotypic Change: Biofilm Dispersal gene_exp->phenotype Leads to mic_workflow MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation 3. Inoculate wells with Microbial Suspension inoculum_prep->inoculation dilution_prep 2. Prepare Serial Dilutions of Decenoic Acid Isomers in 96-well plate dilution_prep->inoculation incubation 4. Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation read_results 5. Visually Inspect for Turbidity (Growth) incubation->read_results determine_mic 6. Identify MIC: Lowest concentration with no visible growth read_results->determine_mic

References

Unveiling the Estrogenic Potential of (E)-2-Decenoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid, a fatty acid naturally occurring in royal jelly, has demonstrated notable estrogenic activity, positioning it as a compound of interest for researchers in endocrinology and drug development. This guide provides a comprehensive validation of its estrogenic properties, offering a comparative analysis against established estrogenic compounds and detailing the experimental frameworks used for its evaluation.

This document is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in accessible tables, outlining detailed experimental protocols, and illustrating key biological and experimental pathways through diagrams for enhanced clarity.

Comparative Analysis of Estrogenic Activity

The estrogenic activity of this compound has been primarily attributed to its interaction with the estrogen receptor beta (ERβ). Its performance in key in vitro assays is summarized below, alongside comparative data for well-characterized estrogenic agents.

Estrogen Receptor Binding Affinity

The ability of a compound to bind to estrogen receptors is a primary indicator of its potential estrogenic or antiestrogenic activity. The following table compares the ERβ binding affinity of this compound with other compounds isolated from royal jelly and the potent synthetic estrogen, diethylstilbestrol. Binding affinity is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound required to displace 50% of a radiolabeled ligand from the receptor.

CompoundERβ Binding IC50Source
This compound 17 µM [1]
Diethylstilbestrol21 nM[1]
10-hydroxy-trans-2-decenoic acid90 µM[1]
10-hydroxydecanoic acid140 µM[1]
24-methylenecholesterol6.0 µM[1]

Lower IC50 values indicate higher binding affinity.

Estrogen-Responsive Element (ERE) Reporter Gene Activation

Activation of estrogen receptors by a ligand initiates a signaling cascade that results in the transcription of estrogen-responsive genes. This can be quantified using a reporter gene assay, where the expression of a reporter gene (e.g., luciferase) is driven by an estrogen-responsive element (ERE).

MCF-7 Cell Proliferation

Estrogens are known to promote the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7. This cellular response is a hallmark of estrogenic activity.

This compound has been demonstrated to enhance the proliferation of MCF-7 cells.[1] This proliferative effect was effectively blocked by the co-treatment with tamoxifen, a known estrogen receptor antagonist, confirming that the observed cell growth is mediated through the estrogen receptor.[1] Although a precise EC50 for this proliferative effect is not available, the concentration-dependent increase in cell proliferation provides qualitative validation of its estrogenic action.[1]

Experimental Protocols

The validation of this compound's estrogenic activity relies on a series of well-established in vitro assays. The methodologies for these key experiments are detailed below.

Estrogen Receptor Competitive Binding Assay

This assay evaluates the ability of a test compound to compete with a radiolabeled estrogen, typically 17β-[3H]estradiol, for binding to purified estrogen receptors (ERα or ERβ).

  • Preparation of Reagents: Purified recombinant human ERβ is used. The radioligand, 17β-[3H]estradiol, is prepared at a fixed concentration. A series of dilutions of the test compound, this compound, and a known competitor, diethylstilbestrol, are prepared.

  • Incubation: The estrogen receptor, radioligand, and varying concentrations of the test compound or competitor are incubated together in a suitable buffer. This allows for competitive binding to the receptor.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by adsorbing the receptor-ligand complexes onto hydroxyapatite.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound. The IC50 value is then determined from this dose-response curve.

Estrogen-Responsive Element (ERE) Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

  • Cell Culture and Transfection: Human breast cancer cells (MCF-7), which endogenously express estrogen receptors, are cultured in a suitable medium. The cells are then transiently transfected with a plasmid vector containing a luciferase reporter gene under the control of an estrogen-responsive element (pERE-Luc). A control plasmid, such as pRL-TK, which expresses Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The Renilla luciferase activity is also measured for normalization.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are typically expressed as fold induction over the vehicle control.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent MCF-7 cell line.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove any endogenous steroids.

  • Compound Treatment: After allowing the cells to attach, the medium is replaced with a medium containing various concentrations of this compound, a positive control (17β-estradiol), and a negative control (vehicle). To confirm the mechanism of action, a set of wells is co-treated with the test compound and an estrogen receptor antagonist like tamoxifen.

  • Incubation: The cells are incubated for a period of 3 to 4 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell viability and proliferation are quantified using a colorimetric assay, such as the MTT assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert the yellow tetrazolium salt into purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured with a spectrophotometer.

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to determine the effect of the compound on cell proliferation. The results are often expressed as a percentage of the control.

Visualizing the Pathways

To better understand the molecular mechanisms and experimental procedures, the following diagrams have been generated.

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound (Ligand) ERb Estrogen Receptor β (ERβ) E2->ERb Binds ERb_dimer ERβ Dimerization ERb->ERb_dimer Translocates & Dimerizes HSP Heat Shock Proteins HSP->ERb Dissociates ERE Estrogen Response Element (ERE) ERb_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response Leads to

Caption: Estrogen signaling pathway of this compound.

ExperimentalWorkflow_BindingAssay start Start: ERβ Competitive Binding Assay reagents Prepare Reagents: - Purified ERβ - 17β-[3H]estradiol (Radioligand) - this compound (Test Compound) start->reagents incubation Incubate ERβ, Radioligand, and Test Compound Together reagents->incubation separation Separate Bound and Free Ligand (e.g., using Hydroxyapatite) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Liquid Scintillation Counting) separation->quantification analysis Data Analysis: Plot % Inhibition vs. Concentration quantification->analysis end Determine IC50 Value analysis->end

Caption: Workflow for the ERβ competitive binding assay.

ExperimentalWorkflow_ReporterAssay start Start: ERE Reporter Gene Assay transfection Transfect MCF-7 Cells with pERE-Luc and Control Plasmids start->transfection treatment Treat Cells with this compound or Controls for 24h transfection->treatment lysis Lyse Cells treatment->lysis luciferase_assay Measure Firefly and Renilla Luciferase Activity lysis->luciferase_assay analysis Data Analysis: Normalize and Calculate Fold Induction luciferase_assay->analysis end Assess Transcriptional Activation analysis->end

Caption: Workflow for the ERE luciferase reporter gene assay.

ExperimentalWorkflow_ProliferationAssay start Start: MCF-7 Cell Proliferation Assay seeding Seed MCF-7 Cells in 96-well Plates in Steroid-free Medium start->seeding treatment Treat Cells with this compound, Controls, and Antagonist (Tamoxifen) seeding->treatment incubation Incubate for 3-4 Days treatment->incubation mtt_assay Perform MTT Assay to Quantify Cell Viability incubation->mtt_assay analysis Data Analysis: Measure Absorbance and Compare to Controls mtt_assay->analysis end Determine Effect on Cell Proliferation analysis->end

Caption: Workflow for the MCF-7 cell proliferation assay.

References

A Comparative Analysis of (E)-2-Decenoic Acid and Other Bioactive Fatty Acids in Royal Jelly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of (E)-2-Decenoic acid (10-hydroxy-2-decenoic acid, 10-HDA), a unique and abundant fatty acid in royal jelly, with other significant fatty acids found in this natural product. The comparative analysis is based on experimental data from peer-reviewed studies and is intended to inform research and development in pharmaceuticals and nutraceuticals.

Introduction to Royal Jelly Fatty Acids

Royal jelly, a secretion from the glands of worker honeybees, is a complex mixture of proteins, sugars, lipids, vitamins, and minerals. The lipid fraction, which constitutes 3-8% of royal jelly, is rich in a variety of fatty acids, many of which are unique to this substance and possess significant bioactive properties.[1] Among these, this compound (10-HDA) is the most prominent and widely studied. Other notable fatty acids with demonstrated biological effects include 10-hydroxydecanoic acid (10-HDAA), sebacic acid (SEA), and 3,10-dihydroxy-decanoic acid (3,10-DDA). This guide focuses on a comparative evaluation of their anti-inflammatory, antimicrobial, anticancer, and immunomodulatory activities.

Comparative Biological Activities

The following sections and tables summarize the comparative efficacy of these fatty acids across different biological assays.

Anti-inflammatory Activity

The anti-inflammatory properties of royal jelly fatty acids have been evaluated in various in vitro models, most commonly using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) as a model for inflammation. The production of inflammatory mediators such as nitric oxide (NO) and various cytokines is measured to assess the anti-inflammatory potential.

Table 1: Comparative Anti-inflammatory Effects of Royal Jelly Fatty Acids on LPS-stimulated RAW 264.7 Macrophages

Fatty AcidConcentrationInhibition of NO Production (%)Inhibition of IL-6 Production (%)Inhibition of TNF-α Production (%)Reference
This compound (10-HDA) 0.5 mMSignificant InhibitionSignificant InhibitionNo Significant Inhibition[2]
1.0 mMStrong InhibitionStrong InhibitionNo Significant Inhibition[2]
2.0 mMVery Strong InhibitionVery Strong InhibitionNo Significant Inhibition[2]
10-Hydroxydecanoic acid (10-HDAA) 0.5 mMSignificant InhibitionSlight InhibitionNo Significant Inhibition[2]
1.0 mMStrong InhibitionSlight InhibitionNo Significant Inhibition[2]
2.0 mMVery Strong InhibitionSlight InhibitionNo Significant Inhibition[2]
Sebacic acid (SEA) 0.5 mMModerate InhibitionSignificant InhibitionSignificant Inhibition[2]
1.0 mMModerate InhibitionStrong InhibitionStrong Inhibition[2]
2.5 mMStrong InhibitionVery Strong InhibitionVery Strong Inhibition[2]

Note: The terms "Slight," "Moderate," "Significant," "Strong," and "Very Strong" are qualitative descriptors based on the graphical data presented in the cited literature. For precise quantitative data, please refer to the original publication.

Antimicrobial Activity

The fatty acids in royal jelly exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Royal Jelly Fatty Acids

Fatty AcidStaphylococcus aureus (μM)Escherichia coli (μM)Reference
This compound (10-HDA) 23-4440-78[3]

Note: Comprehensive comparative MIC data for other royal jelly fatty acids against the same strains in a single study is limited. The provided data for 10-HDA serves as a benchmark.

Anticancer Activity

The cytotoxic effects of royal jelly fatty acids against cancer cell lines are evaluated by determining the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Table 3: Comparative Anticancer Activity (CC50) of Royal Jelly Fatty Acids

Fatty Acid/ProductCell LineCC50/IC50 (µg/mL)Reference
This compound (10-HDA) HepG2 (Human Hepatoma)59.6[4]
Royal Jelly (RJ)HepG2 (Human Hepatoma)1130[4]
Royal Jelly (RJ)A549 (Human Lung Cancer)9260[5]
Royal Jelly (RJ)HT-29 (Human Colon Cancer)1781[6]

Note: Direct comparative CC50/IC50 values for other individual royal jelly fatty acids on the HepG2 cell line were not available in the reviewed literature.

Immunomodulatory Activity

Royal jelly fatty acids can modulate the function of immune cells, such as dendritic cells (DCs), which play a crucial role in initiating adaptive immune responses.

Table 4: Comparative Immunomodulatory Effects of Royal Jelly Fatty Acids on Dendritic Cells

Fatty AcidConcentration (µg/mL)Effect on Dendritic CellsReference
This compound (10-HDA) 10Down-regulation of CD86, decreased IL-12 production, up-regulated IL-10 production[7]
200Down-regulation of MHC class II and CD86, decreased IL-12 production[7]
3,10-Dihydroxy-decanoic acid (3,10-DDA) 10Down-regulation of CD86, decreased IL-12 production, up-regulated IL-10 production[7]
100Up-regulation of CD86, augmented allogeneic T cell proliferation[7]
200Down-regulation of MHC class II and CD86, decreased IL-12 production[7]

Experimental Protocols

Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test fatty acids. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis: To investigate the underlying signaling pathways, cell lysates are prepared, and the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, ERK, JNK, p38) are analyzed by Western blotting.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Strains: Standard strains of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test fatty acids are serially diluted in a 96-well microtiter plate with appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test fatty acids for a specified period (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

The biological activities of royal jelly fatty acids are mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and immune response.

Anti-inflammatory Signaling Pathways

This compound, 10-HDAA, and sebacic acid exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] Sebacic acid has also been shown to inhibit the IRF3/IFN-β/STAT axis.[8]

G cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_IRF3 IRF3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK IRF3 IRF3 TLR4->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NO p38->Cytokines promotes expression JNK->Cytokines promotes expression ERK->Cytokines promotes expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Cytokines promotes transcription IFNb IFN-β IRF3->IFNb induces STAT STAT1/3 IFNb->STAT activates STAT->Cytokines promotes expression HDA This compound HDA->JNK inhibits HDAA 10-HDAA HDAA->NFkB inhibits activation SEA Sebacic Acid SEA->p38 inhibits SEA->JNK inhibits SEA->NFkB inhibits activation SEA->IRF3 inhibits

Caption: Anti-inflammatory signaling pathways modulated by royal jelly fatty acids.

Experimental Workflow for Anti-inflammatory Assay

The following diagram illustrates the typical workflow for assessing the anti-inflammatory properties of royal jelly fatty acids.

G start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in 24-well plates culture->seed treat Pre-treat with Fatty Acids seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (Signaling Proteins) collect->western end End griess->end elisa->end western->end

Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound and other fatty acids present in royal jelly demonstrate a wide range of potent biological activities. While 10-HDA is a strong inhibitor of nitric oxide and IL-6 production, sebacic acid uniquely demonstrates significant inhibition of TNF-α. The antimicrobial and anticancer activities of 10-HDA are well-documented, though more comparative studies with other royal jelly fatty acids are needed to fully elucidate their relative potencies. The immunomodulatory effects of these fatty acids, particularly on dendritic cells, highlight their potential for therapeutic applications in immune-related disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development in this promising field.

References

(E)-2-Decenoic Acid vs. Traditional Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antimicrobial and synergistic properties of decenoic acid isomers in comparison to conventional antibiotics, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction

In the face of rising antimicrobial resistance, the exploration of novel antibacterial agents is a critical priority in drug development. Medium-chain fatty acids have emerged as a promising class of molecules with potent antimicrobial and immunomodulatory activities. Among these, (E)-2-Decenoic acid and its isomers have garnered significant attention for their ability to inhibit bacterial growth, disrupt biofilms, and potentiate the effects of traditional antibiotics. This guide provides a comprehensive comparison of the efficacy of this compound and its well-studied isomer, cis-2-decenoic acid, against traditional antibiotics, supported by quantitative data and detailed experimental protocols.

A Note on Isomers: It is important to note that the majority of published research has focused on cis-2-decenoic acid (also referred to as C2DA), the (Z)-isomer. Data for this compound, the trans-isomer, is less prevalent in the literature. This guide will primarily present the extensive data available for cis-2-decenoic acid and will specify when data for the trans-isomer is available.

Comparative Efficacy: Quantitative Data

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. The following tables summarize the available data for cis-2-decenoic acid and its synergistic activity with traditional antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) of cis-2-Decenoic Acid

MicroorganismGram Staincis-2-Decenoic Acid MIC (µg/mL)Notes
Staphylococcus aureusGram-Positive~500 (growth inhibition)[1][2][3][4]Higher concentrations show growth inhibitory effects.[3]
Pseudomonas aeruginosaGram-NegativeNo growth inhibition at tested concentrations[1]Primarily acts as a biofilm dispersal agent against this organism.

Table 2: Synergistic Activity of cis-2-Decenoic Acid with Traditional Antibiotics

The combination of cis-2-decenoic acid with conventional antibiotics has been shown to have additive or synergistic effects, often reducing the concentration of the antibiotic required to inhibit or eradicate biofilms. The Fractional Inhibitory Concentration Index (FICI) is used to quantify this interaction, where a value of ≤ 0.5 indicates synergy, > 0.5 to 1 indicates an additive effect, and > 1 to 4 suggests indifference.

Bacterial StrainAntibioticMinimum Biofilm Inhibitory Concentration (MBIC) of Antibiotic Alone (µg/mL)MBIC of Antibiotic with cis-2-Decenoic Acid (µg/mL)FICI ValueInterpretation
S. aureusTetracycline10005001Additive[5]
S. aureusAmikacin200010001Additive[5]
S. aureusCeftazidime200010001Additive[5]
S. aureusLinezolid---Biofilm inhibition at concentrations 2 to 16 times lower than either agent alone.[3]
P. aeruginosaTetracycline10005001Additive[5]
P. aeruginosaCiprofloxacin31.2515.6251Additive[5]
P. aeruginosaTobramycin---Enhanced killing efficacy by >1.5 Log.[4]

Mechanism of Action: Biofilm Dispersal and Reverting Persister Cells

Cis-2-decenoic acid is a bacterial signaling molecule, often referred to as a diffusible signal factor (DSF), that plays a crucial role in cell-to-cell communication.[1][6] Its primary mechanism of action against biofilms is not direct bactericidal activity but rather the induction of biofilm dispersal.[6][7] This process involves the transition of sessile, biofilm-embedded bacteria into a motile, planktonic state, rendering them more susceptible to conventional antibiotics.

Furthermore, cis-2-decenoic acid has been shown to revert dormant, antibiotic-tolerant "persister" cells to a metabolically active state.[8][9] This awakening of persister cells makes them vulnerable to the action of traditional antibiotics that target active cellular processes.[8][9] Some studies also suggest that at higher concentrations, cis-2-decenoic acid can disrupt the bacterial cell membrane.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.[1][10]

  • Preparation of Stock Solution: A stock solution of the test compound (e.g., cis-2-decenoic acid) is prepared in a suitable solvent, such as ethanol, and sterilized by filtration.

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate includes a positive control (bacteria and broth) and a negative control (broth only). The plate is incubated at 37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the wells of the MIC assay that show no visible growth.[10]

  • Subculturing: An aliquot (e.g., 10 µL) from each well showing no turbidity in the MIC plate is spread onto an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction of the initial inoculum, which is typically observed as no colony growth on the agar plate.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Efficacy Comparison

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_synergy Synergy Testing (FICI) prep_compound Prepare this compound & Antibiotic Stocks serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution checkerboard Checkerboard Dilution of Both Compounds prep_compound->checkerboard prep_inoculum Prepare Standardized Bacterial Inoculum inoculation_mic Inoculate with Bacteria prep_inoculum->inoculation_mic inoculation_syn Inoculate with Bacteria prep_inoculum->inoculation_syn serial_dilution->inoculation_mic incubation_mic Incubate 16-24h inoculation_mic->incubation_mic read_mic Read MIC Results incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubation_mbc Incubate Agar Plates 18-24h subculture->incubation_mbc read_mbc Read MBC Results incubation_mbc->read_mbc checkerboard->inoculation_syn incubation_syn Incubate 16-24h inoculation_syn->incubation_syn read_fici Calculate FICI incubation_syn->read_fici

Caption: Workflow for comparing antimicrobial efficacy.

Proposed Signaling Pathway of cis-2-Decenoic Acid in P. aeruginosa

signaling_pathway cluster_synthesis Synthesis & Perception cluster_response Cellular Response gene_cluster Gene Cluster (PA4978-PA4983) c2da cis-2-Decenoic Acid (DSF) gene_cluster->c2da Synthesis virulence Virulence Factor Expression c2da->virulence Regulates motility Enhanced Motility c2da->motility Regulates metabolism Metabolic Activity c2da->metabolism Regulates biofilm_dispersion Biofilm Dispersion motility->biofilm_dispersion

Caption: Proposed signaling pathway in P. aeruginosa.

References

A Comparative Guide to the In Vitro and In Vivo Effects of (E)-2-Decenoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological effects of (E)-2-Decenoic acid and its structurally related compounds, drawing on available in vitro and in vivo experimental data. The focus is on two key therapeutic areas where these molecules have shown promise: neuroprotection and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental findings and methodologies.

Introduction

This compound is a medium-chain fatty acid that has garnered scientific interest for its diverse biological activities. Research has often extended to its derivatives, such as 10-hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly, and trans-2-decenoic acid ethyl ester (DAEE). These studies provide valuable insights into the potential therapeutic applications of this class of molecules. This guide synthesizes the findings from both laboratory-based cell culture experiments (in vitro) and animal studies (in vivo) to build a correlative understanding of their effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from studies on the neuroprotective and anti-cancer effects of this compound derivatives.

Table 1: Comparison of Neuroprotective Effects

ParameterIn Vitro (DAEE)In Vivo (DAEE)Reference
Model System Cultured mouse cortical neuronsMouse model of permanent middle cerebral artery occlusion (PMCAO)[1]
Key Effect Activation of ERK1/2Functional recovery from neurological deficits[1]
Dosage/Concentration Not specified100 µg/kg body weight (intraperitoneal injection)[1]
Key Finding Elicits neurotrophin-like intracellular signalsSignificantly restored motor function and facilitated ERK1/2 phosphorylation in the brain[1]

Table 2: Comparison of Anti-Cancer Effects (10-HDA)

ParameterIn VitroIn VivoReference
Model System Human hepatoma (HepG2) cells, Human lung cancer cell lines (A549, NCI-H460, NCI-H23), Human breast cancer (MCF-7) cellsSwiss albino mice with Ehrlich solid tumors[2][3][4]
Key Effect Cytotoxicity, Apoptosis inductionTumor growth inhibition[3]
Metric CC50 / IC50Tumor Inhibition Rate[3]
Quantitative Data HepG2: CC50 = 59.6 µg/mLNormal (THLE-3): CC50 = 106.4 µg/mLA549: IC50 = 22.68 µMNCI-H460: IC50 = 44.03 µMNCI-H23: IC50 = 44.79 µMMCF-7: 65% growth inhibition at 125 µg/mL10-HDA alone: 37.2% - 80.1%10-HDA + Cyclophosphamide (B585): up to 89.7%[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Neuroprotection Studies (DAEE)

1. In Vitro Western Blot for ERK1/2 Phosphorylation

  • Cell Culture: Primary cortical neurons are cultured from mouse embryos.

  • Treatment: Neurons are treated with DAEE at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed, and protein concentration is determined.

  • Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (pERK1/2). After washing, the membrane is incubated with a secondary antibody.

  • Detection: The signal is detected using a chemiluminescence substrate.

2. In Vivo Mouse Model of Cerebral Infarction

  • Animal Model: Permanent middle cerebral artery occlusion (PMCAO) is induced in mice to create a model of cerebral infarction.

  • Drug Administration: DAEE, dissolved in a vehicle solution (e.g., 0.1% DMSO in PBS), is administered intraperitoneally at a dose of 100 µg/kg at 0.5, 24, 48, and 72 hours post-PMCAO.[1]

  • Neurological Evaluation: Motor paralysis and neurological deficits are evaluated at 48, 72, and 96 hours post-PMCAO.

  • Immunohistochemistry: Brain sections are stained with an antibody against pERK1/2 to visualize the activation of this pathway in the infarct and peri-infarct regions.

Anti-Cancer Studies (10-HDA)

1. In Vitro Cell Viability (MTT) Assay

  • Cell Culture: Human cancer cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of 10-HDA for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. Cell viability is expressed as a percentage of the control.

2. In Vitro Apoptosis (Annexin-V) Assay

  • Cell Culture and Treatment: Cancer cells are cultured and treated with 10-HDA as described above.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

3. In Vivo Ehrlich Solid Tumor Model

  • Tumor Induction: Ehrlich ascites carcinoma cells are injected subcutaneously into the right thigh of female Swiss albino mice to induce solid tumor formation.

  • Treatment Groups: Mice are divided into groups: control, 10-HDA at different doses (e.g., 2.5 and 5 mg/kg), cyclophosphamide (a standard chemotherapy drug), and a combination of 10-HDA and cyclophosphamide.[3]

  • Drug Administration: Treatments are administered for a specified duration (e.g., daily for a set number of days).

  • Tumor Evaluation: At the end of the treatment period, tumors are excised and weighed. The tumor inhibition rate is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below using Graphviz.

Signaling Pathways

G ERK1/2 Signaling Pathway in Neuroprotection DAEE DAEE (this compound ethyl ester) MEK MEK DAEE->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection (Neuronal Survival and Function) CREB->Neuroprotection Promotes

Caption: ERK1/2 signaling pathway activated by DAEE, leading to neuroprotection.

G Apoptosis Induction Pathway by 10-HDA in Cancer Cells HDA 10-HDA (10-hydroxy-2-decenoic acid) Bcl2 Bcl-2 HDA->Bcl2 Downregulates Bax Bax HDA->Bax Upregulates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway modulated by 10-HDA in cancer cells.

Experimental Workflows

G In Vitro Anti-Cancer Assessment Workflow cluster_invitro In Vitro start Seed Cancer Cells treat Treat with 10-HDA start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin-V Staining (Apoptosis Assay) treat->apoptosis gene_expr Real-Time PCR (Gene Expression) treat->gene_expr protein_expr Western Blot (Protein Expression) treat->protein_expr analyze Data Analysis viability->analyze apoptosis->analyze gene_expr->analyze protein_expr->analyze

Caption: Workflow for assessing the anti-cancer effects of 10-HDA in vitro.

G In Vivo Neuroprotection Study Workflow cluster_invivo In Vivo start Induce Cerebral Infarction (PMCAO Model in Mice) treat Administer DAEE (Intraperitoneal) start->treat neuro_eval Neurological Evaluation (Motor Function) treat->neuro_eval histology Brain Tissue Analysis (Immunohistochemistry) neuro_eval->histology biochem Western Blot (ERK1/2 Phosphorylation) neuro_eval->biochem analyze Data Analysis and Correlation histology->analyze biochem->analyze

References

Cross-Species Pheromonal Activity of (E)-2-Decenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Pheromonal Effects of (E)-2-Decenoic Acid Across Various Species, with a Focus on Social Insects.

This compound, a key component of the queen mandibular pheromone (QMP) in honey bees (Apis mellifera), plays a crucial role in regulating the social structure and reproductive hierarchy within the hive. Its influence extends from attracting worker bees and drones to suppressing the ovarian development of worker bees. This guide provides a comparative analysis of the pheromonal activity of this compound across different species, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development interested in the chemical ecology and neurobiology of pheromonal communication.

Comparative Pheromonal Activity

The pheromonal effects of this compound, specifically its isomer (E)-9-oxo-2-decenoic acid (9-ODA), have been most extensively studied in the honey bee, Apis mellifera. However, research into its activity in other species reveals a varied and species-specific response. The following table summarizes the known pheromonal or physiological effects of this compound and the broader honey bee queen mandibular pheromone (QMP) in different species.

SpeciesCommon NamePheromonal Effect of this compound / QMPSupporting Evidence
Apis melliferaWestern Honey BeeReleaser Pheromone: Attracts worker bees to the queen and serves as a sex attractant for drones during mating flights.[1][2][3] Primer Pheromone: Inhibits the development of ovaries in worker bees, thus maintaining the queen's reproductive dominance.[1][2][3]Extensive behavioral and physiological studies have confirmed these roles. The specific odorant receptor for 9-ODA, AmOr11, has been identified and shows high specificity.[3][4][5]
Apis ceranaAsian Honey BeeSex Pheromone: 9-ODA is a main component of the sex pheromone, attracting drones.[6]The ortholog of the 9-ODA receptor in A. mellifera, AcerOr11, is also present in A. cerana and is sensitive to 9-ODA.[6]
Bombus spp.BumblebeesPrimer Pheromone: Honey bee QMP has been shown to inhibit reproduction in bumblebees.[6]Cross-species activity has been observed, suggesting a conserved response to the pheromone.[6]
Drosophila melanogasterFruit FlyPrimer Pheromone: Honey bee QMP affects reproduction in fruit flies.[6]Similar to bumblebees, this indicates a degree of conserved signaling across distantly related insect species.[6]
Vespula vulgarisCommon WaspNo Effect: Honey bee QMP did not inhibit ovary development in worker wasps.[6]This suggests that the pheromonal communication system in this wasp species is not responsive to honey bee queen pheromones. Their queen pheromones are believed to be primarily cuticular hydrocarbons.[7]
Dolichovespula saxonicaSaxon WaspNo Effect (Inferred): Queen pheromones in this species are also indicated to be cuticular hydrocarbons, similar to V. vulgaris.[7]While not directly tested with 9-ODA, the evidence points to a different class of compounds for queen signaling.[7]
Various Ant SpeciesAntsNo Effect (Inferred): Queen pheromones in ants are generally considered to be cuticular hydrocarbons.[8]There is currently no evidence to suggest that this compound has a pheromonal function in ants.[8]
Various Termite SpeciesTermitesNo Effect (Inferred): Termite queen pheromones are composed of different compounds, such as n-butyl-n-butyrate and 2-methyl-1-butanol.[9]The chemical basis of queen signaling in termites is distinct from that of honey bees.
Small Mammals-No Pharmacological Activity: Early studies reported no effect on the reproduction of small mammals.Limited and older data is available, but there is no current evidence for a pheromonal role in mammals.

Experimental Protocols

Pheromone Bioassay for Reproductive Inhibition in Social Insects

This generalized protocol describes a common method for assessing the primer effect of a pheromone candidate, such as this compound, on the reproductive physiology of worker insects.

Objective: To determine if exposure to this compound inhibits ovarian development in worker insects.

Materials:

  • Test compound: Synthetic this compound (or a blend mimicking QMP).

  • Solvent control (e.g., hexane (B92381) or acetone).

  • Colonies of the target insect species with newly emerged workers.

  • Laboratory cages or enclosures.

  • Microscope for ovary dissection and analysis.

  • Standard diet for the insect species.

Procedure:

  • Colony Preparation: Establish queenless groups of newly emerged workers of the target species. The absence of a queen ensures that there is no endogenous source of queen pheromone.

  • Treatment Groups:

    • Pheromone Group: Workers are exposed to a substrate (e.g., a glass slide or filter paper) treated with a known concentration of this compound dissolved in a solvent.

    • Control Group: Workers are exposed to a substrate treated only with the solvent.

  • Exposure: The treated substrates are placed inside the cages with the worker groups. The pheromone is typically reapplied at regular intervals to ensure continuous exposure.

  • Incubation: The worker groups are maintained under controlled laboratory conditions (temperature, humidity, and diet) for a set period (e.g., 10-20 days), allowing time for physiological changes to occur.

  • Ovary Dissection and Analysis: At the end of the experimental period, a sample of workers from each group is dissected under a microscope. The developmental stage of their ovaries is scored based on a standardized scale (e.g., from undeveloped to fully developed with mature oocytes).

  • Data Analysis: The ovary development scores between the pheromone and control groups are statistically compared to determine if there is a significant inhibitory effect of the test compound.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of (E)-9-Oxo-2-Decenoic Acid in the Honey Bee Drone

G Pheromone (E)-9-Oxo-2-Decenoic Acid (9-ODA) Antenna Drone Antenna (Placoid Sensilla) Pheromone->Antenna Binds to Receptor Odorant Receptor (AmOr11) Antenna->Receptor Activates OSN Olfactory Sensory Neuron Receptor->OSN Signal Transduction AntennalLobe Antennal Lobe (Macroglomeruli) OSN->AntennalLobe Neural Signal Brain Higher Brain Centers AntennalLobe->Brain Processed Signal Behavior Behavioral Response (Attraction to Queen) Brain->Behavior Initiates

Caption: Pheromone reception and processing in the honey bee drone.

Generalized Experimental Workflow for Pheromone Bioassay

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Colony Source Colony (Newly Emerged Workers) Group1 Treatment Group (Pheromone Exposure) Colony->Group1 Random Assignment Group2 Control Group (Solvent Exposure) Colony->Group2 Random Assignment Incubation Incubation Period (Controlled Conditions) Group1->Incubation Group2->Incubation Dissection Ovary Dissection and Scoring Incubation->Dissection Analysis Statistical Comparison of Ovary Development Dissection->Analysis

Caption: Workflow for assessing pheromonal effects on reproduction.

References

Validating AmOr11 as the Receptor for Queen Bee Pheromone 9-Oxo-2-Decenoic Acid: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods for validating the role of the olfactory receptor AmOr11 as the specific receptor for the key honey bee queen pheromone component, 9-oxo-2-decenoic acid (9-ODA). This guide includes detailed experimental protocols, quantitative data for comparison, and visualizations of key pathways and workflows.

The honey bee (Apis mellifera) olfactory receptor AmOr11 has been identified as the specific receptor for 9-oxo-2-decenoic acid (9-ODA), a primary component of the queen mandibular pheromone (QMP). This pheromone is crucial for regulating social cohesion, worker bee physiology, and drone attraction during mating. The validation of AmOr11's function is a critical step in understanding these complex behaviors and offers a potential target for developing novel pest control strategies.

This guide will delve into the primary method used for the initial validation of AmOr11 and compare it with alternative techniques commonly employed in the deorphanization of insect olfactory receptors.

Comparison of Validation Methodologies

The validation of an olfactory receptor's function relies on demonstrating a specific and dose-dependent response to a particular ligand. Several robust methodologies are available, each with its own set of advantages and limitations.

Methodology System Key Quantitative Parameter(s) Throughput In vivo Relevance
Two-Electrode Voltage Clamp (TEVC) Xenopus laevis OocytesEC50 (Half-maximal effective concentration)Low to MediumLow (heterologous system)
Single Sensillum Recording (SSR) Drosophila melanogaster ("Empty Neuron" System)Firing Rate (spikes/s), EC50 LowHigh (endogenous cellular environment)
Calcium Imaging Genetically Modified Cells or in vivo PreparationsChange in Fluorescence (ΔF/F), EC50 HighMedium to High
Radioligand Binding Assay Cell Membranes expressing the receptorKd (Dissociation constant), Bmax (Maximum receptor density)HighLow (biochemical assay)

Experimental Data: Validating AmOr11 and a Comparative Example

The primary validation of AmOr11 was achieved using a heterologous expression system in Xenopus laevis oocytes coupled with two-electrode voltage clamp electrophysiology.

Receptor Ligand Methodology EC50 Value Source
AmOr11 9-oxo-2-decenoic acid (9-ODA)Two-Electrode Voltage Clamp (Xenopus oocytes)280 ± 31 nM[Wanner et al., 2007]

To provide a comparative perspective, data from the validation of a different insect pheromone receptor using an alternative method is presented below.

Receptor Ligand Methodology EC50 Value Source
Bombyx mori Pheromone Receptor 1 (BmOr1)BombykolTwo-Electrode Voltage Clamp (Xenopus oocytes)~1.5 µM[Sakurai et al., 2004]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation for other olfactory receptor validation studies.

Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes

This is the benchmark technique used for the initial characterization of AmOr11. It involves expressing the receptor in Xenopus oocytes and measuring the ion flow across the oocyte membrane in response to ligand application.

Protocol:

  • cRNA Preparation:

    • Linearize plasmids containing the AmOr11 and the obligate co-receptor Orco coding sequences.

    • Synthesize capped cRNA for both AmOr11 and Orco using an in vitro transcription kit.

    • Purify and quantify the cRNA.

  • Oocyte Preparation and Injection:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject each oocyte with a mixture of AmOr11 and Orco cRNA (typically 50 ng total cRNA per oocyte).

    • Incubate the injected oocytes for 3-7 days at 18°C in Barth's solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

    • Prepare a series of dilutions of 9-oxo-2-decenoic acid in Ringer's solution.

    • Apply the different concentrations of 9-ODA to the oocyte for a defined period (e.g., 20 seconds) and record the induced inward current.

    • Wash the oocyte with Ringer's solution between applications.

  • Data Analysis:

    • Measure the peak current response for each 9-ODA concentration.

    • Normalize the responses to the maximum response.

    • Plot the normalized response against the logarithm of the ligand concentration and fit the data to a Hill equation to determine the EC50 value.

In vivo Validation using the Drosophila "Empty Neuron" System and Single Sensillum Recording (SSR)

This technique offers a more biologically relevant context by expressing the receptor of interest in a Drosophila olfactory sensory neuron (OSN) that has its endogenous receptor genetically removed.

Protocol:

  • Generation of Transgenic Flies:

    • Clone the AmOr11 coding sequence into a UAS vector.

    • Generate transgenic Drosophila carrying the UAS-AmOr11 construct.

    • Cross the UAS-AmOr11 flies with a driver line that expresses GAL4 in a specific set of OSNs where the endogenous olfactory receptor has been knocked out (e.g., the Or22a-GAL4 line).

  • Fly Preparation for SSR:

    • Immobilize a 3-7 day old adult fly in a pipette tip, with the head and antennae exposed.

    • Fix the fly to a glass slide with wax or a similar adhesive.

    • Stabilize one antenna on a coverslip using double-sided tape.

  • Electrophysiological Recording:

    • Insert a reference electrode (e.g., a glass capillary filled with saline) into the fly's eye.

    • Use a sharp tungsten recording electrode to penetrate the base of a sensillum housing the genetically modified OSNs.

    • Deliver a constant stream of humidified air over the antenna.

    • Introduce pulses of air carrying different concentrations of 9-ODA into the main airstream.

    • Record the action potentials (spikes) from the OSN before, during, and after odor stimulation.

  • Data Analysis:

    • Count the number of spikes in a defined time window before and during the stimulus.

    • Calculate the change in firing rate (spikes/s) for each concentration.

    • Construct a dose-response curve by plotting the change in firing rate against the ligand concentration to estimate the EC50.

Calcium Imaging

This high-throughput method utilizes genetically encoded calcium indicators (GECIs) like GCaMP to visualize the influx of calcium ions that occurs upon neuronal activation.

Protocol:

  • Generation of Reporter System:

    • Generate a system (e.g., cell line or transgenic fly) that co-expresses AmOr11, Orco, and a GECI (e.g., GCaMP) in response to a specific promoter.

    • For in vivo imaging, this can be achieved by crossing UAS-AmOr11 and UAS-GCaMP flies with an appropriate OSN-specific GAL4 driver line.

  • Sample Preparation:

    • For cell-based assays, plate the cells in a multi-well plate suitable for fluorescence microscopy.

    • For in vivo imaging in flies, immobilize the fly and expose the antennal lobe or antennae for imaging.

  • Imaging and Stimulation:

    • Use a fluorescence microscope equipped with a camera to capture images of the GECI fluorescence.

    • Establish a baseline fluorescence level.

    • Apply different concentrations of 9-ODA to the preparation.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF/F = (F - F0) / F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence).

    • Generate dose-response curves by plotting the peak ΔF/F against the ligand concentration to determine the EC50.

Visualizations

Signaling Pathway of an Insect Olfactory Receptor

The binding of an odorant to an insect olfactory receptor complex is believed to directly gate a non-selective cation channel, leading to membrane depolarization and the generation of an action potential.

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite OBP Odorant Binding Protein AmOr11_Orco AmOr11/Orco Receptor Complex OBP->AmOr11_Orco Delivery Odorant 9-ODA Odorant->OBP Binding IonChannel Ion Channel (Open) AmOr11_Orco->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Depolarization->ActionPotential Signal Propagation

Caption: Proposed signaling pathway for 9-ODA detection by AmOr11.

Experimental Workflow for AmOr11 Validation

The process of validating AmOr11 as a receptor for 9-ODA involves a series of logical and experimental steps.

G Start Hypothesis: AmOr11 is a receptor for 9-ODA Cloning Clone AmOr11 and Orco genes Start->Cloning Expression Heterologous Expression (e.g., Xenopus oocytes) Cloning->Expression FunctionalAssay Functional Assay (e.g., TEVC) Expression->FunctionalAssay DoseResponse Dose-Response Analysis FunctionalAssay->DoseResponse Specificity Specificity Testing (other pheromones, odors) FunctionalAssay->Specificity Validation Validation of AmOr11 as a 9-ODA Receptor DoseResponse->Validation Specificity->Validation

Caption: Workflow for the functional validation of AmOr11.

Logical Relationship of Supporting Evidence

G cluster_evidence Supporting Evidence Conclusion AmOr11 is a specific receptor for 9-ODA DoseResponse Dose-dependent response to 9-ODA DoseResponse->Conclusion Specificity No response to other QMP components Specificity->Conclusion FloralOdor No response to floral odors FloralOdor->Conclusion Coexpression Requires Orco co-expression for function Coexpression->Conclusion

Caption: Logical structure of evidence for AmOr11's function.

Conclusion

The validation of AmOr11 as the specific receptor for 9-oxo-2-decenoic acid is a cornerstone in honey bee chemical ecology. The two-electrode voltage clamp technique in Xenopus oocytes provided the initial, crucial evidence for this interaction. Alternative methods such as the Drosophila "empty neuron" system and calcium imaging offer higher biological relevance and throughput, respectively, and can be powerful tools for further characterizing AmOr11 and its orthologs, as well as for screening for potential agonist and antagonist compounds. The detailed protocols and comparative data presented in this guide are intended to aid researchers in selecting the most appropriate methods for their studies on insect olfactory receptors and in the development of novel molecules that can modulate insect behavior.

A Comparative Analysis of Chemical versus Biosynthetic Routes to (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(E)-2-Decenoic acid, a valuable unsaturated fatty acid, is gaining interest in various research and development sectors, from pharmaceuticals to agriculture. Its production can be achieved through traditional chemical synthesis or emerging biosynthetic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the most suitable production strategy for their needs.

At a Glance: Chemical vs. Biosynthetic Production

The choice between chemical and biosynthetic production of this compound hinges on a trade-off between established, high-yielding chemical methods and more sustainable, highly specific biological routes. Chemical synthesis, particularly via the Doebner modification of the Knoevenagel condensation, offers a direct and often high-yielding pathway. In contrast, biosynthesis using engineered microorganisms presents a greener alternative with the potential for cost-effectiveness at scale, though it may require more complex process optimization.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for the chemical and biosynthetic production of this compound, based on available experimental data.

Table 1: Comparison of Yield and Process Parameters

ParameterChemical Synthesis (Doebner-Knoevenagel)Biosynthesis (Engineered E. coli)
Starting Materials Octanal (B89490), Malonic AcidDecanoic Acid, Glucose (for cell growth)
Typical Yield 70-90% (estimated for similar reactions)Up to 1.982 g/L[1]
Reaction Time 4-6 hours[2]24-72 hours[1][3]
Reaction Conditions Reflux temperature, atmospheric pressure30-37°C, controlled pH and aeration[1]
Key Reagents/Catalysts Pyridine (B92270), Piperidine (B6355638)Genetically engineered E. coli
Downstream Processing Liquid-liquid extraction, column chromatography/distillationLiquid-liquid extraction, derivatization for analysis

Table 2: Qualitative Comparison of Production Methods

AspectChemical SynthesisBiosynthesis
Specificity Can produce geometric isomers; selectivity depends on the reactionHighly specific, producing the desired (E)-isomer
Environmental Impact Use of organic solvents and potentially hazardous reagentsGenerally more environmentally friendly, using aqueous media
Scalability Well-established for large-scale chemical productionScalable, but can be limited by fermentation capacity and optimization
Cost-Effectiveness Can be cost-effective at scale, but reagent costs can be highPotentially lower raw material costs, but development and optimization can be expensive[4]
Product Purity Purity depends on the effectiveness of purification stepsCan be high, but requires separation from biomass and media components

Experimental Protocols

Chemical Synthesis: Doebner Modification of the Knoevenagel Condensation

This protocol is adapted from the synthesis of similar α,β-unsaturated carboxylic acids and provides a reliable method for producing this compound.

Materials:

  • Octanal

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Anhydrous sodium sulfate

  • Magnetic stirrer with heating plate, round-bottom flask, condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine. To this stirring solution, slowly add octanal (1.0 equivalent). Finally, add a catalytic amount of piperidine to the reaction mixture.[2]

  • Reaction Execution: Heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into a separatory funnel containing 2 M hydrochloric acid to neutralize the pyridine and piperidine. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.[2]

Biosynthetic Production: Whole-Cell Biocatalysis with Engineered E. coli

This protocol is based on the fermentation of a genetically engineered E. coli strain designed for the conversion of decanoic acid to this compound.[1][3]

Materials:

  • Engineered E. coli strain (e.g., BL21(DE3) with fadD, fadE, ydiI overexpression and fadB, fadJ, fadR knockouts)

  • Luria-Bertani (LB) medium or a defined fermentation medium

  • Decanoic acid (substrate)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Manganese(II) chloride (MnCl₂)

  • Shaking incubator, centrifuge, gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into a suitable volume of LB medium containing the appropriate antibiotics. Incubate at 37°C with shaking (e.g., 220 rpm) for approximately 20 hours.[1]

  • Fermentation: Inoculate a larger volume of fermentation medium with 1% (v/v) of the seed culture. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]

  • Induction and Bioconversion: Reduce the temperature to 30°C and add IPTG to induce protein expression (e.g., to a final concentration of 5.60 g/L). Add MnCl₂ (e.g., to a final concentration of 0.10 mM). Begin feeding the substrate, decanoic acid, at a controlled rate (e.g., 0.15 g/L).[1]

  • Downstream Processing and Analysis: After a set fermentation period (e.g., 72 hours), withdraw a sample of the culture broth. Centrifuge the sample to separate the cells from the supernatant. Extract the this compound from the supernatant using an organic solvent such as ethyl acetate. For quantitative analysis, the extracted fatty acids are typically derivatized to their methyl esters (FAMEs) and analyzed by GC-MS.[3][5]

Visualizing the Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the chemical synthesis pathway, the biosynthetic pathway, and a comparative experimental workflow.

G Chemical Synthesis of this compound octanal Octanal intermediate Intermediate Adduct octanal->intermediate + Malonic Acid (Pyridine, Piperidine) malonic_acid Malonic Acid malonic_acid->intermediate product This compound intermediate->product Decarboxylation

Caption: Doebner-Knoevenagel condensation for this compound synthesis.

G Biosynthesis of this compound in Engineered E. coli cluster_cell Engineered E. coli decanoic_acid Decanoic Acid decanoyl_coa Decanoyl-CoA decanoic_acid->decanoyl_coa fadD (Acyl-CoA Synthetase) trans2_decenoyl_coa trans-2-Decenoyl-CoA decanoyl_coa->trans2_decenoyl_coa fadE (Acyl-CoA Dehydrogenase) product This compound trans2_decenoyl_coa->product ydiI (Thioesterase) G Comparative Experimental Workflow cluster_chem Chemical Synthesis cluster_bio Biosynthesis chem_start Reactants (Octanal, Malonic Acid) chem_reaction Knoevenagel Condensation chem_start->chem_reaction chem_workup Extraction & Neutralization chem_reaction->chem_workup chem_purify Column Chromatography or Distillation chem_workup->chem_purify chem_product Pure this compound chem_purify->chem_product bio_start Engineered E. coli + Decanoic Acid bio_reaction Fermentation bio_start->bio_reaction bio_workup Cell Separation & Supernatant Extraction bio_reaction->bio_workup bio_analysis Derivatization & GC-MS Analysis bio_workup->bio_analysis bio_product This compound in Solution bio_analysis->bio_product G Signaling Role of 2-Decenoic Acid in Bacteria da 2-Decenoic Acid (Signaling Molecule) biofilm Biofilm Formation da->biofilm Inhibits dispersion Biofilm Dispersion da->dispersion Induces virulence Virulence Factor Expression da->virulence Modulates persister Persister Cell Formation da->persister Reduces metabolism Metabolic Activity da->metabolism Increases in Persister Cells antibiotic Antibiotic Susceptibility metabolism->antibiotic

References

Assessing the Synergistic Effects of (E)-2-Decenoic Acid and Its Isomers with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of novel compounds is paramount in the quest for more effective therapeutic strategies. (E)-2-Decenoic acid and its isomers, particularly cis-2-Decenoic acid, have emerged as significant signaling molecules with the ability to enhance the efficacy of conventional antimicrobial agents. This guide provides an objective comparison of the synergistic performance of 2-decenoic acid with other compounds, supported by experimental data and detailed methodologies.

A Note on Isomers: The majority of published research has focused on cis-2-Decenoic acid (cis-DA), a fatty acid messenger molecule produced by Pseudomonas aeruginosa. It is renowned for its role in biofilm dispersion and in reverting antibiotic-tolerant persister cells to a susceptible state. While this guide is centered on this compound, the substantial body of evidence for its cis-isomer is presented to illuminate the therapeutic potential of this class of molecules. The specific isomer is noted where provided in the source literature.

Synergistic Antimicrobial and Anti-Biofilm Effects

The primary synergistic mechanism of 2-decenoic acid lies in its ability to disrupt the protective biofilm matrix and awaken dormant persister cells, which are notoriously resistant to conventional antibiotics. By inducing biofilm dispersion, cis-DA exposes individual bacterial cells to the antibiotic, thereby restoring their susceptibility.[1][2][3] This effect has been observed across a range of Gram-positive and Gram-negative bacteria.

Quantitative Data Summary: Bacteria

The following tables summarize the quantitative data from various studies on the synergistic effects of 2-decenoic acid and its isomers with antibiotics against bacterial biofilms.

Table 1: Synergistic Effects of cis-2-Decenoic Acid (cis-DA) with Various Antibiotics against Pseudomonas aeruginosa

Compound CombinationTarget OrganismEffectQuantitative ResultReference
cis-DA + Tobramycin (B1681333)P. aeruginosa PAO1 (Biofilm)Increased Killing1-log decrease in viability compared to tobramycin alone[4]
cis-DA + Ciprofloxacin (B1669076)P. aeruginosa PAO1 (Biofilm)Increased Killing2-log decrease in viability compared to ciprofloxacin alone[4]
cis-DA + TobramycinP. aeruginosa (Persister Cells)Reversion to Susceptible State>2-log additional decrease in viability compared to tobramycin alone[3]
cis-DA + CiprofloxacinP. aeruginosa (Persister Cells)Reversion to Susceptible StateSignificant decrease in viability, leading to eradication[3][4]

Table 2: Synergistic Effects of cis-2-Decenoic Acid (cis-DA) with Various Antibiotics against Other Bacteria

Compound CombinationTarget Organism(s)EffectQuantitative ResultReference
310 nM cis-DA + Ciprofloxacin/AmpicillinE. coli & K. pneumoniae (Biofilm)Biofilm Eradication≥78% reduction in biofilm biomass[5]
310 nM cis-DA + Antibiotics/DisinfectantsS. aureus, B. cereus, S. enterica, E. coli (Biofilm)Biofilm Removal~80% reduction in biofilm biomass[2][6]
cis-DA + Daptomycin/Vancomycin/LinezolidMethicillin-resistant S. aureus (MRSA) (Biofilm)Enhanced Biofilm ReductionSynergistic effects observed, especially with linezolid[4][7]
cis-DA + AntibioticsS. aureus (Persister Cells)Reversion to Susceptible StateSignificant decrease in cell viability[3]

Synergistic Antifungal Effects

While research is more extensive in bacteria, the synergistic potential of related fatty acids has been explored against fungi. A notable study on cis-2-dodecenoic acid (BDSF), a structurally similar molecule, demonstrated potent synergy with triazole antifungals against resistant Candida albicans.[8][9] The proposed mechanism involves the interference with efflux pumps, which are a common cause of antifungal resistance.

Quantitative Data Summary: Fungi

Table 3: Synergistic Effects of cis-2-Dodecenoic Acid (BDSF) with Triazole Antifungals

Compound CombinationTarget OrganismEffectQuantitative ResultReference
BDSF + Fluconazole (FLU)Azole-resistant C. albicansPotent SynergyFractional Inhibitory Concentration Index (FICI) ≤ 0.08[8]
BDSF + Itraconazole (ITRA)Azole-resistant C. albicansPotent SynergyFractional Inhibitory Concentration Index (FICI) ≤ 0.08[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess synergistic effects.

Checkerboard Assay for Synergy Assessment

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of compounds.

  • Preparation: Prepare serial dilutions of this compound (Compound A) and the comparative compound (e.g., an antibiotic, Compound B) in a 96-well microtiter plate. The dilutions for Compound A are made horizontally, and for Compound B vertically.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well. Include wells with each compound alone as controls, as well as a growth control well without any compounds.

  • Incubation: Incubate the plate at the optimal temperature and duration for the microorganism's growth (e.g., 37°C for 24 hours for many bacteria).

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Biofilm Quantification Assay (Crystal Violet Staining)

This assay measures the total biofilm biomass.

  • Biofilm Growth: Grow biofilms in a 96-well plate by inoculating with the target microorganism and incubating for a specified period (e.g., 24-48 hours).

  • Treatment: After biofilm formation, remove the planktonic (free-floating) cells by gently washing the wells with a buffer (e.g., phosphate-buffered saline, PBS). Add fresh medium containing the test compounds (2-decenoic acid alone, antibiotic alone, and the combination) to the wells. Incubate for another period (e.g., 24 hours).

  • Staining: Discard the medium, wash the wells with PBS, and fix the biofilms with methanol (B129727) for 15 minutes. Remove the methanol and air-dry the plate. Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

  • Quantification: Wash away the excess stain with water and air-dry. Solubilize the bound stain with 30% acetic acid. Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a microplate reader. A reduction in absorbance in the combination treatment compared to individual treatments indicates synergistic biofilm removal.

Colony Forming Unit (CFU) Assay for Biofilm Viability

This method quantifies the number of viable cells within a biofilm after treatment.

  • Biofilm Growth and Treatment: Grow and treat biofilms as described in the crystal violet assay, typically on surfaces like stainless steel discs or catheter segments to mimic clinical conditions.

  • Biofilm Disruption: After treatment, wash the surfaces to remove planktonic cells. Place the surfaces in a tube with buffer and physically disrupt the biofilm to release the cells (e.g., through sonication or vigorous vortexing).

  • Serial Dilution and Plating: Perform serial dilutions of the resulting cell suspension. Plate the dilutions onto appropriate agar (B569324) plates.

  • Incubation and Counting: Incubate the plates until colonies are visible. Count the colonies and calculate the number of CFUs per unit area of the original surface. A significant reduction in CFU in the combination treatment indicates synergistic killing of biofilm-embedded cells.

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow.

Synergy_Mechanism cluster_0 Biofilm State cluster_1 Synergistic Action cluster_2 Susceptible State Biofilm Established Biofilm (High Resistance) Persister Persister Cells (Dormant, Tolerant) Biofilm->Persister Stressed Environment DecenoicAcid This compound (or cis-isomer) Biofilm->DecenoicAcid Induces Dispersion Persister->DecenoicAcid Reverts Phenotype Planktonic Planktonic Cells (Dispersed) DecenoicAcid->Planktonic Metabolic Metabolically Active Cells (Reverted Persisters) DecenoicAcid->Metabolic Antibiotic Antibiotic Planktonic->Antibiotic Susceptible to Metabolic->Antibiotic Susceptible to Eradication Biofilm Eradication & Cell Death Antibiotic->Eradication

Caption: Mechanism of synergistic action of 2-decenoic acid with antibiotics against biofilms.

Experimental_Workflow start Start: Select Microorganism and Compounds checkerboard 1. Checkerboard Assay (Determine FICI) start->checkerboard biofilm_growth 2. Grow Biofilm (e.g., 96-well plate) checkerboard->biofilm_growth If synergistic (FICI ≤ 0.5) treatment 3. Apply Treatments - Compound A alone - Compound B alone - A + B Combination - Control biofilm_growth->treatment quantification 4. Quantitative Analysis treatment->quantification cv_assay Biofilm Biomass (Crystal Violet Assay) quantification->cv_assay cfu_assay Cell Viability (CFU Counting) quantification->cfu_assay microscopy Visualization (Live/Dead Staining) quantification->microscopy end End: Assess Synergy cv_assay->end cfu_assay->end microscopy->end

References

Navigating the Nuances of (E)-2-Decenoic Acid: A Guide to Reproducibility and Robustness in Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (E)-2-Decenoic acid (cis-2-decenoic acid or CDA), a fatty acid signaling molecule, has emerged as a molecule of significant interest in the battle against bacterial biofilms. Its reported ability to induce biofilm dispersal and inhibit its formation has sparked considerable research. However, the journey from initial findings to robust and reproducible results has not been without its challenges. This guide provides an objective comparison of the performance of this compound, presents supporting experimental data, details key experimental protocols, and explores the factors influencing the reproducibility of its effects.

Quantitative Performance Analysis

The efficacy of this compound in biofilm modulation is concentration and species-dependent. Below is a summary of reported quantitative data on its activity.

Table 1: Biofilm Inhibition and Dispersal Efficacy of this compound
Bacterial SpeciesEffectEffective ConcentrationReference
Pseudomonas aeruginosaBiofilm Dispersion2.5 nM (native concentration)[1]
Pseudomonas aeruginosaBiofilm Dispersion1.0 nM - 10 mM (exogenously added)[1]
Staphylococcus aureusBiofilm Dispersion<10% dispersion at 400 μM[2]
Acinetobacter baumanniiBiofilm Dispersion<10% dispersion at 400 μM[2]
Escherichia coliBiofilm DispersionTwo-fold increase in planktonic cells at 310 nM[3]
Salmonella entericaBiofilm DispersionTwo-fold increase in planktonic cells at 310 nM[3]
Bacillus cereusBiofilm DispersionTwo-fold increase in planktonic cells at 310 nM[3]
Staphylococcus aureusBiofilm Inhibition125 µg/mL[4]
MRSAGrowth Inhibition≥ 500 µg/mL[4]
Table 2: Synergistic Effects of this compound with Antibiotics
Bacterial SpeciesAntibioticThis compound ConcentrationObserved EffectReference
Escherichia coli & Klebsiella pneumoniaeCiprofloxacin or Ampicillin310 nM≥78% reduction in biofilm biomass[5]
Staphylococcus aureus (MRSA)Daptomycin, VancomycinNot specifiedAdditive effect on biofilm inhibition[4]
Staphylococcus aureus (MRSA)LinezolidNot specifiedEnhanced biofilm inhibition[4]
Pseudomonas aeruginosaTobramycinNot specifiedAdditive effect[2]
Pseudomonas aeruginosaLevofloxacinNot specifiedSynergistic effect[2]
Staphylococcus aureusLevofloxacinNot specifiedSynergistic effect[2]

Addressing the Challenge of Reproducibility

A critical aspect of scientific inquiry is the ability to reproduce experimental findings. Research on this compound has highlighted some challenges in this area. Notably, some studies have reported difficulty in replicating the significant biofilm dispersal effects observed in initial reports, with one study noting less than 10% dispersion of S. aureus and A. baumannii biofilms at a concentration of 400 μM[2].

Several factors may contribute to these discrepancies:

  • Isomeric Purity: this compound exists as cis and trans isomers. The cis isomer is generally considered the more active form for biofilm dispersion[2]. Variations in the purity of the commercially available compound could lead to inconsistent results.

  • Experimental Conditions: Subtle differences in experimental protocols, such as the specific bacterial strains used, growth media composition, incubation time, and the surface material for biofilm formation, can significantly impact the outcome.

  • Biofilm Age and Structure: The maturity and architecture of the biofilm can influence its susceptibility to dispersal agents. Younger, less established biofilms may be more readily dispersed than mature, robust biofilms.

  • Solvent Effects: The solvent used to dissolve this compound (often ethanol) can itself have an impact on bacterial growth and biofilm formation, necessitating careful controls.

Alternative and Complementary Molecules

The quest for effective anti-biofilm agents has led to the investigation of other molecules, some of which have been directly compared to this compound.

Table 3: Comparison with Alternative Biofilm Modulators
MoleculeTarget Organism(s)Reported EfficacyReference
2-heptylcyclopropane-1-carboxylic acid (2CP) S. aureus, P. aeruginosaAt 125 µg/ml, dispersed ~100% of S. aureus biofilm (vs. 25% for C2DA) and ~60% of P. aeruginosa biofilm (vs. 40% for C2DA)[2]
Curcumin P. aeruginosa, B. subtilisInhibits quorum sensing systems (LuxS/AI-2 and LasI/LasR)[6]
Linoleic acid P. aeruginosaShares structural and functional similarities with cis-2-decenoic acid
10-undecenoic acid B. subtilis, P. aeruginosaInhibits LuxS/AI-2 and LasI/LasR quorum sensing systems[6]

Key Experimental Protocols

To facilitate reproducibility and standardized comparisons, detailed experimental protocols are crucial.

Microtiter Plate Biofilm Assay (Crystal Violet Method)

This is a common method to quantify biofilm formation.

  • Preparation of Bacterial Culture: Inoculate a suitable broth with the bacterial strain of interest and incubate overnight at the optimal temperature with shaking.

  • Inoculation of Microtiter Plate: Dilute the overnight culture in fresh medium. Add the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.

  • Washing: Carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial dilution of this compound in a suitable broth medium in the wells of a 96-well microtiter plate.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is key to optimizing the use of this compound and developing more potent analogs.

Signaling Pathway of this compound in Pseudomonas aeruginosa

In P. aeruginosa, the biosynthesis and signaling of cis-2-decenoic acid involve key proteins such as DspI and DspS. DspI is a putative enoyl-CoA hydratase involved in its synthesis[7]. DspS has been identified as a sensor kinase that detects the cis-DA signal, initiating a downstream signaling cascade that ultimately leads to biofilm dispersion[1].

G cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade Fatty Acid Precursor Fatty Acid Precursor DspI DspI Fatty Acid Precursor->DspI Enoyl-CoA hydratase activity cis-2-Decenoic Acid cis-2-Decenoic Acid DspI->cis-2-Decenoic Acid DspS DspS cis-2-Decenoic Acid->DspS Binds to sensor kinase Downstream Effectors Downstream Effectors DspS->Downstream Effectors Signal transduction Biofilm Dispersion Biofilm Dispersion Downstream Effectors->Biofilm Dispersion

Caption: Proposed biosynthesis and signaling pathway of cis-2-decenoic acid in P. aeruginosa.

Experimental Workflow for Assessing Biofilm Modulation

A generalized workflow for studying the effects of this compound on biofilms is outlined below.

G A Bacterial Culture Preparation B Biofilm Formation Assay (e.g., Crystal Violet) A->B C Treatment with this compound (and/or alternatives/antibiotics) B->C D Quantification of Biofilm (e.g., Absorbance Reading) C->D E Microscopy Analysis (e.g., CLSM, SEM) C->E F Data Analysis and Comparison D->F E->F

Caption: A typical experimental workflow for evaluating the anti-biofilm activity of compounds.

References

Unraveling Structure-Activity Relationships: A Comparative Guide to QSAR Studies of (E)-2-Decenoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative structure-activity relationship (QSAR) studies of (E)-2-Decenoic acid derivatives and related fatty acid analogs reveals crucial insights for the development of novel therapeutic agents. This guide provides a comparative analysis of QSAR models, experimental protocols, and the underlying molecular descriptors that govern the biological activity of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound, a medium-chain fatty acid, and its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial and neurotrophic effects.[1][2] Quantitative structure-activity relationship (QSAR) modeling serves as a powerful computational tool to correlate the chemical structure of these molecules with their biological activities, thereby guiding the design of more potent and selective compounds.[3] This guide compares and contrasts various QSAR studies on decanoic acid derivatives and other fatty acids, providing a comprehensive overview of the state-of-the-art in this field.

Comparative Analysis of QSAR Models for Antimicrobial Activity

QSAR studies on decanoic acid derivatives and other fatty acids have primarily focused on their antimicrobial properties, targeting a range of bacteria and fungi.[4][5][6] A comparison of different QSAR models highlights the key molecular features influencing their efficacy.

Compound Class Target Organism(s) Key Molecular Descriptors Statistical Parameters Reference
Decanoic Acid DerivativesB. subtilis, S. aureusLipophilicity (logP)-[4]
C. albicans, A. nigerTopological and steric properties-[4]
Fatty Acids and DerivativesStaphylococcus aureusNot specifiedConventional QSAR: R²=0.942, Q²_LOO=0.910; CoMFA: R²=0.979, Q²=0.588[5][6]
Dodecanoic Acid DerivativesGram-positive & Gram-negative bacteria, FungiTopological parameter (Zero-order molecular connectivity index, ⁰χ)-[7]
2-chlorobenzoic acid derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerTopological parameters (Second order molecular connectivity indices, ²χ and ²χv)-[8]

Key Findings from QSAR Models:

  • Lipophilicity: For antibacterial activity against Gram-positive bacteria, the lipophilicity of decanoic acid derivatives plays a crucial role.[4] This suggests that the ability of the compounds to partition into and disrupt the bacterial cell membrane is a key determinant of their efficacy.

  • Steric and Topological Factors: In contrast, the antifungal activity of these derivatives is more dependent on their shape and steric properties.[4] This indicates that specific interactions with fungal cell wall components or intracellular targets are likely involved.

  • Molecular Connectivity Indices: QSAR models for dodecanoic and 2-chlorobenzoic acid derivatives highlight the importance of molecular connectivity indices, which are topological descriptors that encode information about the branching and connectivity of atoms in a molecule.[7][8] These descriptors often correlate with various physicochemical properties and biological activities.

Experimental Protocols: A Foundation for Reliable QSAR

The robustness of any QSAR model is contingent upon the quality and consistency of the biological data used for its development. The following sections detail the typical experimental protocols employed in the synthesis and antimicrobial evaluation of decanoic acid derivatives.

Synthesis of Decanoic Acid Derivatives

Various derivatives of decanoic acid can be synthesized to explore a range of chemical space. A general synthetic scheme involves the activation of the carboxylic acid group of decanoic acid, followed by reaction with a diverse set of amines, alcohols, or other nucleophiles to generate amides, esters, and other derivatives.

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the serial dilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Common Gram-positive strains include Bacillus subtilis and Staphylococcus aureus, while Escherichia coli is a frequently used Gram-negative representative.[4][9]

  • Fungal Strains: Candida albicans and Aspergillus niger are common fungal strains used for antifungal screening.[4][9]

  • Methodology: The serial dilution method involves preparing a series of dilutions of the test compounds in a suitable growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[9] The microorganisms are then inoculated into these dilutions and incubated. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path to Discovery

QSAR Workflow

The development of a QSAR model is a systematic process that involves several key steps, from data collection to model validation and application.

QSAR_Workflow cluster_Data Data Preparation cluster_Model Model Development cluster_Application Application Data_Collection Biological Activity Data (e.g., MIC values) Structure_Drawing 2D/3D Structure Generation Data_Collection->Structure_Drawing Descriptor_Calculation Calculation of Molecular Descriptors (e.g., Lipophilicity, Topological) Structure_Drawing->Descriptor_Calculation Data_Splitting Splitting Data into Training and Test Sets Descriptor_Calculation->Data_Splitting Model_Building Building the QSAR Model (e.g., MLR, CoMFA) Data_Splitting->Model_Building Model_Validation Internal and External Validation Model_Building->Model_Validation Prediction Predicting Activity of New Compounds Model_Validation->Prediction New_Design Design of Novel, More Potent Compounds Prediction->New_Design

Caption: A generalized workflow for developing and applying a QSAR model.

Hypothetical Signaling Pathway for Antimicrobial Action

While the precise mechanisms of action for many fatty acid derivatives are still under investigation, a plausible signaling pathway for their antimicrobial effects involves the disruption of the microbial cell membrane, leading to a cascade of events that ultimately result in cell death.

Antimicrobial_Pathway cluster_Membrane Cell Membrane cluster_Cellular Cellular Effects Fatty_Acid This compound Derivative Membrane_Interaction Membrane Intercalation and Disruption Fatty_Acid->Membrane_Interaction Ion_Leakage Ion Leakage (K+, H+) Membrane_Interaction->Ion_Leakage Membrane_Potential Loss of Membrane Potential Ion_Leakage->Membrane_Potential ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Metabolic_Inhibition Inhibition of Cellular Processes ATP_Depletion->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: A hypothetical pathway of antimicrobial action for fatty acid derivatives.

References

Unraveling the Isomeric Advantage: A Comparative Analysis of cis- and trans-2-Decenoic Acid in Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-biofilm efficacy of two isomers of 2-decenoic acid reveals a significant advantage for the cis- configuration in disrupting and preventing microbial biofilms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their activities, supported by experimental data and detailed methodologies, to inform the development of novel anti-biofilm strategies.

The battle against microbial biofilms, resilient communities of microorganisms encased in a self-produced matrix, is a critical challenge in medicine and industry. Fatty acids have emerged as promising signaling molecules capable of modulating biofilm formation and dispersal. Among these, 2-decenoic acid has garnered significant attention. This guide focuses on a comparative analysis of the anti-biofilm activities of its two geometric isomers: cis-2-decenoic acid (C2DA) and trans-2-decenoic acid (T2DA).

Comparative Anti-Biofilm Activity: cis- Isomer Demonstrates Superior Efficacy

Experimental evidence strongly indicates that cis-2-decenoic acid is the more potent anti-biofilm agent compared to its trans- counterpart. Studies have shown that C2DA is more effective at inducing the dispersal of pre-formed biofilms and inhibiting their initial formation across a range of clinically relevant microorganisms.

A key study directly comparing the two isomers found that C2DA exhibited significantly higher dispersal activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. In contrast, T2DA showed minimal to no dispersal activity against S. aureus at the same concentrations[1]. While T2DA did show some activity against P. aeruginosa, it was less potent than C2DA[1].

This difference in activity is attributed to the specific stereochemistry of the cis- isomer, which is recognized by bacterial signaling pathways that trigger a shift from a biofilm to a planktonic (free-swimming) state[2][3]. The trans- isomer is considered to be a less active configuration[1]. In fact, the susceptibility of C2DA to isomerize to the less active trans form under certain conditions, such as high temperatures, is a consideration for its application[4].

Quantitative Comparison of Biofilm Dispersal and Inhibition

The following tables summarize the quantitative data from comparative studies, highlighting the differential efficacy of cis- and trans-2-decenoic acid.

Table 1: Biofilm Dispersal Activity against Staphylococcus aureus

CompoundConcentration (µg/mL)Remaining Biofilm (%)
cis-2-decenoic acid (C2DA)125~75%
trans-2-decenoic acid (T2DA)125No significant dispersal

Data sourced from Harrison et al., 2021.[1]

Table 2: Biofilm Dispersal Activity against Pseudomonas aeruginosa

CompoundConcentration (µg/mL)Biofilm Dispersal (%)
cis-2-decenoic acid (C2DA)125~40%
trans-2-decenoic acid (T2DA)125Some dispersal activity

Data sourced from Harrison et al., 2021.[1]

Table 3: Minimum Biofilm Inhibitory Concentration (MBIC) against various microorganisms

CompoundMicroorganismMBIC (µg/mL)
cis-2-decenoic acid (C2DA)S. aureus125[5]
cis-2-decenoic acid (C2DA)P. aeruginosa4000[4]

Mechanism of Action: A Tale of Two Signals

Cis-2-decenoic acid acts as a diffusible signaling factor that can induce the native biofilm dispersion response in a wide array of bacteria and even the yeast Candida albicans[2][3]. Its mechanism of action involves reverting persister cells, which are highly tolerant to antibiotics, to a more susceptible, metabolically active state[2]. This "awakening" of dormant cells within the biofilm enhances the efficacy of conventional antimicrobial agents[2][6].

The signaling pathway for C2DA in Pseudomonas aeruginosa is beginning to be understood. It involves a sensor/response regulator hybrid protein called DspS, which is required for C2DA-induced and native biofilm dispersion[7][8]. The downstream signaling cascade leads to a reduction in the intracellular levels of the secondary messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key regulator of the switch between motile and sessile lifestyles in bacteria[7][9]. Lower levels of c-di-GMP are associated with the planktonic state, thus promoting biofilm dispersal.

cluster_extracellular Extracellular cluster_cell Bacterial Cell C2DA cis-2-decenoic acid DspS DspS (Sensor Kinase) C2DA->DspS DspR DspR (Response Regulator) DspS->DspR Signal Transduction c_di_GMP c-di-GMP (decreased) DspR->c_di_GMP Downregulation Biofilm_Dispersal Biofilm Dispersal c_di_GMP->Biofilm_Dispersal

Caption: Signaling pathway of cis-2-decenoic acid in P. aeruginosa.

The signaling pathway for trans-2-decenoic acid is less understood, likely due to its lower biological activity in many bacterial species. It is produced by some bacteria, such as Streptococcus mutans, where it is known as a Streptococcal Diffusible Signal Factor (SDSF) and can inhibit the hyphal formation of Candida albicans[1][5]. However, its role as a broad-spectrum anti-biofilm agent is not as established as that of its cis- isomer.

Experimental Protocols

To facilitate the replication and further investigation of the anti-biofilm properties of these fatty acids, detailed experimental protocols are provided below.

Microtiter Plate Biofilm Assay (Crystal Violet Staining)

This high-throughput method is commonly used to quantify biofilm formation and the effect of inhibitory compounds.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture to a standardized optical density (e.g., OD600 of 0.01) in fresh growth medium.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • For testing inhibitors, add 100 µL of the diluted culture containing various concentrations of the test compounds (cis- or trans-2-decenoic acid). Include appropriate controls (media only, cells only).

    • Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic cells by inverting the plate and shaking out the liquid. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

cluster_workflow Microtiter Plate Biofilm Assay Workflow A Inoculate 96-well plate with bacteria and test compounds B Incubate (24-48h) A->B C Wash to remove planktonic cells B->C D Stain with Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain with acetic acid E->F G Measure absorbance in a plate reader F->G

Caption: Workflow for the microtiter plate biofilm assay.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of a compound required to inhibit biofilm formation. The protocol is similar to the microtiter plate assay, with the key difference being the range of compound concentrations tested to pinpoint the lowest effective concentration.

Biofilm Dispersal Assay

This assay evaluates the ability of a compound to disperse a pre-formed biofilm.

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the microtiter plate assay (steps 1 and 2, without the test compound).

  • Compound Treatment: After the incubation period, remove the planktonic cells and gently wash the wells with PBS. Add fresh medium containing various concentrations of the test compounds to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for a defined period (e.g., 2-24 hours) to allow for dispersal.

  • Quantification: Following incubation, quantify the remaining biofilm using the crystal violet staining method described above (steps 3-7).

Conclusion

The available evidence clearly demonstrates the superior anti-biofilm activity of cis-2-decenoic acid over its trans- isomer. Its ability to induce biofilm dispersal and inhibit biofilm formation across a broad spectrum of microorganisms, coupled with its mechanism of reverting persister cells, makes it a highly promising candidate for the development of novel anti-biofilm therapeutics and coatings for medical devices. While trans-2-decenoic acid may have niche applications, its overall efficacy as a broad-spectrum anti-biofilm agent is limited. Future research should continue to explore the signaling pathways regulated by C2DA to identify new targets for anti-biofilm drugs and to develop stable analogs that resist isomerization to the less active trans form.

References

Safety Operating Guide

Navigating the Safe Disposal of (E)-2-Decenoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (E)-2-Decenoic acid, ensuring compliance with safety regulations and fostering a secure research environment.

This compound, like many carboxylic acids, requires careful handling due to its potential irritant properties.[1] Adherence to the following protocols is essential to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE) for DisposalSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]

Step-by-Step Disposal Protocol

This compound and its containers must be treated as hazardous waste.[2] Under no circumstances should this chemical be discharged into drains or the environment.[1][2][3] The primary and recommended method of disposal is to engage a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

All waste containing this compound, including unused product, contaminated labware (e.g., pipettes, flasks), and personal protective equipment (e.g., gloves), must be collected in a designated and clearly labeled hazardous waste container.[3][4] Avoid mixing this waste with other chemical streams unless their compatibility is confirmed.

Step 2: Container Management

Utilize a container compatible with carboxylic acids. The container must be in good condition, with a secure, leak-proof lid. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage Pending Disposal

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow all institutional and regulatory guidelines for the storage of hazardous waste.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Always follow local, regional, and national regulations for hazardous waste disposal.[1][2][5]

Accidental Spill Cleanup

In the event of a spill, the area should be evacuated and ventilated.[1] For solid spills, the material should be mechanically collected, taking care to avoid dust formation.[2][4] For liquid spills, use an inert absorbent material, such as diatomite or universal binders, to contain and collect the spill.[1] All materials used for cleanup, including contaminated absorbents and PPE, must be placed in the designated hazardous waste container for disposal.[3]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Container C->D E Seal Container Securely D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Certified Disposal Vendor F->G H Proper Manifesting and Transport G->H I Compliant Hazardous Waste Disposal H->I S1 Evacuate and Ventilate Area S2 Contain and Absorb/Collect Spill S1->S2 S3 Place Cleanup Materials in Waste Container S2->S3 S3->D

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. All procedures must be carried out in accordance with local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling (E)-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (E)-2-Decenoic acid. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation and serious eye irritation.[1][2][3] Some safety data sheets also indicate that it can cause severe skin burns and eye damage.[4] Adherence to the following guidelines is critical to minimize exposure and mitigate risks.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin and eye irritation.[1][2][3] Therefore, appropriate PPE is mandatory.

Hazard GHS Classification Required PPE
Skin Irritation Skin Corrosion/Irritation (Category 1A or 2)[1][4]Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.[2][5] Protective Clothing: A lab coat or other impervious clothing is necessary to prevent skin contact.[2][5]
Eye Irritation Serious Eye Damage/Eye Irritation (Category 2A)[1][4][6]Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][6]
Inhalation May cause respiratory irritation (if dust is generated).Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[5] If dust or aerosols can be generated, a particulate filter respirator is necessary.[5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Carefully prep_setup->handle_weigh Proceed to handling handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon Experiment complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

2. Handling:

  • Avoid Contact: Prevent direct contact with skin and eyes.[6]

  • Minimize Dust/Aerosol: Avoid the formation of dust and aerosols.[1]

3. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Conditions: Store in a cool place.[6]

Emergency Response and First Aid

In the event of an exposure or spill, immediate action is required.

Exposure Type First Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation occurs.[1][2][8]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Cleanup: For liquid spills, absorb with a liquid-binding material (e.g., sand, diatomite, universal binders).[1][4] For solid spills, mechanically take up the material, avoiding dust formation.[5]

  • Disposal: Place the collected material into a suitable, labeled container for disposal as hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[5][6]

Waste Segregation and Disposal:

  • Hazardous Waste: All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Environmental Precaution: Do not empty into drains or release into the environment.[4][5][6]

  • Regulations: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[6][8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.